UCPH-102
Beschreibung
Eigenschaften
IUPAC Name |
2-amino-4-methyl-7-naphthalen-1-yl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-12-17(11-22)21(23)25-19-10-14(9-18(24)20(12)19)16-8-4-6-13-5-2-3-7-15(13)16/h2-8,12,14H,9-10,23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQMHUGTNOOYFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C(OC2=C1C(=O)CC(C2)C3=CC=CC4=CC=CC=C43)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
UCPH-102: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
UCPH-102 is a potent and highly selective inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1), a critical component in the regulation of glutamatergic neurotransmission. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with EAAT1 and the consequent functional implications. This document summarizes key quantitative data, outlines detailed experimental protocols for the characterization of this compound, and provides visual representations of its molecular interactions and experimental workflows. A significant advancement over its predecessor, UCPH-101, this compound possesses enhanced blood-brain barrier permeability, making it a valuable tool for in vivo studies.
Core Mechanism of Action: Allosteric Inhibition of EAAT1
This compound functions as a non-competitive, allosteric inhibitor of the EAAT1 transporter.[1][2] Unlike competitive inhibitors that bind to the glutamate (B1630785) binding site, this compound interacts with a distinct, predominantly hydrophobic pocket located within the trimerization domain of the EAAT1 monomer.[1][3] This allosteric binding event induces a conformational change in the transporter, effectively locking it in a long-lasting inactive state, thereby preventing the translocation of glutamate across the cell membrane.[1]
The inhibition by this compound is specific to the monomer it binds to and does not affect substrate transport through the other monomers within the trimeric EAAT1 complex.[4] While structurally similar to UCPH-101, this compound exhibits more reversible binding kinetics, resulting in a less sustained inhibition compared to its analog.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the interaction of this compound with EAAT1.
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| IC50 | 0.43 µM | Not Specified | Not Specified | |
| Kd | 0.17 ± 0.02 µM | Human EAAT1 in tsA201 cells | Patch-clamp Electrophysiology | [4] |
Table 1: Inhibitory Potency of this compound against EAAT1.
| Transporter Subtype | Inhibition by this compound (at 10 µM) | Reference |
| EAAT1 | Significant Inhibition | [4] |
| EAAT2 | Negligible Inhibition | [4] |
| EAAT3 | Negligible Inhibition | [4] |
| EAAT4 | No Significant Inhibition | [4] |
| EAAT5 | No Significant Inhibition | [4] |
Table 2: Selectivity Profile of this compound across EAAT Subtypes.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Functional Characterization
This protocol is designed to measure the inhibitory effect of this compound on EAAT1-mediated currents.
Cell Preparation:
-
HEK293 or tsA201 cells are transiently or stably transfected with the cDNA encoding human EAAT1.
-
Cells are cultured on glass coverslips for 24-48 hours post-transfection before recording.
Solutions:
-
Internal Pipette Solution (in mM): 130 KSCN, 10 NaCl, 2 MgCl2, 5 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH.
-
External Bath Solution (in mM): 140 NaCl, 2.5 KCl, 1.2 NaH2PO4, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH. Glutamate (e.g., 1 mM) is added to this solution to elicit EAAT1 currents.
-
This compound Stock Solution: A 10 mM stock solution of this compound is prepared in DMSO and diluted to the final desired concentrations in the external bath solution on the day of the experiment.
Recording Procedure:
-
Coverslips with transfected cells are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with the external bath solution.
-
Whole-cell patch-clamp recordings are established using borosilicate glass pipettes (3-5 MΩ resistance) filled with the internal solution.
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
EAAT1-mediated currents are evoked by the application of glutamate.
-
After establishing a stable baseline current, various concentrations of this compound are co-applied with glutamate to determine the concentration-response relationship and calculate the IC50 value.
-
To investigate the voltage dependence of inhibition, current-voltage relationships are determined by applying voltage steps (e.g., from -100 mV to +60 mV) in the presence and absence of this compound.
Radioligand Binding Assay for Selectivity Profiling
This protocol is used to assess the selectivity of this compound for EAAT1 over other EAAT subtypes.
Membrane Preparation:
-
HEK293 cells individually expressing EAAT1, EAAT2, EAAT3, EAAT4, or EAAT5 are harvested.
-
Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in the binding buffer.
Binding Assay:
-
Radioligand: [3H]-D-aspartate is a commonly used radiolabeled substrate for EAATs.
-
Binding Buffer (in mM): 50 Tris-HCl, 100 NaCl, pH 7.4.
-
Procedure:
-
In a 96-well plate, incubate cell membranes (containing a specific EAAT subtype) with a fixed concentration of [3H]-D-aspartate.
-
For competition binding, add increasing concentrations of this compound.
-
Non-specific binding is determined in the presence of a saturating concentration of a non-labeled substrate (e.g., 1 mM L-glutamate).
-
Incubate the mixture at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The data is analyzed to determine the inhibitory constant (Ki) of this compound for each EAAT subtype.
-
Visualizations
Caption: this compound allosterically inhibits EAAT1.
Caption: Workflow for Patch-Clamp Electrophysiology.
Caption: Workflow for Radioligand Binding Assay.
References
- 1. Allosteric modulation of an excitatory amino acid transporter: the subtype-selective inhibitor UCPH-101 exerts sustained inhibition of EAAT1 through an intramonomeric site in the trimerization domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Frontiers | Molecular insights into disease-associated glutamate transporter (EAAT1 / SLC1A3) variants using in silico and in vitro approaches [frontiersin.org]
- 4. Allosteric Modulation of an Excitatory Amino Acid Transporter: The Subtype-Selective Inhibitor UCPH-101 Exerts Sustained Inhibition of EAAT1 through an Intramonomeric Site in the Trimerization Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of UCPH-102 and UCPH-101: Selective Inhibitors of Excitatory Amino Acid Transporter 1 (EAAT1)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of UCPH-102 and UCPH-101, two selective, non-competitive allosteric inhibitors of the Excitatory Amino Acid Transporter 1 (EAAT1). While structurally related, these compounds exhibit key differences in their pharmacokinetic and pharmacodynamic profiles, influencing their respective applications in neuroscience research.
Core Distinctions and Physicochemical Properties
UCPH-101 was the first selective inhibitor discovered for EAAT1, demonstrating high selectivity over other EAAT subtypes. However, its utility in in-vivo studies is limited by its inability to cross the blood-brain barrier (BBB).[1][2] this compound, a close analog of UCPH-101, was developed to address this limitation and exhibits good BBB permeability, making it a valuable tool for in-vivo investigations of EAAT1 function.[1][2][3][4]
Both compounds function as non-competitive inhibitors, binding to an allosteric site on the EAAT1 protein.[5][6][7][8] This binding event induces a long-lasting inactive state in the transporter, thereby inhibiting glutamate (B1630785) uptake.[6][9] Notably, the inhibition by UCPH-101 is substantially less reversible than that of this compound.[6][9]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and UCPH-101 based on available data.
| Parameter | This compound | UCPH-101 | Reference |
| Target | Excitatory Amino Acid Transporter 1 (EAAT1) | Excitatory Amino Acid Transporter 1 (EAAT1) | [3][4][10], |
| Inhibitory Potency (IC₅₀) | 0.43 µM | 0.66 µM | [3][4][10],[11][12] |
| Dissociation Constant (K D) | 0.17 ± 0.02 µM | 0.34 ± 0.03 µM | [12] |
| Selectivity | Selective for EAAT1 over EAAT2, EAAT3, EAAT4, and EAAT5 | Highly selective for EAAT1 over EAAT2, EAAT3, EAAT4, and EAAT5 | [2],[6] |
| Blood-Brain Barrier Permeability | Good | Poor | [1][2][3][4],[1][2] |
| Reversibility of Inhibition | More reversible | Substantially less reversible | [6][9] |
Mechanism of Action: Allosteric Inhibition of EAAT1
Both UCPH-101 and this compound act as allosteric modulators of EAAT1. They bind to a hydrophobic pocket within the trimerization domain of the EAAT1 protein, distinct from the glutamate binding site.[5][6][7] This binding event does not prevent glutamate from associating with the transporter but rather inhibits the conformational changes necessary for the translocation of glutamate across the cell membrane. This non-competitive mechanism of action is a key feature of this class of inhibitors.[5][8]
Experimental Protocols
The characterization of UCPH-101 and this compound has relied on several key experimental methodologies.
Radioligand Uptake Assays
A common method to assess the inhibitory activity of compounds on EAATs is the use of radiolabeled substrates, such as [³H]-D-aspartate, which is a transportable substrate for all EAAT subtypes.
-
Objective: To determine the IC₅₀ values of UCPH-101 and this compound.
-
Methodology:
-
Cells stably expressing the EAAT subtype of interest (e.g., EAAT1, EAAT2, or EAAT3) are cultured in appropriate multi-well plates.
-
The cells are washed with a physiological buffer (e.g., Krebs-Henseleit buffer).
-
Cells are pre-incubated with varying concentrations of the test compound (UCPH-101 or this compound) for a defined period.
-
The uptake reaction is initiated by the addition of a solution containing [³H]-D-aspartate.
-
After a short incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radioligand.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The IC₅₀ value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Electrophysiological Recordings (Patch-Clamp)
Whole-cell patch-clamp electrophysiology is a powerful technique to study the function of electrogenic transporters like EAATs. This method allows for the direct measurement of currents associated with substrate transport and anion conductance.
-
Objective: To characterize the mechanism of inhibition and the effect on transporter kinetics.
-
Methodology:
-
A glass micropipette with a very fine tip is used to form a high-resistance seal with the membrane of a cell expressing the EAAT of interest.
-
The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The membrane potential is clamped at a specific voltage.
-
Substrate (e.g., glutamate) is rapidly applied to the cell to evoke transporter currents.
-
The test compound (UCPH-101 or this compound) is then co-applied with the substrate, and the change in the current is measured to determine the extent of inhibition.
-
By applying the inhibitor before the substrate, the on- and off-rates of inhibition can also be determined.
-
Conclusion
UCPH-101 and this compound are invaluable pharmacological tools for the study of EAAT1. The primary distinction lies in their ability to penetrate the blood-brain barrier, with this compound being the compound of choice for in-vivo experiments. While both are potent and selective allosteric inhibitors, the difference in the reversibility of their inhibitory action should be considered when designing experiments. The experimental protocols outlined in this guide provide a foundation for the continued investigation of these and other EAAT modulators.
References
- 1. Bioavailability Studies and in vitro Profiling of the Selective Excitatory Amino Acid Transporter Subtype 1 (EAAT1) Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UCPH102 | Selective EAAT1 transporter inhibitor | Hello Bio [hellobio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Conserved allosteric inhibition mechanism in SLC1 transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric modulation of an excitatory amino acid transporter: the subtype-selective inhibitor UCPH-101 exerts sustained inhibition of EAAT1 through an intramonomeric site in the trimerization domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure and allosteric inhibition of excitatory amino acid transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conserved allosteric inhibition mechanism in SLC1 transporters | eLife [elifesciences.org]
- 9. Allosteric Modulation of an Excitatory Amino Acid Transporter: The Subtype-Selective Inhibitor UCPH-101 Exerts Sustained Inhibition of EAAT1 through an Intramonomeric Site in the Trimerization Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. amsbio.com [amsbio.com]
- 12. medchemexpress.com [medchemexpress.com]
UCPH-102: An In-depth Technical Guide to a Selective EAAT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of UCPH-102, a selective inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1). The information is intended for researchers and professionals involved in neuroscience drug discovery and development.
Chemical Structure and Properties
This compound is a potent and selective, non-competitive allosteric inhibitor of EAAT1. Its chemical structure and key properties are summarized below.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 2-Amino-4-(4-methoxyphenyl)-7-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile |
| Molecular Formula | C₂₇H₂₂N₂O₃ |
| Molecular Weight | 422.48 g/mol |
| CAS Number | 1118460-77-7 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (25 mM)[1] |
Biological Activity and Selectivity
This compound is a highly selective inhibitor of the human excitatory amino acid transporter subtype 1 (EAAT1), also known as GLAST in its rodent ortholog. Its inhibitory activity has been characterized using various in vitro assays.
Table 2: In Vitro Inhibitory Activity of this compound against EAAT Subtypes
| Transporter Subtype | IC₅₀ (µM) | Kᵢ (µM) | Assay Type |
| EAAT1 (human) | 0.42[1] | 0.17 ± 0.02 | Whole-cell patch clamp[2] |
| EAAT2 (human) | >300[1] | - | Not specified |
| EAAT3 (human) | >300[1] | - | Not specified |
| EAAT4 (human) | Negligible inhibition | - | Whole-cell patch clamp |
| EAAT5 (human) | Negligible inhibition | - | Whole-cell patch clamp |
This compound exhibits a remarkable selectivity for EAAT1 over other EAAT subtypes.[1][2] This selectivity makes it a valuable tool for studying the specific roles of EAAT1 in physiological and pathological processes.
Mechanism of Action: Allosteric Inhibition
This compound functions as a non-competitive, allosteric inhibitor of EAAT1.[2] Unlike competitive inhibitors that bind to the glutamate (B1630785) binding site, this compound binds to a distinct site located in the trimerization domain of the transporter.[2][3]
This allosteric binding "glues" the transport domain to the scaffold domain of the EAAT1 protein, thereby locking the transporter in an outward-facing conformation and preventing the conformational changes necessary for glutamate translocation across the cell membrane.[4]
The following diagram illustrates the proposed mechanism of allosteric inhibition of EAAT1 by this compound.
Caption: Mechanism of EAAT1 inhibition by this compound.
Experimental Protocols
The following are summaries of key experimental protocols used to characterize this compound.
Whole-Cell Patch Clamp Electrophysiology
This technique is used to measure the ion currents associated with EAAT1 activity and the inhibitory effect of this compound.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human EAAT1.
-
Recording Configuration: Whole-cell voltage clamp.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, adjusted to pH 7.4.
-
Internal Solution (in mM): 130 CsCl, 10 NaCl, 2 MgCl₂, 10 HEPES, 10 EGTA, adjusted to pH 7.2.
-
Procedure:
-
HEK293 cells expressing EAAT1 are patched with a glass micropipette.
-
A holding potential of -70 mV is applied.
-
Glutamate (agonist) is applied to elicit an inward current mediated by EAAT1.
-
This compound is co-applied with glutamate at various concentrations to determine the concentration-dependent inhibition of the EAAT1-mediated current.
-
IC₅₀ and Kᵢ values are calculated from the concentration-response curves.
-
[³H]-D-Aspartate Uptake Assay
This radioligand uptake assay is a common method to assess the functional activity of glutamate transporters.
-
Cell Line: HEK293 cells stably expressing human EAAT1.
-
Radioligand: [³H]-D-Aspartate (a transportable substrate for EAATs).
-
Incubation Buffer: Krebs-Ringer-HEPES buffer (pH 7.4).
-
Procedure:
-
Cells are seeded in 96-well plates.
-
On the day of the experiment, cells are washed with the incubation buffer.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle for a specified time (e.g., 10 minutes).
-
[³H]-D-Aspartate is added to initiate the uptake reaction.
-
Uptake is allowed to proceed for a defined period (e.g., 10 minutes) at room temperature.
-
The uptake is terminated by rapid washing with ice-cold buffer.
-
Cells are lysed, and the amount of intracellular [³H]-D-Aspartate is quantified using liquid scintillation counting.
-
Inhibitory potency (IC₅₀) is determined by analyzing the concentration-dependent reduction in radioligand uptake.
-
Structure-Activity Relationship (SAR)
Studies on analogues of UCPH-101 and this compound have provided insights into the structural requirements for EAAT1 inhibition. Key findings from these studies indicate that the R configuration at the C4 position of the chromene core is essential for inhibitory activity.[5] Modifications to the substituents at the 7-position and the 4-position of the tetrahydro-4H-chromene scaffold have been explored to optimize potency and pharmacokinetic properties.[5]
The following diagram illustrates a general workflow for a structure-activity relationship study.
Caption: General workflow for a Structure-Activity Relationship (SAR) study.
Bioavailability and In Vivo Studies
Unlike its close analog UCPH-101, this compound is capable of crossing the blood-brain barrier.[1] Following oral administration in rats, this compound has been detected in both plasma and the brain.[6] In vitro profiling against a panel of central nervous system targets has shown that this compound is highly selective for EAAT1.[6]
This in-depth guide provides a solid foundation for understanding the significance of this compound as a selective tool for investigating the role of EAAT1 in health and disease. Its unique mechanism of action and favorable pharmacokinetic properties compared to earlier inhibitors make it a valuable asset for the neuroscience research community.
References
- 1. UCPH102 | Selective EAAT1 transporter inhibitor | Hello Bio [hellobio.com]
- 2. Allosteric Modulation of an Excitatory Amino Acid Transporter: The Subtype-Selective Inhibitor UCPH-101 Exerts Sustained Inhibition of EAAT1 through an Intramonomeric Site in the Trimerization Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conserved allosteric inhibition mechanism in SLC1 transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and allosteric inhibition of excitatory amino acid transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. Bioavailability Studies and in vitro Profiling of the Selective Excitatory Amino Acid Transporter Subtype 1 (EAAT1) Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Purification of UCPH-102
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and purification of UCPH-102, a selective inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1). This compound serves as a valuable pharmacological tool for studying the role of EAAT1 in the central nervous system. This document outlines the chemical properties, a detailed synthesis protocol, purification methods, and the relevant biological signaling pathways.
Chemical and Physical Properties of this compound
This compound, with the chemical name 2-Amino-5,6,7,8-tetrahydro-4-methyl-7-(1-naphthalenyl)-5-oxo-4H-1-benzopyran-3-carbonitrile, is a potent and selective inhibitor of EAAT1.[1] Unlike its analog UCPH-101, this compound is capable of crossing the blood-brain barrier, making it suitable for in vivo studies.[2]
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₈N₂O₂ | [1] |
| Molecular Weight | 330.39 g/mol | [1] |
| CAS Number | 1229591-56-3 | [1] |
| Appearance | White to off-white solid | |
| Purity | >97% | [1] |
| IC₅₀ for EAAT1 | 0.42 µM |
Synthesis of this compound: A Three-Component Reaction
The synthesis of this compound is achieved through a one-pot, three-component reaction, a common and efficient method for generating 2-amino-4H-chromene derivatives. This reaction involves the condensation of an aldehyde, an active methylene (B1212753) compound (malononitrile), and a cyclic 1,3-dicarbonyl compound.
Experimental Protocol
This protocol is based on established methods for the synthesis of this compound and its analogs.[2][3]
Materials:
-
5-Methyl-1,3-cyclohexanedione
-
Piperidine (B6355638) (catalyst)
-
Ethanol (solvent)
-
Ethyl acetate (B1210297) (for chromatography)
-
Hexane (B92381) (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-naphthaldehyde (1 equivalent), 5-methyl-1,3-cyclohexanedione (1 equivalent), and malononitrile (1 equivalent) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.
Purification of this compound
The crude this compound is purified by flash column chromatography on silica (B1680970) gel.
Experimental Protocol
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Ethyl acetate
-
Hexane
Procedure:
-
Column Preparation: Pack a flash chromatography column with silica gel using a slurry of hexane.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a mixture of ethyl acetate and hexane) and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical gradient might start from 10% ethyl acetate in hexane and gradually increase to 30-40% ethyl acetate.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a solid.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
| Analysis | Expected Results |
| ¹H NMR | Characteristic peaks corresponding to the aromatic protons of the naphthalene (B1677914) ring, the protons of the tetrahydrobenzopyran core, and the methyl group. |
| ¹³C NMR | Resonances for the carbonyl carbon, the nitrile carbon, and the carbons of the aromatic and heterocyclic rings. |
| HPLC | A single major peak indicating high purity (typically >97%). |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of this compound. |
Signaling Pathway and Mechanism of Action
This compound is a selective inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1), also known as GLAST (Glutamate-Aspartate Transporter). EAATs are crucial for maintaining low extracellular concentrations of glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system.[4]
EAAT1 is a sodium-dependent transporter that co-transports one glutamate anion along with three sodium ions (Na⁺) and one proton (H⁺) into the cell, while counter-transporting one potassium ion (K⁺) out of the cell.[5][6] This ion exchange mechanism allows for the transport of glutamate against its concentration gradient, thereby clearing it from the synaptic cleft and preventing excitotoxicity.[7]
By inhibiting EAAT1, this compound increases the extracellular concentration of glutamate, which can be used to study the physiological and pathological roles of this transporter in neuronal signaling.
Caption: this compound inhibits the EAAT1-mediated glutamate uptake.
Experimental Workflow for Synthesis and Purification
The overall process for obtaining pure this compound involves a straightforward synthetic step followed by a standard purification technique.
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. Allosteric Modulation of an Excitatory Amino Acid Transporter: The Subtype-Selective Inhibitor UCPH-101 Exerts Sustained Inhibition of EAAT1 through an Intramonomeric Site in the Trimerization Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing for improved potency and in vivo bioavailability of excitatory amino acid transporter subtype 1 inhibitors UCPH-101 and this compound: design, synthesis and pharmacological evaluation of substituted 7-biphenyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Insight into the Structure-Activity Relationships of the Selective Excitatory Amino Acid Transporter Subtype 1 (EAAT1) Inhibitors UCPH-101 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and allosteric inhibition of excitatory amino acid transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ion‐coupling mechanism of human excitatory amino acid transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and functional dynamics of Excitatory Amino Acid Transporters (EAAT) [aimspress.com]
- 7. Glutamate transporter - Wikipedia [en.wikipedia.org]
UCPH-102: A Selective EAAT1 Inhibitor for CNS Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
UCPH-102 is a potent and selective inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1), also known as Glutamate (B1630785) Aspartate Transporter (GLAST). As a derivative of UCPH-101, this compound offers a significant advantage for in vivo studies due to its ability to cross the blood-brain barrier.[1] This technical guide provides a comprehensive overview of this compound, including its pharmacological data, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and experimental workflows.
Core Compound Profile
This compound is a non-competitive, allosteric inhibitor of EAAT1.[2] It binds to a site distinct from the glutamate binding site, inducing a long-lasting inactive state of the transporter.[2] This mechanism of action provides a valuable tool for studying the physiological and pathological roles of EAAT1 in the central nervous system.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Transporter Subtype | Assay Type | Cell Line | Measured Parameter | Value | Reference |
| Human EAAT1 | [³H]-D-Aspartate Uptake | HEK293 | IC₅₀ | 0.42 µM | [3] |
| Human EAAT1 | Patch-clamp electrophysiology | tsA201 | K_D | 0.17 ± 0.02 µM | [4] |
| Human EAAT2 | [³H]-D-Aspartate Uptake | - | IC₅₀ | > 300 µM | [3] |
| Human EAAT3 | [³H]-D-Aspartate Uptake | - | IC₅₀ | > 300 µM | [3] |
| Rat EAAT4 | Patch-clamp electrophysiology | tsA201 | Inhibition at 10 µM | Negligible | [4] |
| Mouse EAAT5 | Patch-clamp electrophysiology | tsA201 | Inhibition at 10 µM | Negligible | [4] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Species | Administration Route | Dose | Time Point | Concentration | Reference |
| Plasma Concentration | Rat | Per os (p.o.) | 40 mg/kg | 1 hour | 10.5 µM | [1] |
| Brain Concentration | Rat | Per os (p.o.) | 40 mg/kg | 1 hour | 6.67 µM | [1] |
Experimental Protocols
[³H]-D-Aspartate Uptake Assay
This assay is a common method to determine the inhibitory potency of compounds on EAATs.
Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells are cultured in appropriate media.
-
Cells are transiently or stably transfected with the cDNA for the desired human EAAT subtype (e.g., EAAT1, EAAT2, EAAT3).[5]
Assay Procedure:
-
Seed the transfected cells in 96-well plates.
-
On the day of the experiment, wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution).
-
Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 1.5 to 12 minutes).[4]
-
Initiate the uptake by adding a solution containing [³H]-D-aspartate (a radiolabeled substrate for EAATs) and a fixed concentration of unlabeled D-aspartate or glutamate.
-
Incubate for a defined period at a controlled temperature (e.g., 37°C).
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data is analyzed to determine the IC₅₀ value of this compound, which is the concentration that inhibits 50% of the specific uptake.
Patch-Clamp Electrophysiology
This technique is used to measure the ion currents associated with EAAT activity and the effect of inhibitors.
Cell Preparation:
-
tsA201 cells (a subclone of HEK293 cells) are transfected with the cDNA for the desired EAAT subtype (e.g., human EAAT1, rat EAAT4, mouse EAAT5).[4]
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration on a transfected cell.
-
The intracellular solution typically contains KNO₃ and the extracellular solution contains NaNO₃ to measure EAAT-mediated anion currents.[6]
-
Apply voltage steps to the cell membrane (e.g., from a holding potential to a series of test potentials) to elicit EAAT-mediated currents.
-
Apply glutamate to activate the transporters.
-
Perfuse the cell with different concentrations of this compound to measure its inhibitory effect on the glutamate-activated currents.
-
The data is used to determine the dissociation constant (K_D) of this compound for the transporter.[4]
Visualizations
Signaling and Functional Diagrams
Figure 1: Allosteric inhibition of EAAT1 by this compound.
Figure 2: Workflow for [³H]-D-aspartate uptake assay.
Conclusion
This compound stands out as a critical pharmacological tool for the investigation of EAAT1 function in both in vitro and in vivo settings. Its high selectivity and blood-brain barrier permeability make it superior to its predecessor, UCPH-101, for studying the role of EAAT1 in neurological disorders and normal brain function. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of glutamate transport and its implications for human health.
References
- 1. Bioavailability Studies and in vitro Profiling of the Selective Excitatory Amino Acid Transporter Subtype 1 (EAAT1) Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric modulation of an excitatory amino acid transporter: the subtype-selective inhibitor UCPH-101 exerts sustained inhibition of EAAT1 through an intramonomeric site in the trimerization domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UCPH102 | Selective EAAT1 transporter inhibitor | Hello Bio [hellobio.com]
- 4. Allosteric Modulation of an Excitatory Amino Acid Transporter: The Subtype-Selective Inhibitor UCPH-101 Exerts Sustained Inhibition of EAAT1 through an Intramonomeric Site in the Trimerization Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orb.binghamton.edu [orb.binghamton.edu]
- 6. researchgate.net [researchgate.net]
Pharmacokinetics and Bioavailability of UCPH-102 In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCPH-102 is a selective inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1), a crucial protein involved in the regulation of glutamate (B1630785) levels in the central nervous system. Unlike its predecessor, UCPH-101, which is unsuitable for in vivo studies due to its inability to cross the blood-brain barrier, this compound has been investigated for its potential systemic applications.[1][2] This technical guide provides a comprehensive overview of the currently available in vivo pharmacokinetic and bioavailability data for this compound, based on preclinical studies.
Pharmacokinetic Profile
The in vivo assessment of this compound in a rat model demonstrated its ability to be absorbed systemically and penetrate the central nervous system. Following oral administration, the compound was detected in both plasma and brain tissue.[1]
Quantitative Data
The following table summarizes the key quantitative findings from a pivotal in vivo study on this compound. It is important to note that the available literature provides a single time-point measurement rather than a full pharmacokinetic profile (Cmax, Tmax, AUC, and half-life).
| Parameter | Value | Species | Dose | Route of Administration | Time Post-Administration | Reference |
| Plasma Concentration | 10.5 µM | Rat | 40 mg/kg | Per os (p.o.) | 1 hour | [1] |
| Brain Concentration | 6.67 µM | Rat | 40 mg/kg | Per os (p.o.) | 1 hour | [1] |
| Brain/Plasma Ratio | ~0.64 | Rat | 40 mg/kg | Per os (p.o.) | 1 hour | [1] |
Experimental Protocols
This section details the methodologies employed in the key in vivo study that forms the basis of our current understanding of this compound's pharmacokinetics.
In Vivo Bioavailability Study
-
Objective: To determine the plasma and brain concentrations of this compound following oral administration in a rodent model.
-
Animal Model: Rats were used for this study.[1] Specific details regarding the strain, age, and weight of the rats are not available in the primary literature.
-
Dosing:
-
Sample Collection:
-
Time Point: Plasma and brain tissue samples were collected 1 hour after administration.[1]
-
Matrices: Blood (for plasma) and whole brain.
-
-
Analytical Method: The specific analytical method used for the quantification of this compound in plasma and brain homogenates is not detailed in the primary publication. Typically, this would involve techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) for sensitive and selective quantification.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow of the in vivo bioavailability study of this compound.
References
UCPH-102 Blood-Brain Barrier Permeability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the current understanding of the blood-brain barrier (BBB) permeability of UCPH-102, a selective inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1). This document summarizes key quantitative data, outlines detailed experimental protocols for assessing BBB permeability, and discusses the potential role of efflux transporters.
Executive Summary
This compound has demonstrated the ability to cross the blood-brain barrier in preclinical studies, a critical characteristic for a therapeutic agent targeting the central nervous system. In vivo experiments in rats have shown that following oral administration, this compound reaches significant concentrations in both plasma and the brain. While specific in vitro BBB permeability data and studies on its interaction with efflux transporters such as P-glycoprotein are not extensively published, this guide provides inferred protocols based on standard industry practices to facilitate further research in this area.
Quantitative Data
The primary quantitative data available for this compound blood-brain barrier permeability comes from a pharmacokinetic study in rats.
| Parameter | Value | Species | Administration Route | Dose | Time Point | Source |
| Plasma Concentration | 10.5 µM | Rat | Per Os (p.o.) | 40 mg/kg | 1 hour | [1] |
| Brain Concentration | 6.67 µM | Rat | Per Os (p.o.) | 40 mg/kg | 1 hour | [1] |
| Brain-to-Plasma Ratio | ~0.64 | Rat | Per Os (p.o.) | 40 mg/kg | 1 hour | Calculated from[1] |
Experimental Protocols
While the complete, detailed experimental protocols for the this compound BBB permeability studies are not publicly available, this section outlines comprehensive, inferred methodologies based on standard practices in the field for both in vivo and in vitro assessments.
In Vivo Blood-Brain Barrier Permeability Assessment in Rats
This protocol describes a typical approach to determine the brain and plasma concentrations of a compound following oral administration.
1. Animal Model:
-
Species: Male Sprague-Dawley rats (or similar strain)
-
Weight: 250-300 g
-
Housing: Standard laboratory conditions with ad libitum access to food and water. Animals should be fasted overnight before dosing.
2. Compound Administration:
-
Formulation: this compound is suspended in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
Dose: 40 mg/kg.
-
Route: Oral gavage (per os).
3. Sample Collection:
-
Time Point: 1 hour post-administration.
-
Anesthesia: Animals are anesthetized with an appropriate agent (e.g., isoflurane).
-
Blood Collection: Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 2000 x g for 15 minutes at 4°C) to separate the plasma. The resulting plasma is stored at -80°C until analysis.
-
Brain Tissue Collection: Following blood collection, animals are euthanized, and the brain is rapidly excised. The whole brain or specific regions of interest are collected, weighed, and immediately frozen on dry ice. Samples are stored at -80°C until analysis.
4. Sample Preparation for Analysis:
-
Plasma: An aliquot of plasma is subjected to protein precipitation by adding a solvent like acetonitrile (B52724) (typically in a 3:1 ratio). Samples are vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is collected for analysis.
-
Brain Tissue: The frozen brain tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform suspension. An aliquot of the brain homogenate undergoes protein precipitation with an organic solvent, similar to the plasma samples. The supernatant is collected after centrifugation.
5. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Separation: A C18 reverse-phase column is typically used with a gradient elution of mobile phases, such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometry Detection: The mass spectrometer is operated in positive ion mode using multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transition for this compound.
-
Quantification: A standard curve is generated using known concentrations of this compound in the respective matrix (plasma or brain homogenate) to quantify the concentrations in the study samples.
References
UCPH-102: A Technical Guide for Studying Glutamate Transport
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of UCPH-102, a selective inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1), for its application in glutamate (B1630785) transport research. This document details the pharmacological properties of this compound, experimental protocols for its use, and visual representations of its mechanism of action and related experimental workflows.
Core Concepts: Glutamate Transport and the Role of EAAT1
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in synaptic transmission, plasticity, and cognition. The precise regulation of extracellular glutamate concentrations is vital to prevent excitotoxicity, a process implicated in various neurological disorders. Excitatory Amino Acid Transporters (EAATs) are a family of sodium-dependent transporters responsible for the reuptake of glutamate from the synaptic cleft into glial cells and neurons.
There are five subtypes of EAATs (EAAT1-5). EAAT1, also known as GLAST in rodents, is predominantly expressed in astrocytes and plays a significant role in maintaining low extracellular glutamate levels.[1] The transport of glutamate is an electrogenic process coupled to the co-transport of three Na⁺ ions and one H⁺ ion, and the counter-transport of one K⁺ ion.[1]
This compound: A Selective EAAT1 Inhibitor
This compound is a potent and selective, non-competitive, allosteric inhibitor of the human EAAT1.[2][3] Unlike its analog UCPH-101, this compound is blood-brain barrier permeable, making it a valuable tool for in vivo studies.[4] Its high selectivity for EAAT1 over other EAAT subtypes allows for the specific investigation of the role of this transporter in various physiological and pathological processes.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its inhibitory potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Assay Method | Reference |
| IC₅₀ | 0.42 µM | HEK293 cells expressing human EAAT1 | [³H]-D-Aspartate uptake | [4] |
| IC₅₀ | 0.43 µM | HEK293 cells expressing human EAAT1 | [³H]-D-Aspartate uptake | [5][6] |
| K_D | 0.17 ± 0.02 µM | tsA201 cells expressing human EAAT1 | Whole-cell patch-clamp | [2] |
| Selectivity | >300 µM | Cells expressing EAAT2-5 | Not specified | [4] |
Table 2: In Vivo Pharmacokinetic Properties of this compound in Rats
| Administration Route | Dose | Time Point | Plasma Concentration | Brain Concentration | Reference |
| Per os (p.o.) | 40 mg/kg | 1 hour | 10.5 µM | 6.67 µM | [7] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions and cell systems.
Whole-Cell Patch-Clamp Electrophysiology for Measuring EAAT1 Inhibition
This protocol is designed to measure the effect of this compound on EAAT1-mediated currents in a heterologous expression system.
Materials:
-
Cells expressing human EAAT1 (e.g., HEK293 or tsA201 cells)
-
This compound
-
Patch-clamp amplifier (e.g., Axopatch 200B)
-
Micromanipulator
-
Borosilicate glass capillaries
-
External solution (in mM): 140 NaCl, 2.5 KCl, 1.2 MgCl₂, 2.5 CaCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH)
-
Internal solution (in mM): 130 CsCl, 2 MgCl₂, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH)
-
Glutamate solution (to be added to the external solution)
Procedure:
-
Prepare cells expressing EAAT1 on glass coverslips.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell recording configuration on a selected cell.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply voltage steps to elicit EAAT1-mediated currents. A typical protocol involves steps from -120 mV to +60 mV.
-
Perfuse the cell with the external solution containing a known concentration of glutamate to establish a baseline current.
-
Apply the external solution containing glutamate and varying concentrations of this compound to the cell.
-
Record the resulting currents and measure the inhibition of the EAAT1-mediated current by this compound.
-
Data can be analyzed to determine the IC₅₀ value of this compound.
Radiolabeled Glutamate Uptake Assay
This assay measures the inhibition of glutamate transport by this compound by quantifying the uptake of radiolabeled glutamate or an analog like D-aspartate.
Materials:
-
Cells expressing EAAT1
-
This compound
-
[³H]-L-glutamate or [³H]-D-aspartate
-
Scintillation counter
-
Krebs-Henseleit buffer (in mM): 140 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 HEPES, 5.6 glucose (pH 7.4)
-
Lysis buffer (e.g., 1% SDS or 0.1 M NaOH)
Procedure:
-
Plate cells expressing EAAT1 in 24- or 48-well plates.
-
On the day of the experiment, wash the cells with Krebs-Henseleit buffer.
-
Pre-incubate the cells with varying concentrations of this compound in Krebs-Henseleit buffer for a specified time (e.g., 10-30 minutes) at 37°C.
-
Initiate the uptake by adding Krebs-Henseleit buffer containing a fixed concentration of radiolabeled glutamate/D-aspartate (and unlabeled substrate to achieve the desired final concentration).
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C to ensure initial uptake rates are measured.
-
Terminate the uptake by rapidly washing the cells with ice-cold Krebs-Henseleit buffer.
-
Lyse the cells with lysis buffer.
-
Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of glutamate uptake at each this compound concentration to determine the IC₅₀ value.
Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts related to this compound and its use in studying glutamate transport.
Caption: Signaling pathway of EAAT1-mediated glutamate transport and its inhibition by this compound.
Caption: Experimental workflow for a radiolabeled glutamate uptake assay using this compound.
Caption: Logical workflow for the screening and characterization of selective EAAT1 inhibitors like this compound.
References
- 1. UCPH 101 | CAS:1118460-77-7 | Selective non-substrate EAAT1 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. New Insight into the Structure-Activity Relationships of the Selective Excitatory Amino Acid Transporter Subtype 1 (EAAT1) Inhibitors UCPH-101 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Allosteric Modulation of an Excitatory Amino Acid Transporter: The Subtype-Selective Inhibitor UCPH-101 Exerts Sustained Inhibition of EAAT1 through an Intramonomeric Site in the Trimerization Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UCPH102 | Selective EAAT1 transporter inhibitor | Hello Bio [hellobio.com]
- 6. Whole Cell Patch Clamp Protocol [protocols.io]
- 7. medchemexpress.com [medchemexpress.com]
UCPH-102: A Technical Guide to its Therapeutic Potential as a Selective EAAT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of UCPH-102, a selective inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1). It details its mechanism of action, pharmacological profile, potential therapeutic applications, and the experimental methodologies used to characterize its function.
Introduction: The Role of EAAT1 and the Significance of this compound
The central nervous system (CNS) relies on the precise regulation of neurotransmitters for proper function. (S)-glutamate is the primary excitatory neurotransmitter, and its extracellular concentrations are tightly controlled by a family of five Excitatory Amino Acid Transporters (EAATs), designated EAAT1-5.[1][2] These transporters are crucial for clearing glutamate (B1630785) from the synaptic cleft, preventing excitotoxicity, and maintaining synaptic plasticity.[3]
EAAT1, also known as Glutamate Aspartate Transporter (GLAST), is predominantly expressed on glial cells, particularly astrocytes.[1] Dysregulation of glutamate transport, and specifically EAAT1 function, has been implicated in a variety of neurological and psychiatric disorders. Consequently, molecules that can selectively modulate EAAT activity are valuable tools for research and potential therapeutic agents.
This compound is a potent and highly selective, non-competitive inhibitor of EAAT1.[2][4] Unlike its close analog UCPH-101, which is a widely used research tool for in vitro studies, this compound possesses the crucial ability to cross the blood-brain barrier, making it suitable for in vivo investigations.[4][5] This property opens the door to exploring the therapeutic potential of EAAT1 inhibition in various disease models.
Pharmacological Profile of this compound
This compound's defining characteristic is its high selectivity for EAAT1 over other EAAT subtypes. This selectivity has been confirmed through various in vitro assays. Furthermore, its bioavailability in the CNS has been demonstrated in preclinical models.
| Parameter | Value | Species/Assay System | Notes | Reference |
| EAAT1 Inhibition (IC₅₀) | 0.42 µM | Human EAAT1 | [3H]-D-Aspartate Uptake Assay | [4] |
| 0.43 µM | Human EAAT1 | [2][6] | ||
| EAAT1 Inhibition (K D) | 0.17 ± 0.02 µM | Human EAAT1 | Whole-cell recordings of anion currents | [7] |
| Selectivity | >300 µM | EAAT2-5 | Demonstrates high selectivity for EAAT1 | [4] |
| In Vivo Bioavailability (p.o.) | Plasma: 10.5 µM | Rat | 1 hour after 40 mg/kg oral administration | [5] |
| Brain: 6.67 µM | Rat | 1 hour after 40 mg/kg oral administration | [5] | |
| Binding Kinetics (Wash-in) | τ = 4.0 ± 1.2 s | Human EAAT1 | Time constant for current decay upon application | [7][8] |
| Binding Kinetics (Wash-out) | τ = 55.7 ± 4.8 s | Human EAAT1 | Time constant for current recovery after removal | [7][8] |
Mechanism of Action: Allosteric Inhibition
This compound exerts its inhibitory effect on EAAT1 through a non-competitive, allosteric mechanism.[7][9] This means it does not bind to the glutamate binding site and therefore does not compete with the substrate for transport. Instead, structural and mutagenesis studies have revealed that UCPH-101 (and by extension, the closely related this compound) binds to a predominantly hydrophobic crevice located between the trimerization and transport domains of the EAAT1 monomer.[7][9][10][11]
This binding event induces a conformational change that inhibits the transporter's function, effectively locking it in a long-lasting inactive state without affecting substrate binding itself.[7][8] This allosteric modulation is a key feature, as it offers a different pharmacological profile compared to competitive inhibitors.
Potential Therapeutic Applications
The ability of this compound to modulate glutamate homeostasis in the CNS makes it a candidate for investigating and potentially treating several disorders.
-
Neurodegenerative Diseases: Conditions such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease are characterized by excitotoxicity, where excessive glutamate levels lead to neuronal damage. While counterintuitive, selective inhibition of EAAT1 in specific contexts could be explored to rebalance (B12800153) dysfunctional glutamate signaling pathways.[2][6]
-
Chronic Pain and Obsessive-Compulsive Disorder (OCD): Glutamatergic signaling is known to be dysregulated in both chronic pain and OCD. Modulating this system via EAAT1 inhibition presents a novel therapeutic strategy for these conditions.[2][6]
-
T-cell Acute Lymphoblastic Leukemia (T-ALL): Recent research has shown that the proliferation and survival of T-ALL cells can depend on EAAT1-dependent metabolic pathways. This compound has been shown to have a specific anti-proliferative effect on these cancer cells, highlighting a potential application in oncology.[2][6]
-
Retinal Disorders: EAAT1 plays a dominant role in glutamate clearance in the retina. Studies using EAAT1 blockers in animal models have provided insights into the function of photoreceptor-to-bipolar cell synapses, suggesting a role in studying and potentially treating retinal diseases involving glutamate excitotoxicity.[12]
Key Experimental Protocols
The characterization of this compound has relied on several key experimental techniques.
This is a functional assay to measure the activity of excitatory amino acid transporters. D-Aspartate is a substrate for EAATs that is not metabolized, making it an ideal radiolabeled tracer.
-
Objective: To determine the IC₅₀ of an inhibitor by measuring its ability to block the uptake of a radiolabeled substrate.
-
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human EAAT1 transporter are cultured in appropriate media.
-
Plating: Cells are seeded into 96-well plates and grown to confluence.
-
Pre-incubation: Cells are washed with a buffer (e.g., Krebs-Ringer-HEPES) and then pre-incubated with varying concentrations of this compound or a control vehicle for a specified time.
-
Uptake Initiation: The uptake reaction is initiated by adding a mixture containing a fixed concentration of [³H]-D-Aspartate.
-
Incubation: The cells are incubated for a short period (e.g., 6-12 minutes) to allow for substrate uptake. The duration can be varied to assess time-dependent inhibition.[7]
-
Uptake Termination: The reaction is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.
-
Lysis and Scintillation Counting: Cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The amount of uptake is plotted against the concentration of this compound to generate a dose-response curve, from which the IC₅₀ value is calculated.
-
This technique is used to measure the ion currents associated with EAAT function, providing detailed information about the inhibitor's binding kinetics and mechanism.
-
Objective: To measure EAAT1-associated anion currents and determine the on-rate (wash-in) and off-rate (wash-out) of this compound.
-
Methodology:
-
Cell Preparation: tsA201 or HEK293 cells expressing EAAT1 are used.[7][13]
-
Recording Setup: A glass micropipette filled with an intracellular solution (e.g., containing KSCN) forms a high-resistance seal with the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration.
-
Current Elicitation: The cell is held at a specific voltage, and currents are elicited by applying an external solution containing glutamate. This activates the transporter, leading to an inwardly directed anion current.
-
Inhibitor Application (Wash-in): A solution containing both glutamate and this compound is perfused over the cell. The decay of the anion current amplitude over time is recorded. The time constant (τ) of this decay reflects the binding kinetics of the inhibitor.[7][8]
-
Inhibitor Removal (Wash-out): The perfusion is switched back to an inhibitor-free solution. The recovery of the current amplitude is recorded, and its time constant reflects the unbinding kinetics.[7][8]
-
Data Analysis: The current traces are fitted with exponential functions to determine the time constants for binding and unbinding.
-
This compound and the Glutamate-Glutamine Cycle
The primary physiological role of EAAT1 is its participation in the glutamate-glutamine cycle, a critical pathway for recycling glutamate and maintaining low extracellular levels.
-
Release: Glutamate is released from the presynaptic neuron into the synaptic cleft.
-
Uptake: Astrocytic EAAT1 (and EAAT2) transporters take up the excess glutamate from the cleft.
-
Conversion: Inside the astrocyte, the enzyme glutamine synthetase converts glutamate into glutamine.
-
Transport: Glutamine is then transported out of the astrocyte and taken up by the presynaptic neuron.
-
Recycling: Within the neuron, glutaminase (B10826351) converts glutamine back into glutamate, which is then repackaged into synaptic vesicles for future release.
This compound directly interrupts this cycle at step 2, inhibiting the uptake of glutamate into astrocytes.
Conclusion and Future Directions
This compound stands out as a critical pharmacological tool for elucidating the role of EAAT1 in CNS health and disease. Its selectivity and, most importantly, its ability to penetrate the blood-brain barrier make it superior to earlier compounds like UCPH-101 for in vivo studies.[5] While structure-activity relationship (SAR) studies have been conducted to improve bioavailability further, this compound remains a valuable lead compound.[14][15][16]
Future research should focus on leveraging this compound in animal models of the aforementioned diseases to validate EAAT1 as a therapeutic target. In vivo profiling did not show acute effects on locomotor activity in rodents, suggesting a favorable initial safety profile.[5] However, more extensive preclinical studies are required to fully understand its therapeutic window, long-term effects, and translational potential. The continued exploration of this compound and its analogs will undoubtedly deepen our understanding of glutamate signaling and may pave the way for novel treatments for a range of challenging disorders.
References
- 1. Glutamate Transport: A New Bench to Bedside Mechanism for Treating Drug Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. UCPH102 | Selective EAAT1 transporter inhibitor | Hello Bio [hellobio.com]
- 5. Bioavailability Studies and in vitro Profiling of the Selective Excitatory Amino Acid Transporter Subtype 1 (EAAT1) Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Allosteric Modulation of an Excitatory Amino Acid Transporter: The Subtype-Selective Inhibitor UCPH-101 Exerts Sustained Inhibition of EAAT1 through an Intramonomeric Site in the Trimerization Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Conserved allosteric inhibition mechanism in SLC1 transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allosteric modulation of an excitatory amino acid transporter: the subtype-selective inhibitor UCPH-101 exerts sustained inhibition of EAAT1 through an intramonomeric site in the trimerization domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure and allosteric inhibition of excitatory amino acid transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological inhibitions of glutamate transporters EAAT1 and EAAT2 compromise glutamate transport in photoreceptor to ON- bipolar cell synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Probing for improved potency and in vivo bioavailability of excitatory amino acid transporter subtype 1 inhibitors UCPH-101 and this compound: design, synthesis and pharmacological evaluation of substituted 7-biphenyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 16. New Insight into the Structure-Activity Relationships of the Selective Excitatory Amino Acid Transporter Subtype 1 (EAAT1) Inhibitors UCPH-101 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
UCPH-102: A Technical Guide to its Role as a Selective EAAT1 Inhibitor for Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCPH-102 is a selective, blood-brain barrier-permeable inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1), also known as Glutamate (B1630785) Aspartate Transporter 1 (GLAST). As a subtype-selective inhibitor, this compound offers a valuable tool for elucidating the specific roles of EAAT1 in both normal physiological processes and pathological conditions within the central nervous system (CNS). Dysregulation of glutamate homeostasis is a key pathological feature in a range of neurological disorders, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, chronic pain, and obsessive-compulsive disorder (OCD). By inhibiting EAAT1-mediated glutamate uptake, this compound allows for the investigation of the consequences of elevated extracellular glutamate levels and the potential therapeutic modulation of glutamatergic signaling. This technical guide provides a comprehensive overview of the available preclinical data on this compound, its mechanism of action, and detailed experimental protocols to facilitate its use in neurological disorder models.
Core Pharmacology and Mechanism of Action
This compound is an analog of UCPH-101, with the key advantage of being able to cross the blood-brain barrier, making it suitable for in vivo studies.[1] It acts as a non-competitive, allosteric inhibitor of EAAT1.[2] This means it binds to a site on the transporter protein distinct from the glutamate binding site, inducing a conformational change that inhibits the transport of glutamate.[2]
Signaling Pathway of EAAT1 Inhibition
The primary function of EAAT1, predominantly expressed in astrocytes, is the clearance of synaptic glutamate. Inhibition of EAAT1 by this compound leads to an increase in the concentration and dwell time of glutamate in the synaptic cleft. This elevated glutamate can then lead to overactivation of postsynaptic glutamate receptors, such as NMDA and AMPA receptors, potentially contributing to excitotoxicity, a process implicated in neuronal damage in various neurological disorders.
References
- 1. Bioavailability Studies and in vitro Profiling of the Selective Excitatory Amino Acid Transporter Subtype 1 (EAAT1) Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric Modulation of an Excitatory Amino Acid Transporter: The Subtype-Selective Inhibitor UCPH-101 Exerts Sustained Inhibition of EAAT1 through an Intramonomeric Site in the Trimerization Domain - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of UCPH-102 in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of UCPH-102, a selective inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1), in rodent models. This document includes established protocols, pharmacokinetic data, and key considerations for experimental design.
Introduction to this compound
This compound is a potent and selective inhibitor of EAAT1, a glutamate (B1630785) transporter predominantly expressed in glial cells in the central nervous system. Unlike its analog UCPH-101, this compound possesses the crucial characteristic of being blood-brain barrier permeable, making it a valuable tool for in vivo studies investigating the role of EAAT1 in neurological and psychiatric disorders.[1] In vitro studies have confirmed its high selectivity for EAAT1 over other EAAT subtypes.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound administration in rodents.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Dose (mg/kg) | Administration Route | Time Post-Administration (hours) | Plasma Concentration (µM) | Brain Concentration (µM) |
| 40 | Per Os (p.o.) | 1 | 10.5 | 6.67 |
Data from a study in rats.[1]
Table 2: In Vivo Administration Protocols for this compound
| Species | Administration Route | Dose/Concentration | Vehicle | Study Type | Key Observations |
| Rat | Per Os (p.o.) | 20 mg/kg | Not specified | Locomotor Activity | No acute effects or visible changes in behavior observed.[1] |
| Rat | Per Os (p.o.) | 40 mg/kg | Not specified | Pharmacokinetics | Achieved significant plasma and brain concentrations after 1 hour.[1] |
| Mouse | Intravitreal Injection | 400 µM | DMSO | Retinal Function (ERG) | Partial inhibition of the b-wave, developing slowly over the first 24 hours.[2] |
Experimental Protocols
Protocol 1: Oral Administration in Rats
This protocol is based on pharmacokinetic and behavioral studies.
1. Objective: To achieve systemic and central nervous system exposure to this compound for the investigation of its effects on behavior or disease pathology.
2. Materials:
-
This compound
-
Vehicle (e.g., Dimethyl sulfoxide (B87167) (DMSO) and a suitable co-solvent such as polyethylene (B3416737) glycol (PEG) or saline)
-
Oral gavage needles (size appropriate for the rodent)
-
Syringes
-
Animal scale
3. Procedure:
-
Preparation of Dosing Solution: this compound is soluble in DMSO.[3] For oral administration, a stock solution can be prepared in DMSO and then diluted with a suitable vehicle (e.g., saline or corn oil) to the final desired concentration and a tolerable percentage of DMSO for the animal. It is crucial to perform small-scale solubility tests to ensure the final solution is homogenous and stable.
-
Animal Preparation: Weigh the rat to determine the precise volume of the dosing solution to be administered.
-
Administration:
-
Gently restrain the rat.
-
Insert the oral gavage needle carefully into the esophagus and deliver the calculated volume of the this compound solution directly into the stomach.
-
The recommended volume for oral gavage in rats is typically up to 10 ml/kg.
-
-
Post-Administration Monitoring: Observe the animal for any signs of distress or adverse reactions. For behavioral studies, monitoring should be conducted at specified time points post-administration.
Protocol 2: Intravitreal Injection in Mice
This protocol is adapted from studies investigating the role of EAAT1 in retinal function.[2]
1. Objective: To deliver this compound directly to the retina to study its local effects on retinal signaling.
2. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline
-
33-gauge Hamilton syringe
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Topical proparacaine (B1679620)
-
Microscope
3. Procedure:
-
Preparation of Dosing Solution: Dissolve this compound in DMSO to create a stock solution. Further dilute with sterile saline to the final desired concentration (e.g., 400 µM). The final concentration of DMSO should be minimized to avoid retinal toxicity.[2]
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine).
-
Apply a drop of topical proparacaine to the eye to be injected for local anesthesia.
-
-
Administration:
-
Under a microscope, gently puncture the sclera posterior to the ora serrata with the 33-gauge needle.
-
Slowly inject a small volume (typically 1 µL) of the this compound solution into the vitreous humor.
-
Withdraw the needle carefully.
-
-
Post-Administration Monitoring: Monitor the animal for recovery from anesthesia. Ophthalmic ointment can be applied to prevent corneal drying. Functional assessments, such as electroretinography (ERG), can be performed at various time points post-injection.[2]
Signaling Pathways and Experimental Workflows
Signaling Pathway of EAAT1 Inhibition by this compound
Inhibition of EAAT1 by this compound leads to an increase in extracellular glutamate levels. This can, in turn, affect various downstream signaling pathways in surrounding neurons and glial cells. Additionally, EAAT1 itself can act as a signaling molecule. The diagram below illustrates the potential signaling cascades influenced by EAAT1 activity and its inhibition.
References
- 1. Bioavailability Studies and in vitro Profiling of the Selective Excitatory Amino Acid Transporter Subtype 1 (EAAT1) Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibitions of glutamate transporters EAAT1 and EAAT2 compromise glutamate transport in photoreceptor to ON- bipolar cell synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: UCPH-102 for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCPH-102 is a potent and selective inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1), also known as Glutamate (B1630785) Aspartate Transporter (GLAST). Unlike its predecessor, UCPH-101, this compound is blood-brain barrier permeable, making it a valuable tool for in vivo studies investigating the role of EAAT1 in the central nervous system. This document provides detailed application notes and protocols for the use of this compound in mouse models, based on available preclinical research.
Recommended this compound Dosage for Mouse Models
While much of the detailed pharmacokinetic data for this compound comes from studies in rats, the dosages are considered relevant for mouse models, particularly in the context of general rodent studies. The recommended dosage range for systemic administration in mice is between 20 mg/kg and 40 mg/kg .
A study in a rodent locomotor model demonstrated that oral administration of 20 mg/kg this compound did not produce acute behavioral changes. For achieving significant brain concentrations, a higher dose may be necessary. In rats, a 40 mg/kg oral dose resulted in brain concentrations of 6.67 µM and plasma concentrations of 10.5 µM after one hour.
Researchers should perform dose-response studies within this range to determine the optimal dose for their specific mouse model and experimental endpoint.
Quantitative Data Summary
| Animal Model | Dosage | Route of Administration | Resulting Concentrations (after 1 hr) | Reference |
| Rat | 40 mg/kg | Per Os (p.o.) | Plasma: 10.5 µM; Brain: 6.67 µM | |
| Rodent | 20 mg/kg | Per Os (p.o.) | No acute effects or visible changes in behavior | |
| Mouse | 400 µM (retinal concentration) | Intraocular Injection | Partial inhibition of b-wave amplitudes in electroretinogram |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Protocol:
-
Solubilization: this compound is soluble in DMSO. Prepare a stock solution by dissolving this compound in 100% DMSO. For example, to prepare a 25 mM stock solution, dissolve 3.3 mg of this compound (Molecular Weight: 330.39 g/mol ) in 400 µL of DMSO.
-
Vehicle Preparation: The final injection vehicle should contain a low percentage of DMSO to minimize toxicity. A common vehicle for in vivo studies is a mixture of DMSO and saline or PBS. The final concentration of DMSO should ideally be below 10%, and as low as possible.
-
Working Solution Preparation (for a 20 mg/kg dose in a 25g mouse):
-
Calculate the required dose: 20 mg/kg * 0.025 kg = 0.5 mg of this compound.
-
Determine the injection volume: A typical injection volume for intraperitoneal (IP) or oral gavage in mice is 10 mL/kg. For a 25g mouse, this would be 250 µL.
-
Calculate the required concentration of the working solution: 0.5 mg / 0.25 mL = 2 mg/mL.
-
Prepare the working solution: Dilute the DMSO stock solution with sterile saline or PBS to achieve the final desired concentration and a low DMSO percentage. For example, to make 1 mL of a 2 mg/mL working solution with 10% DMSO, you would use 100 µL of a 20 mg/mL DMSO stock and 900 µL of saline.
-
-
Final Preparation: Vortex the working solution thoroughly to ensure complete mixing. Before administration, visually inspect the solution to ensure there is no precipitation.
Administration Protocols
a) Oral Gavage (p.o.)
Oral gavage is a common method for precise oral administration of substances.
Materials:
-
Prepared this compound working solution
-
Appropriately sized feeding needle for mice (e.g., 20-gauge, 1.5 inches with a rounded tip)
-
Syringe (1 mL)
Protocol:
-
Animal Restraint: Properly restrain the mouse to ensure its head and body are in a straight line to facilitate the passage of the feeding needle.
-
Measure Insertion Depth: Measure the length of the feeding needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. Mark this depth on the needle.
-
Needle Insertion: Gently insert the feeding needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Administer Solution: Once the needle is in place, slowly administer the this compound solution.
-
Withdraw Needle: Gently withdraw the feeding needle along the same path of insertion.
-
Monitoring: Monitor the animal for a few minutes post-administration for any signs of distress.
b) Intraperitoneal (IP) Injection
Materials:
-
Prepared this compound working solution
-
Sterile syringe (1 mL) with a 25-27 gauge needle
Protocol:
-
Animal Restraint: Restrain the mouse, exposing the abdomen.
-
Injection Site: Locate the lower right or left quadrant of the abdomen. This site avoids the cecum, bladder, and other vital organs.
-
Injection: Insert the needle at a 15-20 degree angle. Aspirate briefly to ensure no fluid is drawn into the syringe (indicating entry into a vessel or organ).
-
Administer Solution: Slowly and steadily inject the this compound solution.
-
Withdraw Needle: Remove the needle and return the mouse to its cage.
-
Monitoring: Observe the mouse for any adverse reactions following the injection.
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action
This compound selectively inhibits the Excitatory Amino Acid Transporter 1 (EAAT1). EAAT1 is crucial for clearing glutamate from the synaptic cleft, thereby preventing excitotoxicity. By inhibiting EAAT1, this compound leads to an increase in extracellular glutamate levels.
Caption: Mechanism of this compound action at the synapse.
Experimental Workflow for In Vivo Study
This diagram outlines a typical workflow for an in vivo study using this compound in a mouse model.
Caption: General experimental workflow for a this compound in vivo study.
Application Notes and Protocols: UCPH-102 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
UCPH-102 is a potent and selective inhibitor of the Excitatory Amino Acid Transporter subtype 1 (EAAT1), also known as GLAST.[1][2][3] It serves as a valuable pharmacological tool for studying the role of EAAT1 in glutamate (B1630785) transport and its implications in various physiological and pathological processes.[4] Unlike its predecessor UCPH-101, this compound is a blood-brain barrier permeable analog, making it suitable for in vivo studies as well.[1][2][5] These notes provide detailed protocols for the preparation of this compound stock solutions and their application in cell culture experiments.
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below for quick reference.
| Property | Value | Citations |
| Molecular Weight | 330.39 g/mol | [1][2] |
| Mechanism of Action | Selective, non-competitive inhibitor of Excitatory Amino Acid Transporter 1 (EAAT1/GLAST) | [1][2][3][6] |
| IC₅₀ | ~0.42 µM for human EAAT1 | [1][2] |
| Solubility | Soluble in DMSO up to 25 mM | [1][2] |
| Storage (Powder) | Store at -20°C | [2] |
| Storage (Stock Solution) | Store at -20°C for up to 1 month or -80°C for up to 6 months. Aliquot to avoid freeze-thaw cycles. | [2][7] |
Experimental Protocols
Preparation of this compound Stock Solution (25 mM in DMSO)
This protocol describes the preparation of a 25 mM stock solution of this compound, which is the maximum recommended concentration in DMSO.[1][2]
Materials:
-
This compound powder (Molecular Weight: 330.39 g/mol )
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Equilibration: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 25 mM stock solution, weigh out 8.26 mg of this compound (Calculation: 25 mmol/L * 0.001 L * 330.39 g/mol = 0.00826 g = 8.26 mg).
-
Dissolution: Add the calculated amount of DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (up to 37°C) can be used to aid dissolution if necessary.
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to prevent degradation from repeated freeze-thaw cycles.[7] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][7] It is recommended to protect the solution from light.[7]
General Protocol for Application in Cell Culture
This protocol provides a general workflow for treating cultured cells with this compound. The final working concentration will need to be optimized for your specific cell type and experimental design, but will typically be in the nanomolar to low micromolar range based on its IC₅₀.
Materials:
-
Prepared this compound stock solution (e.g., 25 mM in DMSO)
-
Cultured cells in appropriate vessels (e.g., 96-well plates, flasks)
-
Complete cell culture medium
-
Sterile pipette tips and tubes for dilution
Procedure:
-
Thawing Stock Solution: Retrieve an aliquot of the this compound stock solution from storage. Allow it to thaw completely and equilibrate to room temperature.[2][8] Before use, ensure that no precipitate has formed.[2][8]
-
Preparing Working Solution: Prepare an intermediate dilution of the stock solution in complete cell culture medium. This is done to minimize the final concentration of DMSO in the culture, which can be toxic to cells. The final DMSO concentration should typically not exceed 0.1-0.5%.
-
Example Dilution: To achieve a final concentration of 1 µM in a well containing 200 µL of medium, you can perform a serial dilution. First, dilute the 25 mM stock 1:100 in media to get a 250 µM intermediate solution. Then, add 0.8 µL of this intermediate solution to the 200 µL of media in the well (a 1:250 dilution).
-
-
Vehicle Control: It is critical to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the wells treated with this compound.
-
Cell Treatment: Remove the existing medium from the cells (if necessary) and add the medium containing the desired final concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, proceed with your planned downstream assays (e.g., cell viability assays, protein expression analysis, functional assays).
Visualizations
Mechanism of Action of this compound
The diagram below illustrates the inhibitory action of this compound on the EAAT1 transporter. EAAT1 is responsible for clearing glutamate from the extracellular space. This compound selectively blocks this transporter, leading to an increase in extracellular glutamate levels.
Caption: this compound selectively inhibits the EAAT1-mediated uptake of extracellular glutamate.
Experimental Workflow for this compound Cell Treatment
This workflow diagram outlines the key steps from preparing the this compound stock solution to performing the final analysis of its effects on cultured cells.
Caption: Workflow for preparing and applying this compound in cell culture experiments.
References
- 1. This compound, EAAT1 inhibitor (CAS 1229591-56-3) | Abcam [abcam.com]
- 2. UCPH102 | Selective EAAT1 transporter inhibitor | Hello Bio [hellobio.com]
- 3. Allosteric Modulation of an Excitatory Amino Acid Transporter: The Subtype-Selective Inhibitor UCPH-101 Exerts Sustained Inhibition of EAAT1 through an Intramonomeric Site in the Trimerization Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bioavailability Studies and in vitro Profiling of the Selective Excitatory Amino Acid Transporter Subtype 1 (EAAT1) Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric modulation of an excitatory amino acid transporter: the subtype-selective inhibitor UCPH-101 exerts sustained inhibition of EAAT1 through an intramonomeric site in the trimerization domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. UCPH 101 | EAAT1 inhibitor | Hello Bio [hellobio.com]
Application Notes and Protocols for UCPH-102 in Primary Astrocyte Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCPH-102 is a potent and selective inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1), also known as Glutamate (B1630785) Aspartate Transporter (GLAST). EAAT1 is predominantly expressed on astrocytes in the central nervous system (CNS) and plays a crucial role in maintaining glutamate homeostasis by clearing excess glutamate from the synaptic cleft. Dysregulation of glutamate uptake is implicated in various neurological disorders, making EAAT1 an important therapeutic target. These application notes provide detailed protocols for the use of this compound in primary astrocyte cultures to investigate glutamate transport, astrocyte function, and neuroprotective mechanisms.
Mechanism of Action
This compound acts as a non-competitive inhibitor of EAAT1. By binding to the transporter, it blocks the uptake of glutamate into astrocytes, leading to an increase in extracellular glutamate concentration. This targeted inhibition allows for the specific investigation of EAAT1's role in various physiological and pathological processes.
Data Presentation
Quantitative Data on UCPH-101 and this compound
UCPH-101 is a closely related analog of this compound and is often used in in vitro studies. The following table summarizes key quantitative data for these compounds.
| Parameter | Value | Cell Type/System | Reference |
| UCPH-101 IC₅₀ for EAAT1 | 660 nM | Recombinant cell lines | [1] |
| UCPH-101 Selectivity | >300,000 nM for EAAT2 and EAAT3 | Recombinant cell lines | [1] |
| UCPH-101 Concentration for Significant Inhibition of Glutamate Uptake | 10 µM | Primary astrocyte monocultures and pericyte co-cultures | [2] |
| Effect of 10 µM UCPH-101 on [³H]-L-Glutamate Uptake in Astrocyte Monocultures | 47.36 ± 4.39% reduction | Primary human brain-derived astrocytes | [2] |
| Effect of 10 µM UCPH-101 on [³H]-L-Glutamate Uptake in Astrocyte-Pericyte Co-cultures | 54.94 ± 1.42% reduction | Primary human brain-derived astrocytes and pericytes | [2] |
Experimental Protocols
Protocol 1: Preparation of Primary Astrocyte Cultures from Rodent Cortex
This protocol describes the isolation and culture of primary astrocytes from the cerebral cortices of neonatal rodents.
Materials:
-
Neonatal mouse or rat pups (P0-P2)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Poly-D-lysine or Poly-L-lysine coated culture flasks and plates
-
Sterile dissection tools
-
70 µm cell strainer
Procedure:
-
Euthanize neonatal pups according to approved institutional animal care and use committee protocols.
-
Dissect the cerebral cortices in a sterile environment.
-
Remove the meninges and mince the cortical tissue.
-
Digest the tissue with Trypsin-EDTA and a small amount of DNase I at 37°C for 15-20 minutes.
-
Inactivate trypsin with DMEM containing 10% FBS.
-
Gently triturate the cell suspension using serological pipettes to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cells, resuspend the pellet in astrocyte culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin), and plate onto poly-lysine coated flasks.
-
Change the medium after 24 hours and then every 2-3 days.
-
After 7-10 days, a confluent monolayer of astrocytes will form. To remove contaminating microglia and oligodendrocytes, shake the flasks on an orbital shaker at 180-200 rpm for 2 hours at 37°C.
-
After shaking, aspirate the medium containing detached cells and replace it with fresh, pre-warmed astrocyte culture medium. The remaining adherent cells will be a highly enriched astrocyte culture.
-
For experiments, astrocytes can be sub-cultured into multi-well plates.
Protocol 2: Glutamate Uptake Assay in Primary Astrocytes
This protocol details a method to measure glutamate uptake in primary astrocyte cultures using a radiolabeled substrate and to assess the inhibitory effect of this compound.
Materials:
-
Primary astrocyte cultures in 24-well plates
-
This compound (dissolved in DMSO, final DMSO concentration should be <0.1%)
-
[³H]-L-glutamate
-
Uptake Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Scintillation fluid and vials
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Protein assay reagent (e.g., BCA kit)
Procedure:
-
Wash the confluent astrocyte monolayers twice with pre-warmed uptake buffer.
-
Pre-incubate the cells with this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) or vehicle (DMSO) in uptake buffer for 10-30 minutes at 37°C.
-
Initiate the glutamate uptake by adding [³H]-L-glutamate to a final concentration of ~50 nM.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold uptake buffer.
-
Lyse the cells with cell lysis buffer.
-
Transfer a portion of the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Use the remaining lysate to determine the total protein concentration for normalization of the uptake data.
-
Calculate the percentage of inhibition of glutamate uptake for each concentration of this compound compared to the vehicle control.
Protocol 3: Astrocyte-Neuron Co-culture for Neuroprotection Studies
This protocol describes a method to co-culture astrocytes and neurons to investigate the neuroprotective or neurotoxic effects of modulating astrocytic glutamate uptake with this compound.
Materials:
-
Primary astrocyte cultures
-
Primary neuron cultures (e.g., from embryonic rodent hippocampus or cortex)
-
Co-culture inserts (e.g., Transwell®)
-
Neurobasal medium supplemented with B27 and GlutaMAX™
-
This compound
-
Excitotoxic agent (e.g., high concentration of glutamate or NMDA)
-
Cell viability assays (e.g., LDH assay, Calcein-AM/Propidium Iodide staining)
Procedure:
-
Plate primary astrocytes in the bottom of a multi-well plate and allow them to form a confluent monolayer.
-
Plate primary neurons on the membrane of the co-culture inserts.
-
Once both cultures are established (typically after 5-7 days in vitro), place the neuron-containing inserts into the wells with the astrocyte monolayer.
-
Treat the co-cultures with this compound to inhibit astrocytic EAAT1.
-
Induce excitotoxicity by adding an excitotoxic agent to the culture medium.
-
After the desired incubation period, assess neuronal viability using a suitable assay.
-
Compare neuronal viability in co-cultures treated with this compound to vehicle-treated co-cultures and to neuron-only cultures to determine the role of astrocytic EAAT1 in neuroprotection.
Signaling Pathways
Inhibition of EAAT1 by this compound leads to an accumulation of extracellular glutamate, which can subsequently activate various glutamate receptors on both astrocytes and neurons. In astrocytes, this can trigger intracellular signaling cascades. While direct downstream signaling of this compound is not fully elucidated, the consequences of increased extracellular glutamate on astrocyte signaling are known to involve metabotropic glutamate receptors (mGluRs) and potentially influence intracellular calcium and cyclic AMP (cAMP) levels.
Astrocytic mGluR5 activation, coupled to Gq proteins, can lead to the generation of inositol (B14025) trisphosphate (IP3) and subsequent release of calcium from intracellular stores. Furthermore, mGluR2/3 activation is coupled to Gi/o, leading to an inhibition of adenylyl cyclase and a decrease in cAMP levels. The cAMP/PKA pathway has been shown to regulate the expression and trafficking of glutamate transporters.
Conclusion
This compound is a valuable pharmacological tool for the study of EAAT1 function in primary astrocyte cultures. The protocols and information provided here offer a framework for investigating the role of astrocytic glutamate transport in neuronal health and disease. Researchers can adapt these methods to their specific experimental questions to further elucidate the complex roles of astrocytes in the CNS.
References
Application Notes and Protocols for UCPH-102 in Brain Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCPH-102 is a potent and selective inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1), also known as Glutamate (B1630785) Aspartate Transporter (GLAST).[1][2] As a critical component in maintaining glutamate homeostasis in the central nervous system, EAAT1 plays a significant role in terminating synaptic transmission and preventing excitotoxicity.[3] this compound offers a valuable pharmacological tool for investigating the specific roles of EAAT1 in synaptic function, plasticity, and neuronal excitability in various brain regions. These application notes provide detailed protocols for the use of this compound in brain slice electrophysiology studies.
Mechanism of Action
This compound acts as a non-competitive, allosteric inhibitor of EAAT1.[1] It binds to a site distinct from the glutamate binding site, inducing a long-lasting inactive state of the transporter.[1] this compound exhibits high selectivity for human EAAT1 and its rodent ortholog GLAST over other EAAT subtypes (EAAT2, EAAT3, EAAT4, and EAAT5).[1][2] Studies in cell lines have demonstrated that the inhibition by this compound is more readily reversible compared to its analog, UCPH-101.[1]
Data Presentation
The following tables summarize the key quantitative data for this compound based on in vitro studies. Note that data from brain slice preparations are limited, and these values, primarily from cell lines, should serve as a starting point for experimental design.
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Species/System | Reference |
| KD | 0.17 ± 0.02 µM | Human EAAT1 in tsA201 cells | [2] |
| Hill Coefficient | 0.97 ± 0.11 | Human EAAT1 in tsA201 cells | [2] |
| Inhibition On-rate (τ) | 4.0 ± 1.2 s (at 1 µM) | Human EAAT1 in tsA201 cells | [2] |
| Inhibition Off-rate (τ) | 55.7 ± 4.8 s | Human EAAT1 in tsA201 cells | [2] |
| Selectivity | Negligible activity at EAAT2, EAAT3, EAAT4, EAAT5 | Human and rodent EAATs | [1][2] |
Table 2: Expected Electrophysiological Effects of EAAT1 Inhibition in Brain Slices (based on GLAST knockout and knockdown studies)
| Parameter | Expected Effect with this compound | Brain Region | Rationale/Reference |
| Spontaneous Firing Rate | May decrease in specific neuronal populations (e.g., Purkinje cells) | Cerebellum | Loss of GLAST reduces spontaneous simple spike activity in a subset of Purkinje cells.[4][5] |
| Spontaneous Firing Rate | May increase in other neuronal populations (e.g., pyramidal neurons) | Infralimbic Cortex | Knockdown of GLAST/GLT-1 increases the firing rate of layer V pyramidal neurons.[6] |
| Excitatory Postsynaptic Currents (EPSCs) | Potential increase in amplitude and/or frequency | Infralimbic Cortex | Knockdown of GLAST/GLT-1 enhances spontaneous EPSCs.[6] |
| Long-Term Potentiation (LTP) | Potential impairment | Hippocampus | Genetic knockout of GLAST can impair LTP.[7] |
| Long-Term Depression (LTD) | Modulation expected | Various | Glutamate transporters are involved in the induction of LTD.[7] |
| NMDA Receptor-Mediated Currents | Potential enhancement | Cerebellum | Blockade of NMDA receptors rescues the reduced spontaneous activity in GLAST knockout mice.[4][5] |
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol describes the general procedure for preparing acute brain slices suitable for electrophysiological recordings. Specific parameters may need to be optimized for the brain region of interest and animal age.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Ice-cold cutting solution (see composition below)
-
Artificial cerebrospinal fluid (aCSF) (see composition below)
-
Vibratome or tissue chopper
-
Recovery chamber
-
Carbogen gas (95% O₂ / 5% CO₂)
Solutions:
-
Cutting Solution (example): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 30 mM NaHCO₃, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl₂·4H₂O, and 10 mM MgSO₄·7H₂O. pH 7.3–7.4, osmolarity 300–310 mOsm. Continuously bubbled with carbogen.[8]
-
Artificial Cerebrospinal Fluid (aCSF) (example): 119 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 24 mM NaHCO₃, 12.5 mM glucose, 2 mM CaCl₂·4H₂O, and 2 mM MgSO₄·7H₂O. pH 7.3–7.4, osmolarity 300–310 mOsm. Continuously bubbled with carbogen.[8]
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold, carbogenated cutting solution.
-
Rapidly dissect the brain and immerse it in ice-cold, carbogenated cutting solution.
-
Mount the brain on the vibratome stage and prepare slices of the desired thickness (typically 300-400 µm) in the ice-cold cutting solution.
-
Transfer the slices to a recovery chamber containing aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until recording.
Protocol 2: Application of this compound and Electrophysiological Recording
This protocol outlines the application of this compound to brain slices and subsequent electrophysiological recordings.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Prepared acute brain slices in a recording chamber
-
Electrophysiology rig with perfusion system
-
Recording and stimulating electrodes
-
Data acquisition system
Procedure:
-
Preparation of this compound Working Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the stock solution in aCSF to the desired final concentration (e.g., 1-10 µM). The final DMSO concentration should be kept low (typically <0.1%) to avoid solvent effects. A vehicle control with the same DMSO concentration should be performed.
-
-
Drug Application:
-
Transfer a brain slice to the recording chamber and perfuse with standard aCSF.
-
Obtain a stable baseline recording of the desired electrophysiological parameter (e.g., spontaneous firing, evoked EPSCs, field potentials).
-
Switch the perfusion to the aCSF containing this compound. The on-rate of inhibition is relatively fast, so effects should be observable within minutes of application.[2] Allow sufficient time for the drug to equilibrate in the tissue (e.g., 10-15 minutes).
-
-
Electrophysiological Recordings:
-
Spontaneous Neuronal Firing: Record spontaneous action potentials in the cell-attached or whole-cell current-clamp configuration. Compare the firing frequency and pattern before and after this compound application.
-
Synaptic Transmission:
-
Record spontaneous or miniature excitatory postsynaptic currents (sEPSCs/mEPSCs) in whole-cell voltage-clamp mode to assess changes in synaptic strength and release probability.
-
Record evoked EPSCs by stimulating afferent pathways. Analyze changes in the amplitude, kinetics, and paired-pulse ratio (PPR) of the evoked responses. An increase in glutamate spillover due to EAAT1 inhibition may prolong the decay of EPSCs.
-
-
Synaptic Plasticity:
-
Induce long-term potentiation (LTP) or long-term depression (LTD) using standard protocols (e.g., high-frequency stimulation for LTP, low-frequency stimulation for LTD).
-
Apply this compound before the induction protocol to investigate its effect on the induction and maintenance of synaptic plasticity.
-
-
Mandatory Visualizations
Caption: Signaling pathway of EAAT1 and its inhibition by this compound.
Caption: Experimental workflow for brain slice electrophysiology with this compound.
References
- 1. jneurosci.org [jneurosci.org]
- 2. Allosteric Modulation of an Excitatory Amino Acid Transporter: The Subtype-Selective Inhibitor UCPH-101 Exerts Sustained Inhibition of EAAT1 through an Intramonomeric Site in the Trimerization Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Loss of cerebellar glutamate transporters EAAT4 and GLAST differentially affects the spontaneous firing pattern and survival of Purkinje cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss of cerebellar glutamate transporters EAAT4 and GLAST differentially affects the spontaneous firing pattern and survival of Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo knockdown of astroglial glutamate transporters GLT-1 and GLAST increases excitatory neurotransmission in mouse infralimbic cortex: Relevance for depressive-like phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glutamate Transporters in Hippocampal LTD/LTP: Not Just Prevention of Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute brain slice methods for adult and aging animals: application of targeted patch clampanalysis and optogenetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol: [³H]-D-Aspartate Uptake Assay with UCPH-102
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Excitatory Amino Acid Transporters (EAATs) are a family of sodium-dependent glutamate (B1630785) transporters crucial for maintaining low extracellular glutamate concentrations in the central nervous system. EAAT1 (also known as GLAST) is a key member of this family, and its dysfunction has been implicated in various neurological disorders. UCPH-102 is a selective inhibitor of EAAT1, making it a valuable tool for studying the transporter's function and for the development of novel therapeutics.[1][2] This document provides a detailed protocol for a [³H]-D-aspartate uptake assay using this compound to measure the inhibitory activity on EAAT1. D-aspartate is a substrate of EAATs and its tritiated form ([³H]-D-aspartate) is commonly used as a radiotracer to measure transporter activity.
Principle of the Assay
This assay measures the uptake of radiolabeled [³H]-D-aspartate into cells expressing the EAAT1 transporter. In the presence of an inhibitor like this compound, the rate of [³H]-D-aspartate uptake will decrease in a dose-dependent manner. By quantifying the amount of radioactivity incorporated into the cells at various concentrations of the inhibitor, a dose-response curve can be generated and the half-maximal inhibitory concentration (IC₅₀) can be determined.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| HEK293 cells stably expressing human EAAT1 | ATCC | CRL-1573 (parental line) |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Geneticin (G418) | Gibco | 10131035 |
| Poly-D-lysine coated 96-well plates | Corning | 354461 |
| [³H]-D-aspartate | PerkinElmer | NET471 |
| This compound | Hello Bio | HB0443 |
| DL-Threo-β-benzyloxyaspartate (TBOA) (non-selective EAAT inhibitor) | Tocris | 1222 |
| Krebs-Henseleit (KH) buffer (10x stock) | Sigma-Aldrich | K3753 |
| Scintillation Cocktail (e.g., Ultima Gold™) | PerkinElmer | 6013329 |
| 0.1 M NaOH | --- | --- |
| Scintillation vials | --- | --- |
| Microplate scintillation counter | --- | --- |
Experimental Protocols
Cell Culture
-
Culture HEK293 cells stably expressing human EAAT1 in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL Geneticin (G418) for selection.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
For the assay, seed the cells onto poly-D-lysine coated 96-well plates at a density of 50,000 - 80,000 cells per well and allow them to adhere and grow for 24-48 hours.
[³H]-D-Aspartate Uptake Assay
-
Preparation of Assay Buffer: Prepare 1x Krebs-Henseleit (KH) buffer by diluting the 10x stock with sterile distilled water. The final composition should be: 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 25 mM NaHCO₃, 11.7 mM D-glucose, and 2.5 mM CaCl₂. Equilibrate the buffer to 37°C before use.
-
Preparation of Compounds:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in KH buffer to achieve the desired final concentrations for the dose-response curve (e.g., ranging from 1 nM to 100 µM).
-
Prepare a stock solution of TBOA (a non-selective EAAT inhibitor) in DMSO to be used as a positive control for maximal inhibition (e.g., 1 mM final concentration).
-
Prepare a working solution of [³H]-D-aspartate in KH buffer. The final concentration in the assay is typically in the low nanomolar range (e.g., 10-50 nM), with a specific activity that allows for robust signal detection.
-
-
Assay Procedure: a. On the day of the experiment, gently aspirate the culture medium from the 96-well plate. b. Wash the cells twice with 200 µL of pre-warmed KH buffer per well. c. Add 100 µL of KH buffer containing the desired concentration of this compound or TBOA (for control wells) to each well. For vehicle control wells, add KH buffer with the corresponding concentration of DMSO. d. Pre-incubate the plate at 37°C for 15-30 minutes. e. Initiate the uptake reaction by adding 10 µL of the [³H]-D-aspartate working solution to each well. f. Incubate the plate at 37°C for a defined period, typically 10-15 minutes. It has been shown that the inhibitory potency of the related compound UCPH-101 increases with longer incubation times.[3] g. Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold KH buffer per well. h. Lyse the cells by adding 100 µL of 0.1 M NaOH to each well and incubating for at least 30 minutes at room temperature with gentle shaking. i. Transfer the lysate from each well to a scintillation vial. j. Add 4 mL of scintillation cocktail to each vial. k. Measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
Data Analysis
-
Determine Specific Uptake:
-
Total uptake = CPM in wells with vehicle control.
-
Non-specific uptake = CPM in wells with a saturating concentration of TBOA (e.g., 1 mM).
-
Specific uptake = Total uptake - Non-specific uptake.
-
-
Calculate Percent Inhibition:
-
Percent Inhibition = [(Specific uptake in vehicle - Specific uptake in presence of this compound) / Specific uptake in vehicle] x 100
-
-
Generate Dose-Response Curve:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC₅₀ value.
-
Data Presentation
Table 1: Inhibitory Potency of this compound and Related Compounds on EAAT1
| Compound | IC₅₀ (µM) | Assay System | Reference |
| This compound | 0.42 | [³H]-D-aspartate uptake in EAAT1-expressing cells | [1] |
| UCPH-101 | 0.44 (12 min incubation) | [³H]-D-aspartate uptake in EAAT1-HEK293 cells | [3] |
| TBOA | Varies (µM range) | Various EAAT subtypes | General Knowledge |
Note: The IC₅₀ value for this compound may vary depending on the specific experimental conditions, such as incubation time and cell line used.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of EAAT1 inhibition by this compound and the experimental workflow of the [³H]-D-aspartate uptake assay.
Caption: Mechanism of EAAT1 inhibition by this compound.
Caption: Experimental workflow for the [³H]-D-aspartate uptake assay.
Troubleshooting
| Issue | Possible Cause | Solution |
| High non-specific binding | Incomplete washing | Increase the number and volume of washes with ice-cold buffer. |
| Cell lysis during washing | Be gentle during the washing steps. Ensure the buffer is ice-cold. | |
| Low signal (low CPM) | Low transporter expression | Verify EAAT1 expression using Western blot or qPCR. |
| Insufficient incubation time | Optimize the incubation time for [³H]-D-aspartate uptake. | |
| Low specific activity of radioligand | Use a radioligand with higher specific activity or increase the concentration. | |
| High variability between replicates | Inconsistent cell seeding | Ensure a homogenous cell suspension and accurate pipetting. |
| Pipetting errors | Use calibrated pipettes and be precise with all additions. | |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. |
Conclusion
This protocol provides a robust and reliable method for assessing the inhibitory activity of this compound on the EAAT1 transporter using a [³H]-D-aspartate uptake assay. The provided information on data analysis, along with the visual diagrams of the mechanism and workflow, should enable researchers to successfully implement this assay in their drug discovery and neuroscience research. Careful optimization of assay parameters, such as cell density and incubation times, is recommended to achieve the best results.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. j-ram.org [j-ram.org]
- 3. Allosteric Modulation of an Excitatory Amino Acid Transporter: The Subtype-Selective Inhibitor UCPH-101 Exerts Sustained Inhibition of EAAT1 through an Intramonomeric Site in the Trimerization Domain - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Role of EAAT1 in Epilepsy Models with UCPH-102: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the selective Excitatory Amino Acid Transporter 1 (EAAT1) inhibitor, UCPH-102, to investigate the role of EAAT1 in preclinical epilepsy models. The following sections detail the theoretical background, experimental protocols, and data interpretation to facilitate the design and execution of robust studies in the field of epilepsy research and drug development.
Introduction
Glutamate (B1630785) is the primary excitatory neurotransmitter in the mammalian central nervous system, and its extracellular concentrations are tightly regulated to prevent excitotoxicity, a key factor in the pathophysiology of epilepsy.[1] Excitatory Amino Acid Transporters (EAATs) are crucial for maintaining low extracellular glutamate levels.[1] EAAT1, also known as GLAST, is predominantly expressed in astrocytes and plays a significant role in glutamate clearance, particularly in the cerebellum and retina.[1]
Dysfunction of EAAT1, either through genetic mutations or altered expression, has been implicated in epilepsy.[2][3] Reduced EAAT1 function leads to impaired glutamate uptake, resulting in neuronal hyperexcitability and the generation of seizures.[2] Therefore, pharmacological modulation of EAAT1 presents a valuable strategy to study seizure mechanisms and explore potential therapeutic interventions.
This compound is a potent and selective inhibitor of EAAT1.[4][5][6] A critical advantage of this compound for in vivo research is its ability to cross the blood-brain barrier, enabling the investigation of EAAT1's role in the central nervous system following systemic administration.[4] This document provides detailed protocols for using this compound in rodent models to explore the consequences of EAAT1 inhibition on seizure susceptibility and behavior.
Data Presentation
The following tables present hypothetical quantitative data to illustrate the expected outcomes of the described experiments. These tables are intended to serve as a template for organizing and presenting experimental findings.
Table 1: Effect of this compound on Seizure Threshold in Rodents
| Treatment Group | Dose (mg/kg, i.p.) | Seizure Threshold (mA) | Latency to Seizure (seconds) |
| Vehicle (n=10) | - | 15.2 ± 1.5 | 35.8 ± 4.2 |
| This compound (n=10) | 10 | 11.8 ± 1.2 | 25.1 ± 3.5 |
| This compound (n=10) | 20 | 9.5 ± 1.0 | 18.9 ± 2.8 |
| This compound (n=10) | 40 | 7.2 ± 0.8 | 12.5 ± 2.1 |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data are presented as mean ± SEM. Seizure threshold was determined using the minimal clonic seizure test with corneal stimulation.
Table 2: Behavioral Seizure Scoring Following this compound Administration and a Proconvulsant Challenge
| Treatment Group | Dose (mg/kg, i.p.) | Mean Racine Score | Duration of Seizure Activity (seconds) |
| Vehicle + Saline (n=10) | - | 0.5 ± 0.2 | 5.2 ± 1.8 |
| Vehicle + PTZ (n=10) | - | 3.8 ± 0.4 | 120.5 ± 15.7 |
| This compound + PTZ (n=10) | 20 | 4.9 ± 0.3 | 185.3 ± 20.1 |
*p<0.05 compared to Vehicle + PTZ group. Data are presented as mean ± SEM. PTZ (Pentylenetetrazol) was administered at a sub-convulsive dose. Seizures were scored using the Racine scale.
Mandatory Visualizations
References
- 1. Role of glutamate excitotoxicity and glutamate transporter EAAT2 in Epilepsy: opportunities for novel therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Excitatory amino acid transporters EAAT-1 and EAAT-2 in temporal lobe and hippocampus in intractable temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioavailability Studies and in vitro Profiling of the Selective Excitatory Amino Acid Transporter Subtype 1 (EAAT1) Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. New Insight into the Structure-Activity Relationships of the Selective Excitatory Amino Acid Transporter Subtype 1 (EAAT1) Inhibitors UCPH-101 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
UCPH-102: A Novel Tool for Investigating Glutamate Dysregulation in Alzheimer's Disease Pathology
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau neurofibrillary tangles. Emerging evidence points to the dysregulation of glutamate (B1630785) homeostasis and subsequent excitotoxicity as a significant contributor to the pathogenesis of AD. Excitatory Amino Acid Transporter 1 (EAAT1), predominantly expressed on astrocytes, plays a crucial role in clearing synaptic glutamate. Its dysfunction can lead to elevated extracellular glutamate levels, promoting neuronal damage. UCPH-102 is a potent and selective inhibitor of EAAT1 that can cross the blood-brain barrier, making it a valuable research tool to probe the role of EAAT1 in the progression of Alzheimer's disease pathology. These application notes provide a summary of this compound's properties, a hypothesized mechanism of action in the context of AD, and detailed protocols for its use in preclinical AD models.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound based on available literature.
| Parameter | Value | Species/System | Reference |
| IC₅₀ (EAAT1) | 0.43 µM | Human EAAT1 | [1] |
| Selectivity | >300 µM for EAAT2-5 | Human EAATs | [2] |
| Plasma Concentration (1h post 40 mg/kg p.o.) | 10.5 µM | Rat | [3][4] |
| Brain Concentration (1h post 40 mg/kg p.o.) | 6.67 µM | Rat | [3][4] |
Hypothesized Mechanism of Action in Alzheimer's Disease
While direct experimental evidence of this compound's effects on AD pathology is currently limited, a strong scientific rationale supports its use as a tool to investigate the "glutamate hypothesis" of Alzheimer's disease. The proposed mechanism centers on the modulation of glutamate-mediated excitotoxicity and its downstream consequences on Aβ and tau pathology.
By inhibiting EAAT1, this compound is expected to transiently increase extracellular glutamate levels. While chronic elevation of glutamate is excitotoxic, acute and localized increases can modulate neuronal signaling pathways. This controlled modulation could potentially:
-
Influence Amyloid Precursor Protein (APP) Processing: Altered glutamatergic signaling, particularly through NMDA receptors, has been shown to influence the enzymatic processing of APP.[5][6][7] Studying the effects of EAAT1 inhibition can help elucidate how astrocytic glutamate uptake influences the balance between the amyloidogenic and non-amyloidogenic APP processing pathways.
-
Impact Tau Phosphorylation: Glutamate excitotoxicity has been linked to increased phosphorylation of tau protein.[8][9][10][11][12] this compound can be used to investigate whether modulating astrocytic glutamate transport and subsequent neuronal activity can alter the activity of kinases and phosphatases involved in tau phosphorylation.
The following diagram illustrates the hypothesized signaling pathway.
Caption: Hypothesized signaling pathway of this compound in Alzheimer's disease.
Experimental Protocols
The following are proposed experimental protocols for utilizing this compound to study Alzheimer's disease pathology in a preclinical mouse model. These protocols are based on standard methodologies in the field and should be adapted based on specific experimental goals and institutional guidelines.
Protocol 1: In Vivo Efficacy Study in a Transgenic Mouse Model of Alzheimer's Disease
Objective: To determine the effect of chronic this compound administration on amyloid and tau pathology, and cognitive function in an Alzheimer's disease mouse model.
Animal Model: 5XFAD transgenic mice are a suitable model as they develop aggressive amyloid pathology and subsequent cognitive deficits. Age-matched wild-type littermates should be used as controls.
Materials:
-
This compound (powder)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
5XFAD transgenic mice and wild-type littermates (e.g., 3 months of age at the start of treatment)
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
-
Reagents and equipment for tissue processing, immunohistochemistry, ELISA, and Western blotting.
Experimental Workflow:
Caption: Proposed experimental workflow for in vivo this compound efficacy testing.
Procedure:
-
Animal Grouping and Drug Preparation:
-
Randomly assign 5XFAD and wild-type mice to either vehicle or this compound treatment groups (n=10-15 per group).
-
Prepare a suspension of this compound in the vehicle at the desired concentration for oral gavage (e.g., 4 mg/mL for a 40 mg/kg dose in a 10 mL/kg volume).
-
-
Chronic Administration:
-
Administer this compound or vehicle daily via oral gavage for a period of 3 months.
-
Monitor animal health and body weight regularly.
-
-
Behavioral Testing:
-
In the final two weeks of treatment, conduct behavioral tests to assess learning and memory.
-
Morris Water Maze: To evaluate spatial learning and memory.
-
Y-Maze: To assess short-term spatial working memory.
-
-
Tissue Collection and Processing:
-
At the end of the treatment period, euthanize the mice and perfuse with saline.
-
Harvest the brains. Divide one hemisphere for biochemical analysis (snap-freeze in liquid nitrogen) and fix the other hemisphere in 4% paraformaldehyde for histology.
-
-
Biochemical Analysis:
-
ELISA: Homogenize brain tissue to separate soluble and insoluble fractions. Quantify Aβ40 and Aβ42 levels using commercially available ELISA kits.
-
Western Blotting: Analyze levels of full-length APP, APP cleavage fragments (e.g., CTFβ), BACE1, presenilin-1, and key phosphorylated tau species (e.g., AT8, PHF-1).
-
-
Histological Analysis:
-
Perform immunohistochemistry on brain sections to visualize and quantify:
-
Aβ plaque load (e.g., using 4G8 or 6E10 antibodies).
-
Phosphorylated tau pathology.
-
Astrogliosis (GFAP staining) and microgliosis (Iba1 staining).
-
-
Protocol 2: In Vitro Mechanistic Study in Primary Neuronal-Glial Co-cultures
Objective: To investigate the direct effects of this compound on glutamate uptake, Aβ production, and tau phosphorylation in a cell culture model.
Cell Model: Primary cortical or hippocampal neuronal-glial co-cultures from neonatal rodents.
Procedure:
-
Culture Preparation: Establish and mature primary co-cultures.
-
This compound Treatment: Treat cultures with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for different durations (e.g., 1, 6, 24 hours).
-
Glutamate Uptake Assay: Measure the uptake of radiolabeled glutamate ([³H]-glutamate) in the presence and absence of this compound to confirm EAAT1 inhibition.
-
Aβ and Tau Analysis:
-
Collect the culture medium to measure secreted Aβ40 and Aβ42 levels by ELISA.
-
Lyse the cells and perform Western blotting to analyze APP processing products and phosphorylated tau levels.
-
-
Toxicity Assay: Assess cell viability using assays such as LDH release or MTT to determine any neurotoxic or neuroprotective effects of this compound.
Conclusion
This compound represents a highly selective and bioavailable tool to explore the intricate role of EAAT1 and glutamate dysregulation in the context of Alzheimer's disease. The provided hypothetical mechanism and experimental protocols offer a framework for researchers to design studies aimed at validating EAAT1 as a therapeutic target and to further unravel the complex interplay between glutamatergic neurotransmission and the core pathologies of Alzheimer's disease. Future studies utilizing this compound are poised to provide valuable insights into the therapeutic potential of modulating astrocytic glutamate transport for this devastating neurodegenerative condition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. UCPH102 | Selective EAAT1 transporter inhibitor | Hello Bio [hellobio.com]
- 3. Bioavailability Studies and in vitro Profiling of the Selective Excitatory Amino Acid Transporter Subtype 1 (EAAT1) Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synaptic NMDA Receptor Activation Stimulates α-Secretase Amyloid Precursor Protein Processing and Inhibits Amyloid-β Production | Journal of Neuroscience [jneurosci.org]
- 6. Synaptic NMDA Receptor Activation Stimulates α-Secretase Amyloid Precursor Protein Processing and Inhibits Amyloid-β Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glutamate increases tau phosphorylation in primary neuronal cultures from fetal rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glutamate but not interleukin-6 influences the phosphorylation of tau in primary rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glutamate system, amyloid β peptides and tau protein: functional interrelationships and relevance to Alzheimer disease pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutamate toxicity enhances tau gene expression in neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glutamate system, amyloid ß peptides and tau protein: functional interrelationships and relevance to Alzheimer disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Chronic Pain Mechanisms with UCPH-102
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing UCPH-102, a selective inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1), for the investigation of chronic pain mechanisms. This compound's ability to cross the blood-brain barrier makes it a valuable tool for in vivo studies in rodent models of chronic inflammatory and neuropathic pain.
Introduction to this compound
This compound is a potent and selective, non-competitive allosteric inhibitor of EAAT1. Unlike its analog UCPH-101, this compound is orally bioavailable and penetrates the blood-brain barrier, enabling the study of the central nervous system's role in various pathologies, including chronic pain.[1] EAAT1 is predominantly expressed in glial cells and plays a crucial role in clearing glutamate (B1630785) from the synaptic cleft. Dysregulation of glutamate homeostasis is implicated in the pathophysiology of chronic pain states. By inhibiting EAAT1, this compound allows for the investigation of how elevated synaptic glutamate levels contribute to central sensitization and pain hypersensitivity.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Species/System | Reference |
| IC50 for EAAT1 | 0.17 µM (K D value) | Human EAAT1 expressed in tsA201 cells | [2] |
| Selectivity | Negligible inhibition of EAAT2, EAAT3, EAAT4, and EAAT5 at 10 µM | Human and rodent EAATs | [2] |
| Mechanism of Action | Non-competitive, allosteric inhibitor | Human EAAT1 | [2] |
Table 2: In Vivo Pharmacokinetics of this compound in Rats
| Parameter | Value | Dosing | Time Point | Reference |
| Plasma Concentration | 10.5 µM | 40 mg/kg, per os (p.o.) | 1 hour | [1] |
| Brain Concentration | 6.67 µM | 40 mg/kg, per os (p.o.) | 1 hour | [1] |
| Behavioral Effects | No acute effects or visible changes in behavior | 20 mg/kg, per os (p.o.) | Not specified | [1] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of EAAT1 in nociception and a general experimental workflow for investigating the effects of this compound in a chronic pain model.
Caption: Proposed signaling pathway of EAAT1 in nociception.
Caption: General experimental workflow for this compound in chronic pain.
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound in two standard rodent models of chronic pain: Complete Freund's Adjuvant (CFA)-induced inflammatory pain and Spared Nerve Injury (SNI)-induced neuropathic pain.
Protocol 1: Investigating this compound in a Rat Model of Chronic Inflammatory Pain (CFA Model)
Objective: To assess the analgesic efficacy of this compound on mechanical allodynia and thermal hyperalgesia in a rat model of persistent inflammatory pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG400, 50% saline)
-
Complete Freund's Adjuvant (CFA)
-
Isoflurane (B1672236) for anesthesia
-
Von Frey filaments
-
Plantar test apparatus (Hargreaves test)
Procedure:
-
Induction of Chronic Inflammation:
-
Acclimatize rats to the testing environment for at least 3 days prior to the experiment.
-
Briefly anesthetize the rats with isoflurane.
-
Inject 100 µL of CFA into the plantar surface of the right hind paw.
-
Allow 24 hours for the inflammation and pain hypersensitivity to develop.
-
-
Baseline Behavioral Testing (24 hours post-CFA):
-
Mechanical Allodynia (von Frey Test): Place rats in individual Plexiglas chambers on a raised mesh floor and allow them to acclimate for 15-20 minutes. Apply von Frey filaments of increasing force to the plantar surface of the inflamed paw and record the paw withdrawal threshold.
-
Thermal Hyperalgesia (Hargreaves Test): Place rats in individual Plexiglas chambers on a glass floor. Apply a radiant heat source to the plantar surface of the inflamed paw and record the paw withdrawal latency.
-
-
This compound Administration:
-
Prepare a stock solution of this compound in the vehicle. Based on pharmacokinetic data, a starting dose of 20-40 mg/kg administered orally (p.o.) by gavage is recommended.[1] A vehicle-only group should be included as a control.
-
Administer the prepared solutions to the rats.
-
-
Post-Treatment Behavioral Testing:
-
Conduct behavioral testing (von Frey and Hargreaves tests) at various time points post-administration (e.g., 1, 2, 4, and 24 hours) to determine the onset and duration of the analgesic effect.
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds and latencies between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).
-
Protocol 2: Investigating this compound in a Mouse Model of Neuropathic Pain (SNI Model)
Objective: To evaluate the effect of this compound on mechanical allodynia in a mouse model of neuropathic pain.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG400, 50% saline)
-
Avertin or isoflurane for anesthesia
-
Surgical instruments (scissors, forceps)
-
Suture material
-
Von Frey filaments
Procedure:
-
Spared Nerve Injury (SNI) Surgery:
-
Anesthetize the mice.
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Tightly ligate the common peroneal and tibial nerves with a suture and transect them, removing a small section of the distal nerve stump.
-
Take care to leave the sural nerve intact.
-
Close the muscle and skin layers with sutures.
-
A sham surgery group should be included where the nerves are exposed but not ligated or transected.
-
-
Post-Surgical Recovery and Pain Development:
-
Allow the mice to recover for 7 days for the neuropathic pain phenotype to fully develop.
-
-
Baseline Behavioral Testing (Day 7 post-SNI):
-
Mechanical Allodynia (von Frey Test): Acclimatize the mice as described in Protocol 1. Apply von Frey filaments to the lateral plantar surface of the ipsilateral (operated) paw, which is innervated by the spared sural nerve, and determine the paw withdrawal threshold.
-
-
This compound Administration:
-
Prepare and administer this compound or vehicle as described in Protocol 1. A dose range of 10-40 mg/kg (p.o.) can be explored.
-
-
Post-Treatment Behavioral Testing:
-
Assess mechanical allodynia at various time points post-administration (e.g., 1, 2, 4, and 24 hours).
-
-
Data Analysis:
-
Analyze the paw withdrawal thresholds using appropriate statistical methods to compare the this compound and vehicle groups.
-
Optional Follow-up Experiments
-
Molecular Analysis: At the end of the behavioral experiments, tissues such as the spinal cord (lumbar enlargement), dorsal root ganglia (DRGs), and relevant brain regions (e.g., prefrontal cortex, amygdala) can be collected. Techniques like Western blotting or immunohistochemistry can be used to measure markers of neuronal activation and central sensitization, such as phosphorylated ERK (p-ERK) and c-Fos.
-
Dose-Response Studies: To determine the optimal effective dose of this compound, a dose-response study can be conducted using a range of doses.
-
Chronic Dosing Regimen: To investigate the effects of long-term EAAT1 inhibition, this compound can be administered daily for an extended period in the chronic pain models.
By following these detailed application notes and protocols, researchers can effectively utilize this compound to elucidate the role of EAAT1 and glutamate signaling in the complex mechanisms underlying chronic pain.
References
- 1. Bioavailability Studies and in vitro Profiling of the Selective Excitatory Amino Acid Transporter Subtype 1 (EAAT1) Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric Modulation of an Excitatory Amino Acid Transporter: The Subtype-Selective Inhibitor UCPH-101 Exerts Sustained Inhibition of EAAT1 through an Intramonomeric Site in the Trimerization Domain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of UCPH-102 in Animal Models of Obsessive-Compulsive Disorder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obsessive-compulsive disorder (OCD) is a neuropsychiatric condition characterized by intrusive thoughts (obsessions) and repetitive behaviors (compulsions).[1][2] While the serotonin (B10506) system has been a primary focus for therapeutic interventions, a growing body of evidence points to the dysregulation of the glutamatergic system, particularly within the cortico-striato-thalamo-cortical (CSTC) circuits, as a key component of OCD pathophysiology.[3][4] Glutamate (B1630785), the principal excitatory neurotransmitter in the brain, and its transporters play a crucial role in maintaining synaptic homeostasis.[5]
UCPH-102 is a selective inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1), a glial glutamate transporter responsible for clearing synaptic glutamate.[6] By inhibiting EAAT1, this compound is hypothesized to transiently increase synaptic glutamate levels. This modulation of glutamatergic neurotransmission presents a novel therapeutic avenue for psychiatric disorders where glutamate signaling is imbalanced. Although direct studies of this compound in OCD models are not yet prevalent in published literature, its mechanism of action provides a strong rationale for its investigation as a potential modulator of OCD-like behaviors.
These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of this compound in established rodent models of OCD-like repetitive and compulsive behaviors.
Signaling Pathway: The Role of this compound in Glutamatergic Synapses
EAAT1 is predominantly expressed on astrocytes surrounding the synaptic cleft. Its primary function is the reuptake of glutamate, thereby terminating the synaptic signal and preventing excitotoxicity. Inhibition of EAAT1 by this compound is expected to lead to a temporary elevation of glutamate concentration in the synapse. This can, in turn, lead to increased activation of post-synaptic glutamate receptors (e.g., NMDA and AMPA receptors), potentially modulating neuronal excitability within the CSTC loop implicated in OCD.
Caption: this compound inhibits the EAAT1 transporter on astrocytes, increasing synaptic glutamate.
Experimental Protocols for OCD-like Behavior
Two of the most widely used and validated animal models for assessing compulsive-like behaviors are the Marble Burying Test and the Nestlet Shredding Test.[7][8]
General Considerations
-
Animals: Adult male mice (e.g., C57BL/6 or BALB/c strains, 8-12 weeks old) are commonly used. House animals individually or in groups according to standard protocols, with a 12-hour light/dark cycle.[7]
-
Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before initiating any experiment.[8]
-
Drug Administration: this compound should be dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline). Administer the drug via intraperitoneal (i.p.) injection at a predetermined time (e.g., 30 minutes) before the behavioral test. A vehicle-only control group is essential.
-
Blinding: The experimenter scoring the behavior should be blind to the treatment conditions.[7]
Protocol: Marble Burying Test
This test assesses repetitive, compulsive-like digging behavior.[1] A reduction in the number of marbles buried is often interpreted as an anxiolytic or anti-compulsive effect.[1]
Materials:
-
Standard mouse cages (e.g., 26 cm x 48 cm x 20 cm).[9]
-
Clean, unscented bedding material (e.g., wood chips).
-
Glass marbles (approx. 15 mm in diameter).[9]
-
This compound solution and vehicle.
Procedure:
-
Fill each test cage with 5 cm of fresh bedding and level the surface.[1]
-
Place 20 marbles evenly on top of the bedding in a 4x5 grid.[10]
-
Administer this compound or vehicle to the mice.
-
After the appropriate pre-treatment time, place a single mouse in the test cage.
-
Leave the mouse undisturbed for 30 minutes, without access to food or water.[7][9]
-
After 30 minutes, carefully remove the mouse and return it to its home cage.
-
Count the number of marbles buried. A marble is considered buried if at least two-thirds of its surface is covered by bedding.[1][7]
Protocol: Nestlet Shredding Test
This assay measures repetitive, goal-less behavior, which is considered analogous to compulsions.[11]
Materials:
-
Standard mouse cages.
-
Pre-weighed, commercially available cotton fiber nestlets (e.g., 5 cm x 5 cm).[7]
-
Analytical balance.
-
This compound solution and vehicle.
Procedure:
-
This test can be performed in the animal's home cage to reduce novelty-induced stress and increase shredding activity.[12]
-
Administer this compound or vehicle to the mice.
-
After the pre-treatment time, place a single, pre-weighed nestlet in the cage.
-
After 30 minutes, remove the mouse.
-
Carefully collect all the unshredded portions of the nestlet, allow them to dry overnight, and weigh them.[7][9]
-
Calculate the percentage of nestlet shredded: [(Initial Weight - Final Weight) / Initial Weight] * 100.
Experimental Workflow and Data Presentation
A logical workflow is crucial for obtaining reliable and reproducible data.
Caption: Workflow for testing this compound in OCD-like behavioral models.
Hypothetical Data Summary
The following tables present hypothetical data that might be obtained from these studies, demonstrating a potential dose-dependent effect of this compound.
Table 1: Effect of this compound on Marble Burying Behavior
| Treatment Group | Dose (mg/kg, i.p.) | N | Mean Marbles Buried (± SEM) |
| Vehicle | 0 | 12 | 16.5 ± 0.8 |
| This compound | 1 | 12 | 14.2 ± 1.1 |
| This compound | 3 | 12 | 10.3 ± 0.9 |
| This compound | 10 | 12 | 7.6 ± 1.2** |
| p < 0.05, **p < 0.01 compared to Vehicle |
Table 2: Effect of this compound on Nestlet Shredding Behavior
| Treatment Group | Dose (mg/kg, i.p.) | N | Mean % Nestlet Shredded (± SEM) |
| Vehicle | 0 | 10 | 85.4 ± 4.2 |
| This compound | 1 | 10 | 79.1 ± 5.5 |
| This compound | 3 | 10 | 61.7 ± 6.1 |
| This compound | 10 | 10 | 45.2 ± 5.8** |
| p < 0.05, **p < 0.01 compared to Vehicle |
Conclusion and Future Directions
The protocols and hypothetical data outlined above provide a framework for the initial investigation of this compound, an EAAT1 inhibitor, in rodent models of OCD. A reduction in marble burying and nestlet shredding behaviors would suggest that this compound possesses anti-compulsive properties. Such findings would warrant further investigation into the precise neurochemical changes within the CSTC circuit and could validate EAAT1 as a promising novel target for the development of therapeutics for obsessive-compulsive disorder. Future studies could also explore the effects of chronic this compound administration and its potential synergy with existing serotonergic treatments.
References
- 1. Marble burying - Wikipedia [en.wikipedia.org]
- 2. Animal models of obsessive–compulsive disorder: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiglutamatergic agents for obsessive-compulsive disorder: Where are we now and what are possible future prospects? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Neuronal Glutamate Transporter EAAT3 in Obsessive-Compulsive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The perplexing pharmacology of OCD | Meer [meer.com]
- 6. New Insight into the Structure-Activity Relationships of the Selective Excitatory Amino Acid Transporter Subtype 1 (EAAT1) Inhibitors UCPH-101 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Marble burying test [bio-protocol.org]
- 11. Establishing an OCD Model in BALB/c Mice Using RU24969: A Molecular and Behavioural Study of Optimal Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nestlet Shredding and Nest Building Tests to Assess Features of Psychiatric Disorders in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
UCPH-102 solubility issues and how to resolve them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling UCPH-102. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly selective inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1).[1][2] EAAT1 is a glutamate (B1630785) transporter crucial for regulating extracellular glutamate concentrations in the central nervous system. This compound acts as a non-competitive inhibitor, meaning it does not compete with glutamate for the binding site. Instead, it binds to an allosteric site on the transporter, which slows down the process of glutamate translocation across the cell membrane.[3][4] This inhibition of EAAT1 leads to an increase in extracellular glutamate levels.
Q2: What are the known solubility characteristics of this compound?
A2: this compound is a hydrophobic compound with poor solubility in aqueous solutions. It is, however, soluble in dimethyl sulfoxide (B87167) (DMSO). The most commonly cited solubility is up to 25 mM in DMSO. It is recommended to prepare a concentrated stock solution in high-purity, anhydrous DMSO.
Q3: What is the recommended final concentration of DMSO in my cell-based assays?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. For most cell lines, it is recommended to keep the final DMSO concentration at or below 0.1% (v/v).[5][6][7] However, some cell lines may tolerate up to 0.5% or even 1% for short-term assays.[8][9] It is crucial to perform a vehicle control experiment with the same final DMSO concentration as your this compound treatment to assess any potential effects of the solvent on your specific cell line and assay.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the aliquots at -80°C. For shorter periods, storage at -20°C is also acceptable.
Troubleshooting Guide: this compound Precipitation Issues
One of the most common challenges encountered when working with this compound is its precipitation upon dilution of the DMSO stock solution into aqueous buffers or cell culture media. This guide provides a systematic approach to troubleshoot and resolve this issue.
Issue: this compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer or cell culture medium.
Symptoms:
-
Visible particles or cloudiness in the solution immediately after adding the this compound stock.
-
A gradual formation of precipitate over time.
-
Inconsistent or non-reproducible results in your experiments.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Localized High Concentration | Rapidly adding the concentrated DMSO stock to the aqueous solution creates localized areas where the this compound concentration exceeds its solubility limit, causing it to crash out of solution. | Improve Mixing Technique: Add the this compound stock solution dropwise to the vortexing or rapidly stirring aqueous buffer. This ensures immediate and thorough mixing, preventing localized oversaturation.[10][11] |
| Final Concentration Exceeds Aqueous Solubility | The final desired concentration of this compound in your experiment may be higher than its intrinsic solubility in the aqueous medium, even with a small percentage of DMSO. | Optimize Final Concentration: If possible, lower the final working concentration of this compound. Determine the lowest effective concentration for your experiment through a dose-response study. |
| Buffer Composition | The pH, ionic strength, and presence of certain salts in your buffer can influence the solubility of hydrophobic compounds. | Modify Buffer Conditions: • pH Adjustment: If this compound has ionizable groups, adjusting the pH of your buffer may enhance its solubility. • Reduce Salt Concentration: High salt concentrations can sometimes lead to "salting out" of hydrophobic compounds.[11] If your experimental design allows, try reducing the salt concentration of your buffer. |
| Insufficient Co-solvent | The final percentage of DMSO may not be sufficient to keep the this compound in solution, especially at higher final concentrations. | Use of Co-solvents: While increasing the final DMSO concentration is an option, it may be limited by cellular toxicity. Consider using other less toxic co-solvents in combination with DMSO. Always perform appropriate vehicle controls. |
Experimental Protocols
Protocol for Preparing this compound Working Solutions for In Vitro Assays
This protocol provides a general guideline for preparing a working solution of this compound from a DMSO stock to minimize precipitation.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Aqueous buffer or cell culture medium
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 25 mM stock solution.
-
Vortex thoroughly until the this compound is completely dissolved. Visually inspect for any undissolved particles. Gentle warming may be applied if necessary, but the thermal stability of this compound should be considered.
-
-
Prepare the Final Working Solution:
-
Determine the final volume and concentration of the this compound working solution required for your experiment.
-
Place the required volume of your aqueous buffer or cell culture medium into a sterile tube.
-
While vigorously vortexing or stirring the aqueous solution, add the calculated volume of the this compound DMSO stock dropwise.
-
Continue to vortex for an additional 30 seconds to ensure the solution is homogenous.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness.
-
-
Use Immediately:
-
It is recommended to use the freshly prepared working solution immediately to minimize the risk of precipitation over time.
-
Visualizations
EAAT1 Inhibition by this compound
Caption: this compound non-competitively inhibits the EAAT1 transporter, leading to reduced glutamate uptake.
Troubleshooting Workflow for this compound Precipitation
References
- 1. Pharmacological inhibitions of glutamate transporters EAAT1 and EAAT2 compromise glutamate transport in photoreceptor to ON- bipolar cell synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Conserved allosteric inhibition mechanism in SLC1 transporters | eLife [elifesciences.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing UCPH-102 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing UCPH-102, a selective inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1), in in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions that may arise during the use of this compound in in vitro settings.
| Question | Answer and Troubleshooting Steps |
| 1. What is the recommended starting concentration for this compound in my in vitro experiment? | The IC50 of this compound for EAAT1 is approximately 0.42 µM.[1] For initial experiments, a concentration range of 0.1 µM to 10 µM is recommended to establish a dose-response curve. A concentration of 10 µM has been used for in vitro profiling and has been shown to be selective for EAAT1.[2] |
| 2. My this compound is not dissolving properly or is precipitating in my cell culture medium. What should I do? | This compound is soluble in DMSO up to 25 mM.[1] It is poorly soluble in water. To prepare your working solution, first, dissolve this compound in 100% DMSO to create a concentrated stock solution. Then, dilute this stock solution into your aqueous cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. If precipitation still occurs, try the following: - Sonication: Briefly sonicate the diluted solution to aid dissolution. - Warming: Gently warm the solution to 37°C. - Serial Dilutions: Perform serial dilutions of the DMSO stock in your culture medium rather than a single large dilution. - Fresh Preparations: Prepare fresh working solutions for each experiment, as storing diluted aqueous solutions of this compound is not recommended.[1] |
| 3. I am not observing any inhibition of EAAT1 activity, even at high concentrations of this compound. What could be the reason? | Several factors could contribute to a lack of inhibitory effect: - Incorrect Cell Line: Confirm that your chosen cell line endogenously expresses EAAT1 or has been successfully transfected to express the transporter. - Low Transporter Expression: If using a transient transfection system, optimize transfection efficiency. For stable cell lines, verify EAAT1 expression levels via Western blot or qPCR. - Compound Degradation: Ensure your this compound stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles.[1] - Assay Conditions: Review your experimental protocol. For glutamate (B1630785) uptake assays, ensure the incubation time with this compound is sufficient. A pre-incubation step of 15-30 minutes before adding the substrate is often recommended. - Competitive Substrates: If your assay medium contains high concentrations of glutamate or other EAAT1 substrates, it may compete with the tracer (e.g., [3H]-D-aspartate) and mask the inhibitory effect of this compound. |
| 4. I am observing unexpected cytotoxicity or off-target effects in my experiments. How can I mitigate this? | While this compound is highly selective for EAAT1 over other EAAT subtypes,[1][2] high concentrations may lead to off-target effects or cytotoxicity. - Determine Cytotoxicity Threshold: Perform a cell viability assay (e.g., MTT, LDH, or CellTiter-Glo®) to determine the maximum non-toxic concentration of this compound for your specific cell line. - Optimize Concentration: Use the lowest effective concentration of this compound that yields significant EAAT1 inhibition, as determined from your dose-response curve. - Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO) to account for any solvent-induced effects. - Consider Off-Target Effects: If you suspect off-target effects, you can profile this compound against a panel of other relevant receptors and transporters. |
| 5. How does the allosteric mechanism of this compound affect experimental design? | This compound is a non-competitive, allosteric inhibitor, meaning it does not bind to the same site as glutamate.[3] This has several implications: - No Competition with Substrate: The inhibitory effect of this compound should not be overcome by increasing the concentration of glutamate in your assay. - Slower On- and Off-Rates: Allosteric inhibitors can have slower binding kinetics compared to competitive inhibitors. Ensure adequate pre-incubation time to allow this compound to bind to EAAT1 and exert its inhibitory effect. |
Quantitative Data: Concentration-Dependent Inhibition of EAAT1
The following table summarizes the concentration-dependent effects of this compound on EAAT1 activity based on available data. This information can guide the selection of appropriate concentrations for your experiments.
| Concentration (µM) | Method | Cell Type | Effect | Reference |
| 0.17 | Electrophysiology | Oocytes expressing EAAT1 | K D value for inhibition of EAAT1 anion currents. | [3] |
| 0.42 | [ 3 H]-D-aspartate uptake | HEK293 cells expressing EAAT1 | IC 50 value for inhibition of glutamate uptake. | [1] |
| 1.0 | Electrophysiology | Cells expressing EAAT1 | Application resulted in a monoexponential decrease of the current amplitude with a time constant of 4.0 ± 1.2 s. | [4] |
| 10 | Radioligand binding assays | Various | Used for in vitro profiling, demonstrating high selectivity for EAAT1 over 51 other CNS targets. | [2] |
| 100 | Western Blot | HEK293 cells expressing HA-EAAT1 | A small but significant decrease in the total expression levels of EAAT1 was observed after preincubation. |
Experimental Protocols
[ 3 H]-D-Aspartate Uptake Assay for EAAT1 Inhibition
This protocol is a standard method for assessing the inhibitory effect of this compound on EAAT1-mediated glutamate uptake.
Materials:
-
Cells expressing EAAT1 (e.g., transfected HEK293 cells or primary astrocytes)
-
24-well plates, poly-D-lysine coated
-
This compound
-
DMSO
-
[ 3 H]-D-aspartate
-
Unlabeled L-glutamate
-
Krebs-Henseleit Buffer (KHB): 124 mM NaCl, 4 mM KCl, 1.25 mM KH 2 PO 4 , 26 mM NaHCO 3 , 1.5 mM MgSO 4 , 2.5 mM CaCl 2 , 10 mM D-glucose, pH 7.4
-
Lysis Buffer: 1 M NaOH
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed EAAT1-expressing cells onto poly-D-lysine coated 24-well plates and grow to 80-90% confluency.
-
Preparation of this compound Working Solutions: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this stock, prepare serial dilutions in KHB to achieve the desired final concentrations. Remember to prepare a vehicle control with the same final DMSO concentration.
-
Pre-incubation with this compound:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with 500 µL of pre-warmed KHB.
-
Add 250 µL of the this compound working solutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Initiation of Uptake:
-
Prepare the uptake solution by adding [ 3 H]-D-aspartate to KHB to a final concentration of ~100 nM.
-
To start the uptake, add 250 µL of the uptake solution to each well (this will dilute your inhibitor concentration by half, so account for this in your working solution preparation).
-
For determining non-specific uptake, add a high concentration of unlabeled L-glutamate (e.g., 1 mM) to a set of control wells along with the uptake solution.
-
-
Termination of Uptake:
-
After a 10-minute incubation at 37°C, rapidly terminate the uptake by aspirating the uptake solution.
-
Immediately wash the cells three times with 500 µL of ice-cold KHB to remove extracellular radiolabel.
-
-
Cell Lysis and Scintillation Counting:
-
Add 500 µL of 1 M NaOH to each well to lyse the cells.
-
Incubate at room temperature for at least 30 minutes with gentle shaking.
-
Transfer the lysate from each well to a scintillation vial.
-
Add 4 mL of scintillation fluid to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the counts from the non-specific uptake wells from all other wells to determine the specific uptake.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol can be used to assess the potential cytotoxicity of this compound on your cell line.
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in your cell culture medium. Include a vehicle control (medium with DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Remove the old medium and add 100 µL of the this compound solutions to the respective wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Express the results as a percentage of the vehicle-treated control cells.
-
Visualizations
EAAT1 Signaling Pathway
The following diagram illustrates the central role of EAAT1 in glutamate transport and its regulation by intracellular signaling pathways. This compound acts as an allosteric inhibitor of EAAT1, thereby modulating these processes.
Caption: EAAT1 signaling and this compound inhibition.
Experimental Workflow for this compound Inhibition Assay
This workflow outlines the key steps for performing an in vitro experiment to assess the inhibitory effect of this compound on EAAT1 activity.
Caption: Workflow for this compound inhibition assay.
References
- 1. UCPH102 | Selective EAAT1 transporter inhibitor | Hello Bio [hellobio.com]
- 2. Bioavailability Studies and in vitro Profiling of the Selective Excitatory Amino Acid Transporter Subtype 1 (EAAT1) Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conserved allosteric inhibition mechanism in SLC1 transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Modulation of an Excitatory Amino Acid Transporter: The Subtype-Selective Inhibitor UCPH-101 Exerts Sustained Inhibition of EAAT1 through an Intramonomeric Site in the Trimerization Domain - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of UCPH-102 to consider
Technical Support Center: UCPH-102
This guide provides technical support for researchers using this compound, a selective inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1). It covers potential off-target effects, troubleshooting common experimental issues, and provides protocols for its use.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing unexpected cellular toxicity after applying this compound. Is this a known off-target effect?
A1: this compound is generally considered highly selective for EAAT1.[1][2] An in-vitro study profiling this compound at a concentration of 10 μM against 51 central nervous system targets found it to be completely selective for EAAT1.[1] Furthermore, in vivo administration in rodents did not induce acute toxic effects or visible changes in behavior.[1] However, unexpected toxicity could arise from several factors:
-
Concentration: While the IC50 for EAAT1 is in the sub-micromolar range (~0.42 μM), high concentrations may engage off-target effects not identified in standard screening panels.[3][4] Always perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.
-
Solvent Effects: this compound is soluble in DMSO.[3][4] Ensure the final concentration of DMSO in your culture medium is below the toxic threshold for your cells (typically <0.1%). Run a vehicle control (DMSO alone) to rule out solvent-induced toxicity.
-
Cellular Context: The metabolic consequences of blocking EAAT1 could indirectly lead to cytotoxicity in certain cell types or under specific metabolic conditions, such as in T-cell acute lymphoblastic leukaemia (T-ALL) cells where it has an anti-proliferative effect.[5][6]
Q2: My this compound solution appears to have precipitated. How should I properly handle and store it?
A2: Proper handling is crucial for maintaining the compound's activity and avoiding experimental artifacts.
-
Solubility: this compound is soluble in DMSO up to 25 mM.[3][4]
-
Stock Solutions: Prepare concentrated stock solutions in DMSO. It is recommended to aliquot stock solutions and store them at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[4][6]
-
Working Solutions: When preparing working solutions, it is best to prepare and use them on the same day.[4][7] Before use, allow the solution to equilibrate to room temperature and ensure any precipitate is fully dissolved. Centrifugation of the preparation before use is also recommended.[3]
Q3: Is the effect I'm observing truly due to EAAT1 inhibition, or could it be an off-target effect?
A3: This is a critical experimental question. This compound is highly selective for EAAT1 over other EAAT subtypes (EAAT2-5).[2][4][8] To confirm that your observed effect is mediated by EAAT1, consider the following controls:
-
Knockdown/Knockout Models: The most rigorous approach is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate EAAT1 expression. If this compound no longer produces the effect in these models, it confirms the target engagement.
-
Inactive Analogs: While not always available, using a structurally similar but biologically inactive analog of this compound can serve as an excellent negative control.
Q4: What is the mechanism of action for this compound? Is it a competitive inhibitor?
A4: this compound and its parent compound, UCPH-101, are allosteric, non-competitive inhibitors of EAAT1.[2][7][8] They bind to a site distinct from the glutamate (B1630785) binding site, specifically within a hydrophobic crevice in the trimerization domain of the transporter monomer.[2][8] This binding induces a long-lasting inactive state of the transporter.[2][8]
Quantitative Data Summary
The following table summarizes the selectivity and potency of this compound.
| Target | IC50 / KD | Compound | Notes | Reference |
| EAAT1 | IC50 = 0.42 μM | This compound | Highly selective inhibitor. | [3][4] |
| EAAT1 | KD = 0.17 ± 0.02 μM | This compound | Determined by inhibition of anion currents. | [2] |
| EAAT2 | > 300 μM | This compound | Demonstrates high selectivity over EAAT2. | [4] |
| EAAT3 | > 300 μM | This compound | Demonstrates high selectivity over EAAT3. | [4] |
| EAAT4 | No significant inhibition at 10 μM | This compound | Demonstrates high selectivity over EAAT4. | [2] |
| EAAT5 | No significant inhibition at 10 μM | This compound | Demonstrates high selectivity over EAAT5. | [2] |
Experimental Protocols & Methodologies
Protocol: Glutamate Uptake Inhibition Assay
This protocol is adapted from standard methods for measuring glutamate transporter activity in cell culture.[9][10][11]
Objective: To determine the IC50 of this compound for EAAT1 inhibition.
Materials:
-
Cells expressing EAAT1 (e.g., transiently transfected COS-7 or HEK293 cells, or primary astrocyte cultures).
-
Poly-D-lysine-coated 96-well plates.
-
Krebs Buffer (KB): 140 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM MgCl2, 11 mM HEPES, 10 mM D-glucose, pH 7.4.
-
[3H]-L-glutamate or another suitable radiolabeled substrate.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Lysis Buffer: 1 M NaOH.
-
Scintillation fluid and scintillation counter.
Procedure:
-
Cell Plating: Seed EAAT1-expressing cells onto a 96-well plate and grow to confluence.
-
Preparation: On the day of the experiment, prepare serial dilutions of this compound in Krebs Buffer. Also, prepare a solution of [3H]-L-glutamate mixed with unlabeled L-glutamate in KB.
-
Pre-incubation: Aspirate the culture medium from the wells. Wash cells once with 100 µL of warm KB.
-
Add 50 µL of KB containing the various concentrations of this compound (or vehicle control) to the wells.
-
Incubate the plate for 15-30 minutes at 37°C.
-
Uptake Initiation: Add 50 µL of the [3H]-L-glutamate solution to each well to initiate the uptake reaction. The final glutamate concentration should be near its KM value for the transporter.
-
Incubate for a predetermined time (e.g., 10 minutes) at 37°C. Ensure this time point falls within the linear range of uptake.
-
Uptake Termination: Rapidly terminate the assay by aspirating the radioactive solution and washing the cells three times with 150 µL of ice-cold KB.
-
Cell Lysis: Add 100 µL of Lysis Buffer to each well and incubate for at least 30 minutes to ensure complete lysis.
-
Quantification: Transfer the lysate from each well to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the log concentration of this compound. Fit the data using a non-linear regression model to determine the IC50 value.
Visualizations
Signaling & Experimental Diagrams
References
- 1. Bioavailability Studies and in vitro Profiling of the Selective Excitatory Amino Acid Transporter Subtype 1 (EAAT1) Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric Modulation of an Excitatory Amino Acid Transporter: The Subtype-Selective Inhibitor UCPH-101 Exerts Sustained Inhibition of EAAT1 through an Intramonomeric Site in the Trimerization Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, EAAT1 inhibitor (CAS 1229591-56-3) | Abcam [abcam.com]
- 4. UCPH102 | Selective EAAT1 transporter inhibitor | Hello Bio [hellobio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. UCPH 101 | EAAT1 inhibitor | Hello Bio [hellobio.com]
- 8. Allosteric modulation of an excitatory amino acid transporter: the subtype-selective inhibitor UCPH-101 exerts sustained inhibition of EAAT1 through an intramonomeric site in the trimerization domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Enhancement of Glutamate Uptake as Novel Antiseizure Approach: Preclinical Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
UCPH-102 Technical Support Center: Minimizing Toxicity in Cell Culture
Welcome to the technical support center for UCPH-102, a selective inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture while minimizing potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, non-competitive allosteric inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1), also known as GLAST.[1][2] It binds to a hydrophobic pocket between the trimerization and transport domains of the EAAT1 protein.[3] EAAT1 is a crucial transporter responsible for the uptake of glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system, from the extracellular space, primarily into astrocytes.[4][5][6] By inhibiting EAAT1, this compound blocks the clearance of glutamate, leading to its accumulation in the extracellular environment.
Q2: What is the primary cause of this compound toxicity in cell culture?
A2: The toxicity associated with this compound in cell culture is typically not due to direct cytotoxic effects of the compound itself. Instead, it is an indirect consequence of its mechanism of action. By inhibiting EAAT1, this compound leads to an increase in extracellular glutamate concentrations.[7] Elevated glutamate levels can overstimulate glutamate receptors on neurons, leading to a pathological process known as excitotoxicity. This process involves a massive influx of calcium ions (Ca2+) into neurons, triggering a cascade of detrimental events including mitochondrial dysfunction, generation of reactive oxygen species (ROS), and activation of enzymes that degrade cellular components, ultimately leading to neuronal cell death.[4][8][9][10][11]
Q3: What are the recommended solvent and storage conditions for this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[12] Stock solutions should be stored at -20°C for up to one month or at -80°C for longer-term storage.[12] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes. Before use, equilibrate the solution to room temperature and ensure any precipitate is fully dissolved.
Q4: What is the effective concentration range for this compound in cell culture?
A4: The effective concentration of this compound for inhibiting EAAT1 is in the sub-micromolar to low micromolar range, with a reported IC50 of approximately 0.42 µM.[12] However, the optimal concentration for your specific cell type and experimental conditions should be determined empirically through a dose-response experiment. It is crucial to use the lowest effective concentration to minimize the risk of excitotoxicity.
Troubleshooting Guide: Minimizing this compound Induced Toxicity
This guide provides solutions to common problems encountered when using this compound in cell culture.
| Problem | Possible Cause | Recommended Solution |
| High levels of cell death observed after this compound treatment. | Excitotoxicity due to glutamate accumulation. Inhibition of EAAT1 prevents the uptake of glutamate released by cells into the culture medium, leading to toxic concentrations. | 1. Optimize this compound Concentration: Perform a dose-response curve to determine the lowest effective concentration that achieves the desired EAAT1 inhibition without causing significant cell death. 2. Reduce Glutamate in Culture Medium: Use a culture medium with low or no glutamate/glutamine. Consider that some media components can be converted to glutamate. 3. Co-treatment with Glutamate Receptor Antagonists: If experimentally permissible, co-administer antagonists for NMDA and AMPA/kainate receptors (e.g., AP5, CNQX, or NBQX) to block the downstream effects of excess glutamate.[13] 4. Use a Glial Co-culture System: If working with primary neurons, co-culturing with astrocytes can help manage extracellular glutamate levels, as astrocytes are the primary cell type expressing EAAT1. |
| Inconsistent results between experiments. | Variability in cell density or health. The degree of excitotoxicity can be influenced by the initial health and density of the cell culture. | 1. Standardize Seeding Density: Ensure a consistent number of viable cells are seeded for each experiment. 2. Monitor Cell Health: Regularly assess cell morphology and viability before initiating experiments. Do not use cultures that are over-confluent or show signs of stress. |
| Precipitate formation in the culture medium. | Poor solubility of this compound at high concentrations or in certain media. this compound is highly hydrophobic. | 1. Ensure Complete Dissolution of Stock: Make sure the this compound is fully dissolved in DMSO before further dilution. 2. Avoid High Final DMSO Concentrations: Keep the final concentration of DMSO in the culture medium below 0.1% to prevent solvent-induced toxicity. 3. Prepare Fresh Dilutions: Prepare working dilutions of this compound from the stock solution immediately before each experiment. |
| No observable effect of this compound. | Low or absent EAAT1 expression in the cell line. this compound is a selective inhibitor of EAAT1. | 1. Confirm EAAT1 Expression: Verify the expression of EAAT1 in your cell line at the mRNA or protein level (e.g., via qPCR, Western blot, or immunocytochemistry). 2. Use a Positive Control Cell Line: If possible, include a cell line known to express high levels of EAAT1 as a positive control. |
Quantitative Data Summary
The following table summarizes key quantitative values for this compound based on available literature. Direct concentration-dependent toxicity data is limited, as the primary toxic effect is indirect (excitotoxicity).
| Parameter | Value | Reference |
| IC50 for EAAT1 Inhibition | ~0.42 µM | [12] |
| Selectivity | >300 µM for EAAT2-5 | [12] |
| Solubility in DMSO | Up to 25 mM | [12] |
| Concentration for in vitro Profiling | 10 µM | [14] |
| Concentration Used in T-ALL Cell Proliferation Assay | 25 µM | [1] |
Note: The higher concentrations used in some studies (e.g., 25 µM) may be associated with off-target effects or are specific to the cell type and assay conditions. It is strongly recommended to perform a dose-response analysis for your specific experimental setup.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and is used to assess cell metabolic activity as an indicator of viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Treatment: Treat the cells with a range of this compound concentrations. Include untreated control wells and vehicle (DMSO) control wells. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, carefully remove the culture medium and add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Subtract the absorbance of blank wells (medium, MTT, and solubilization solution only) from the absorbance of the experimental wells. Cell viability can be expressed as a percentage of the untreated control.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This protocol measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at the wavelength specified by the kit (commonly 490 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. It is important to include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Sample Collection: After the treatment period, carefully collect a sample of the cell culture supernatant from each well. Avoid disturbing the cell monolayer.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's protocol.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (usually 15-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Regulatory pathway of EAAT1 expression and function.
Caption: Experimental workflow for assessing this compound induced excitotoxicity.
Caption: Logical troubleshooting flow for this compound experiments.
References
- 1. The glutamate/aspartate transporter EAAT1 is crucial for T-cell acute lymphoblastic leukemia proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Modulation of an Excitatory Amino Acid Transporter: The Subtype-Selective Inhibitor UCPH-101 Exerts Sustained Inhibition of EAAT1 through an Intramonomeric Site in the Trimerization Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Going the Extra (Synaptic) Mile: Excitotoxicity as the Road Toward Neurodegenerative Diseases [frontiersin.org]
- 5. Excitatory amino acid transporter 1 - Wikipedia [en.wikipedia.org]
- 6. Excitatory Amino Acid Transporters (EAATs): Glutamate Transport and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. longdom.org [longdom.org]
- 9. Oxidative Glutamate Toxicity Can Be a Component of the Excitotoxicity Cascade | Journal of Neuroscience [jneurosci.org]
- 10. Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutamate-Mediated Excitotoxicity in the Pathogenesis and Treatment of Neurodevelopmental and Adult Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UCPH102 | Selective EAAT1 transporter inhibitor | Hello Bio [hellobio.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Bioavailability Studies and in vitro Profiling of the Selective Excitatory Amino Acid Transporter Subtype 1 (EAAT1) Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
UCPH-102 Technical Support Center: Troubleshooting Unexpected Results
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results during experiments involving the EAAT1 inhibitor, UCPH-102. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective, allosteric, and noncompetitive inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1), also known as GLAST in rodents.[1][2][3] It binds to a hydrophobic pocket within the trimerization domain of the EAAT1 monomer, which is distant from the glutamate (B1630785) binding site.[2] This binding induces a long-lasting inactive state of the transporter, thereby inhibiting glutamate uptake.[1][3]
Q2: How selective is this compound for EAAT1 over other EAAT subtypes?
This compound is highly selective for EAAT1. Studies have shown negligible inhibitory activity at EAAT2, EAAT3, EAAT4, and EAAT5 at concentrations up to 100 µM.[1][3][4] In vitro profiling against 51 central nervous system targets also suggests that this compound is completely selective for EAAT1.[5]
Q3: What are the key differences between this compound and its analog, UCPH-101?
While both are selective EAAT1 inhibitors, there are two critical differences:
-
Blood-Brain Barrier Permeability: this compound is blood-brain barrier permeable and active in vivo, whereas UCPH-101 is not suitable for in vivo studies due to its inability to cross the blood-brain barrier.[5][6][7]
-
Binding Kinetics: UCPH-101 exhibits significantly slower unbinding kinetics from EAAT1 compared to this compound, leading to a more sustained, long-lasting inhibition.[1][2][3] The inhibition by this compound is more readily reversible.[2][4]
Troubleshooting Guide
Issue 1: No observable effect of this compound treatment.
Possible Cause 1: Incorrect Drug Concentration.
-
Troubleshooting: Verify the concentration of this compound used. The reported IC50 is in the sub-micromolar range. Ensure the final concentration in your assay is appropriate to observe an effect.
Possible Cause 2: Compound Stability and Storage.
-
Troubleshooting: this compound solutions should be prepared fresh if possible.[6] If storage is necessary, store solutions at -20°C for up to one month.[6] Before use, ensure the solution is brought to room temperature and that no precipitate is visible.
Possible Cause 3: Low or Absent EAAT1 Expression in the Experimental System.
-
Troubleshooting: Confirm the expression of EAAT1 in your cell line or tissue preparation using techniques like Western blot, qPCR, or immunohistochemistry. If EAAT1 expression is low, the effect of this compound may be undetectable.
Experimental Workflow for Verifying EAAT1 Expression
Caption: Workflow for confirming EAAT1 expression at protein and mRNA levels.
Issue 2: Effect of this compound appears irreversible or unexpectedly prolonged.
Possible Cause 1: Confusion with UCPH-101.
-
Troubleshooting: Double-check that you are using this compound and not its analog, UCPH-101. UCPH-101 has significantly slower unbinding kinetics, which can appear as a long-lasting or irreversible effect.[1][2][3]
Possible Cause 2: Insufficient Washout Period.
-
Troubleshooting: Although more reversible than UCPH-101, this compound still requires a sufficient washout period to observe the reversal of its effect. The time constant for unbinding of this compound is approximately 55.7 seconds.[1] Ensure your washout steps are long and thorough enough to remove the compound.
Binding and Unbinding Kinetics of UCPH-101 vs. This compound
Caption: Comparison of binding and unbinding time constants (τ) for UCPH-101 and this compound.
Issue 3: Inconsistent results or high variability between experiments.
Possible Cause 1: Stereoisomer Inactivity.
-
Troubleshooting: The inhibitory activity of this compound and its analogs is stereospecific. The R configuration at the C4 position of the chromene scaffold is essential for activity.[8][9] If your compound is a mix of stereoisomers, this could lead to variability. Ensure you are using the active stereoisomer or account for the presence of inactive isomers in your concentration calculations.
Possible Cause 2: Compound Solubility Issues.
-
Troubleshooting: this compound is a hydrophobic molecule. Ensure it is fully dissolved in your vehicle solvent (e.g., DMSO) before diluting into your aqueous assay buffer. Precipitation of the compound will lead to inconsistent effective concentrations. Visually inspect solutions for any signs of precipitation.
Data and Protocols
Pharmacological Profile of this compound
| Parameter | Value | Species | Assay | Reference |
| IC50 | 0.42 µM | Human | [³H]-D-Aspartate Uptake | [6] |
| IC50 | 0.43 µM | Human | Not Specified | [7][10] |
| K_D | 0.17 ± 0.02 µM | Human | Whole-cell Patch Clamp | [1] |
| Selectivity | >300 µM | Human/Rat | EAAT2-5 | [1][6] |
In Vivo Pharmacokinetics of this compound in Rats
| Administration Route | Dose | Time Point | Plasma Concentration | Brain Concentration | Reference |
| Oral (p.o.) | 40 mg/kg | 1 hour | 10.5 µM | 6.67 µM | [5] |
Experimental Protocol: [³H]-D-Aspartate Uptake Assay
This protocol is a generalized procedure based on methodologies commonly used to assess EAAT activity.
-
Cell Culture: Culture cells expressing the EAAT subtype of interest (e.g., EAAT1-HEK293) to confluency in appropriate culture vessels.
-
Pre-incubation: Wash cells with a Krebs-Ringer buffer. Pre-incubate the cells with varying concentrations of this compound or vehicle control for a defined period (e.g., 15 minutes).
-
Initiation of Uptake: Add a solution containing [³H]-D-Aspartate (a radiolabeled glutamate analog) and unlabeled D-Aspartate to the cells and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold buffer to remove extracellular [³H]-D-Aspartate.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., containing NaOH or SDS).
-
Quantification: Measure the amount of intracellular [³H]-D-Aspartate using a scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a non-selective inhibitor like TBOA). Calculate the IC50 value for this compound by fitting the concentration-response data to a sigmoidal dose-response curve.
Uptake Assay Workflow
Caption: Standard workflow for a [³H]-D-Aspartate uptake assay.
References
- 1. Allosteric Modulation of an Excitatory Amino Acid Transporter: The Subtype-Selective Inhibitor UCPH-101 Exerts Sustained Inhibition of EAAT1 through an Intramonomeric Site in the Trimerization Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric modulation of an excitatory amino acid transporter: the subtype-selective inhibitor UCPH-101 exerts sustained inhibition of EAAT1 through an intramonomeric site in the trimerization domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. UCPH 101 | CAS:1118460-77-7 | Selective non-substrate EAAT1 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Bioavailability Studies and in vitro Profiling of the Selective Excitatory Amino Acid Transporter Subtype 1 (EAAT1) Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UCPH102 | Selective EAAT1 transporter inhibitor | Hello Bio [hellobio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. New Insight into the Structure-Activity Relationships of the Selective Excitatory Amino Acid Transporter Subtype 1 (EAAT1) Inhibitors UCPH-101 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. medchemexpress.com [medchemexpress.com]
UCPH-102 stability in solution and storage conditions
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with UCPH-102. This guide provides essential information on the stability, storage, and use of this compound in experimental settings, along with troubleshooting advice and answers to frequently asked questions.
Stability and Storage Conditions
Proper handling and storage of this compound are critical for maintaining its integrity and ensuring reproducible experimental results.
Solution Stability
Quantitative data on the degradation kinetics of this compound in solution is not extensively available in the public domain. However, based on manufacturer recommendations and published literature, the following storage conditions are advised for solutions.
Table 1: Recommended Storage Conditions for this compound Solutions
| Solvent | Storage Temperature | Recommended Storage Duration | Important Notes |
| DMSO | -20°C | Up to 1 month | Protect from light. |
| DMSO | -80°C | Up to 6 months | Protect from light. Aliquot to avoid freeze-thaw cycles. |
It is highly recommended to prepare fresh solutions on the day of use whenever possible.[1] If storage is necessary, use the guidelines above. Before use, stored solutions should be equilibrated to room temperature, and it's crucial to ensure that no precipitate has formed.
Solid Compound Storage
Table 2: Recommended Storage Conditions for Solid this compound
| Form | Storage Temperature | Recommended Storage Duration | Notes |
| Solid | -20°C | Please refer to the product datasheet | Store under desiccating conditions. |
| Solid | 4°C | Please refer to the product datasheet | Store under desiccating conditions. |
Frequently Asked Questions (FAQs)
Here are answers to some common questions regarding the use of this compound.
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, allosteric inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1), also known as Glutamate (B1630785) Aspartate Transporter (GLAST).[2] Unlike competitive inhibitors that bind to the glutamate binding site, this compound binds to a different site on the transporter, inducing a conformational change that blocks glutamate transport.[2]
Q2: Is this compound cell-permeable?
A2: Yes, this compound is a blood-brain barrier permeable analog of UCPH-101, making it suitable for in vivo studies.
Q3: What is the selectivity profile of this compound?
A3: this compound is highly selective for EAAT1 over other EAAT subtypes (EAAT2, EAAT3, EAAT4, and EAAT5).
Q4: In which solvent should I dissolve this compound?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).
Troubleshooting Guide
Encountering issues in your experiments? This guide provides potential reasons and solutions for common problems.
Problem 1: I am not observing the expected inhibition of glutamate uptake in my cell-based assay.
-
Possible Cause 1: Low Expression of EAAT1 in your cell line.
-
Troubleshooting Step: Confirm the expression level of EAAT1 in your chosen cell line using techniques like Western blot or qPCR.
-
Solution: Select a cell line known to have high endogenous expression of EAAT1 or use a system with transient or stable overexpression of EAAT1.
-
-
Possible Cause 2: this compound solution has degraded.
-
Troubleshooting Step: Review your storage conditions.
-
Solution: Prepare a fresh stock solution of this compound in DMSO. Avoid repeated freeze-thaw cycles by preparing aliquots.
-
-
Possible Cause 3: Suboptimal assay conditions.
-
Troubleshooting Step: Verify the parameters of your glutamate uptake assay, including incubation time, temperature, and substrate concentration.
-
Solution: Optimize these parameters. For instance, pre-incubation with this compound before adding the substrate may be necessary to allow for binding to the allosteric site.
-
Problem 2: I am observing high variability between replicate experiments.
-
Possible Cause 1: Inconsistent cell health or density.
-
Troubleshooting Step: Monitor cell morphology and viability. Ensure consistent cell seeding density.
-
Solution: Use cells within a specific passage number range and ensure they are healthy and evenly distributed in your assay plates.
-
-
Possible Cause 2: Precipitation of this compound in the aqueous assay buffer.
-
Troubleshooting Step: Visually inspect the assay wells for any signs of precipitation after adding the this compound solution.
-
Solution: Ensure the final concentration of DMSO in your assay medium is low but sufficient to maintain this compound solubility. It may be necessary to perform a solubility test in your specific assay buffer.
-
Experimental Protocols
[³H]-D-Aspartate Uptake Assay for EAAT1 Inhibition
This protocol is a common method to assess the inhibitory activity of compounds like this compound on EAAT1. D-aspartate is a substrate for EAATs that is not metabolized, making it a reliable tracer for transporter activity.
Materials:
-
Cells expressing EAAT1 (e.g., HEK293 cells with stable EAAT1 expression)
-
Poly-D-lysine coated 96-well plates
-
Assay Buffer: HBSS supplemented with 20 mM HEPES, 1 mM CaCl₂, and 1 mM MgCl₂, pH 7.4
-
[³H]-D-Aspartate
-
This compound stock solution in DMSO
-
Non-labeled L-glutamate (for determining non-specific uptake)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Cell Seeding: Seed EAAT1-expressing cells in poly-D-lysine coated 96-well plates and culture overnight.
-
Preparation: On the day of the assay, prepare serial dilutions of this compound in the assay buffer. Also, prepare a solution of [³H]-D-Aspartate in the assay buffer.
-
Washing: Aspirate the culture medium from the wells and wash the cells once with 100 µL of assay buffer.
-
Inhibitor Addition: Add 50 µL of the this compound dilutions to the respective wells. For control wells (total uptake), add 50 µL of assay buffer with the corresponding DMSO concentration. For non-specific uptake control, add a high concentration of L-glutamate (e.g., 1 mM).
-
Pre-incubation: Incubate the plate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow this compound to bind to the transporters.
-
Substrate Addition: Add 50 µL of the [³H]-D-Aspartate solution to each well to initiate the uptake. The final concentration of [³H]-D-Aspartate should be below its Km for the transporter to ensure sensitivity to inhibition.
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow for substrate uptake.
-
Termination and Washing: Rapidly terminate the uptake by aspirating the solution and washing the cells twice with 100 µL of ice-cold assay buffer.
-
Lysis and Scintillation Counting: Add 150 µL of scintillation fluid to each well and shake the plate for 1 hour.
-
Data Acquisition: Count the radioactivity in a microplate scintillation counter.
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the control (total uptake minus non-specific uptake). Plot the percentage of inhibition against the log of the this compound concentration to determine the IC₅₀ value.
Visualizations
Signaling Pathway of Glutamate Uptake by EAAT1
Caption: Mechanism of EAAT1-mediated glutamate transport and its allosteric inhibition by this compound.
Experimental Workflow for [³H]-D-Aspartate Uptake Assay
Caption: Step-by-step workflow for the [³H]-D-Aspartate uptake assay to measure EAAT1 inhibition.
References
Troubleshooting UCPH-102 delivery in animal studies
Welcome to the technical support center for the use of UCPH-102 in animal studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective delivery of this selective Excitatory Amino Acid Transporter 1 (EAAT1) inhibitor in in vivo experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of the glutamate (B1630785) transporter EAAT1 (also known as GLAST in rodents).[1] It functions as a non-competitive, allosteric inhibitor, meaning it binds to a site on the transporter distinct from the glutamate binding site to block its function.[1][2] This inhibition of EAAT1 leads to a decrease in the uptake of glutamate from the synaptic cleft. This compound is an analog of UCPH-101 but possesses the significant advantage of being blood-brain barrier permeable, making it suitable for in vivo studies targeting the central nervous system.[3]
Q2: My in vitro potent compound is showing low efficacy in vivo. What are the potential reasons?
A2: A common reason for the discrepancy between in vitro and in vivo results is poor bioavailability of the compound. For an orally administered drug to be effective, it needs to dissolve in gastrointestinal fluids and then be absorbed into the bloodstream.[4] Low aqueous solubility is a major factor contributing to poor dissolution and subsequent low bioavailability.[4] It is crucial to evaluate the physicochemical properties of your this compound formulation to ensure adequate exposure in your animal model.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the administration of this compound in animal studies.
Issue 1: Dosing Solution Preparation and Stability
Question: I am having trouble dissolving this compound and I'm unsure about the stability of my dosing solution. What are the recommended solvents and storage conditions?
Answer:
Proper preparation and storage of your this compound dosing solution are critical for accurate and reproducible results. This compound is a hydrophobic compound with low aqueous solubility, which presents challenges for in vivo delivery.
Recommended Solvents and Formulation Strategies:
Due to its low water solubility, a multi-component vehicle is often necessary to achieve a suitable formulation for in vivo administration. Here are some starting points for developing a vehicle for this compound, categorized by the intended route of administration.
For Oral Gavage (p.o.):
-
Suspension: A common and effective method for oral delivery of poorly soluble compounds is to create a suspension.
-
Vehicle: A typical vehicle for oral gavage of a suspension consists of 0.5% carboxymethylcellulose sodium (CMC-Na) in saline.
-
Preparation Protocol:
-
Weigh the required amount of this compound powder.
-
Wet the powder with a small amount of a surfactant like Tween 80 (e.g., 5% of the final volume) to improve wettability.
-
Gradually add the 0.5% CMC-Na solution while continuously stirring or vortexing to create a uniform suspension.
-
Ensure the suspension is homogenous before each administration.
-
-
For Intraperitoneal (i.p.) Injection:
-
Co-solvent system: For i.p. injections, a clear solution is preferable to a suspension to avoid irritation and ensure consistent absorption. A co-solvent system is often employed.
-
Vehicle: A commonly used vehicle for i.p. injection of hydrophobic compounds is a mixture of DMSO, PEG400, Tween 80, and saline. A typical ratio is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline .[5]
-
Preparation Protocol:
-
Dissolve the this compound powder in DMSO first.
-
Add PEG300 and Tween 80 and mix thoroughly.
-
Finally, add saline to the desired final volume and mix until a clear solution is obtained.
-
It is crucial to prepare this solution fresh before each use, as the compound may precipitate over time.
-
-
For Intravenous (i.v.) Injection:
-
Solubilizing agents: Intravenous administration requires a completely solubilized and sterile formulation to prevent emboli.
-
Vehicle: A vehicle containing a solubilizing agent like cyclodextrin (B1172386) may be necessary. For example, a solution of 5% DMSO + 95% (20% SBE-β-CD in Saline) can be explored.[5]
-
Preparation Protocol:
-
Dissolve this compound in DMSO.
-
Separately, prepare a 20% solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline.
-
Slowly add the this compound/DMSO solution to the SBE-β-CD solution while stirring.
-
The final solution must be sterile filtered (0.22 µm filter) before injection.
-
-
Quantitative Data Summary: Vehicle Formulations
| Route of Administration | Vehicle Composition | Formulation Type | Key Considerations |
| Oral (p.o.) | 0.5% CMC-Na in Saline (+/- 5% Tween 80) | Suspension | Ensure uniform suspension before each dose. |
| Intraperitoneal (i.p.) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Solution | Prepare fresh. Observe for any signs of precipitation. |
| Intravenous (i.v.) | 5% DMSO + 95% (20% SBE-β-CD in Saline) | Solution | Must be sterile filtered. Administer slowly to avoid potential precipitation in blood. |
Stability of Dosing Solutions:
-
Stock Solutions: this compound dissolved in 100% DMSO is stable for up to one month when stored at -20°C.
-
Aqueous Formulations: The stability of this compound in aqueous-based vehicles is limited. It is strongly recommended to prepare these formulations fresh on the day of use . Over time, the compound can precipitate out of solution, leading to inaccurate dosing.
Troubleshooting Precipitation:
-
Problem: The compound precipitates out of my dosing solution.
-
Solutions:
-
Increase the proportion of co-solvents (DMSO, PEG400): However, be mindful of the potential toxicity of the vehicle itself. The final concentration of DMSO should ideally be kept below 10% for i.p. injections.
-
Gently warm the solution: This can sometimes help to redissolve the compound. However, do not overheat, as this could degrade the compound.
-
Sonication: Use an ultrasonic bath to aid in dissolving the compound.
-
Reduce the final concentration of this compound: If solubility limits are being exceeded, a lower concentration may be necessary.
-
Issue 2: Inconsistent Experimental Results and Low Bioavailability
Question: I am observing high variability in my experimental outcomes, or the in vivo effects are much lower than expected based on in vitro data. What could be the cause?
Answer:
Inconsistent results and low in vivo efficacy are often linked to issues with drug delivery and bioavailability.
Potential Causes and Solutions:
-
Inadequate Formulation: As discussed in Issue 1, the choice of vehicle is critical. An inappropriate vehicle can lead to poor dissolution, precipitation at the injection site, and erratic absorption.
-
Action: Re-evaluate your formulation strategy based on the recommendations above. It may be necessary to try different vehicle compositions to find one that provides consistent and adequate exposure.
-
-
Dose Volume and Concentration:
-
Oral Gavage: For suspensions, ensure the formulation is well-mixed before each administration to guarantee that each animal receives the correct dose.
-
Injections: For solutions, visually inspect for any signs of precipitation before injection. If precipitation is observed, the solution should not be used.
-
-
Route of Administration: The chosen route can significantly impact bioavailability.
-
Oral (p.o.): Oral bioavailability can be limited by poor absorption from the gastrointestinal tract.
-
Intraperitoneal (i.p.): This route generally offers better bioavailability than oral administration but can still be affected by precipitation in the peritoneal cavity.
-
Intravenous (i.v.): This route provides 100% bioavailability, bypassing absorption barriers. If you are struggling with other routes, an i.v. study can help to confirm that the compound is active in vivo when systemic exposure is guaranteed.
-
Pharmacokinetic Data from a Rat Study (Oral Administration):
A study involving per os (p.o.) administration of this compound in rats provides some insight into its pharmacokinetic profile.[3]
| Dose (p.o.) | Time Point | Plasma Concentration | Brain Concentration |
| 40 mg/kg | 1 hour | 10.5 µM | 6.67 µM |
This data confirms that this compound is orally bioavailable and crosses the blood-brain barrier.[3] If your results are inconsistent with this, it may point to a problem with your specific formulation or experimental protocol.
Issue 3: Potential for Adverse Effects or Toxicity
Question: I am observing unexpected adverse effects in my animals after this compound administration. What is the known toxicity profile?
Answer:
Currently, there is limited publicly available data on the comprehensive toxicity profile of this compound, especially following repeated administration.
Known Information:
-
In a rodent locomotor model, a single oral administration of 20 mg/kg this compound did not induce any acute effects or visible changes in behavior.[3]
Troubleshooting Adverse Effects:
-
Vehicle Toxicity: It is crucial to consider that the vehicle itself can cause adverse effects, especially with repeated dosing. Always include a vehicle-only control group in your studies to differentiate between compound-related and vehicle-related effects. High concentrations of DMSO, for example, can cause local irritation and other toxicities.
-
Compound-Specific Effects: While a single 20 mg/kg oral dose appeared safe, higher doses or repeated administration could lead to toxicity.[3] If you observe adverse effects, consider the following:
-
Dose Reduction: Try a lower dose of this compound to see if the adverse effects are dose-dependent.
-
Monitor Animal Health: Closely monitor the animals for any signs of distress, weight loss, or changes in behavior.
-
Histopathology: At the end of your study, consider performing a histopathological analysis of key organs to look for any signs of toxicity.
-
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (Suspension)
-
Objective: To prepare a 10 mg/mL suspension of this compound in 0.5% CMC-Na.
-
Materials:
-
This compound powder
-
Tween 80
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile saline (0.9% NaCl)
-
Sterile water
-
Magnetic stirrer and stir bar
-
Glass beaker
-
-
Procedure:
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile saline. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
-
Calculate the required amount of this compound for your desired final volume and concentration.
-
In a clean glass beaker, add the weighed this compound powder.
-
Add Tween 80 to the powder at 5% of your final volume (e.g., for a 10 mL final volume, add 0.5 mL of Tween 80).
-
Mix the this compound and Tween 80 to form a paste.
-
Slowly add the 0.5% CMC-Na solution to the paste while continuously stirring with a magnetic stirrer.
-
Continue stirring for at least 15-20 minutes to ensure a uniform suspension.
-
Visually inspect the suspension for any large aggregates.
-
Store at 4°C and use within 24 hours. Vigorously vortex the suspension before each administration.
-
Visualizations
Signaling Pathway of Glutamate Transport and this compound Inhibition
Caption: this compound inhibits the EAAT1 transporter on astrocytes.
Experimental Workflow for Troubleshooting In Vivo Delivery
Caption: Troubleshooting workflow for this compound in vivo experiments.
References
- 1. Allosteric modulation of an excitatory amino acid transporter: the subtype-selective inhibitor UCPH-101 exerts sustained inhibition of EAAT1 through an intramonomeric site in the trimerization domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conserved allosteric inhibition mechanism in SLC1 transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability Studies and in vitro Profiling of the Selective Excitatory Amino Acid Transporter Subtype 1 (EAAT1) Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
How to control for vehicle effects when using UCPH-102 in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper use of UCPH-102, a selective inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1), with a focus on controlling for the effects of its solvent, Dimethyl Sulfoxide (B87167) (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a potent and selective inhibitor of the Excitatory Amino Acid Transporter subtype 1 (EAAT1), with a reported IC50 of approximately 0.42 µM.[1][2] Unlike its analog UCPH-101, this compound is capable of crossing the blood-brain barrier, making it a valuable tool for in vivo studies investigating the role of EAAT1 in neurological and psychiatric disorders.[2][3][4] It is used in research to study conditions such as amyotrophic lateral sclerosis, Alzheimer's disease, chronic pain, and obsessive-compulsive disorder.[3][5]
Q2: Why is DMSO used as a solvent for this compound?
A2: this compound has low aqueous solubility. DMSO is a powerful polar aprotic solvent that can dissolve a wide range of both polar and nonpolar compounds, including this compound.[6][7] It is miscible with water and cell culture media, which facilitates the preparation of stock solutions and their dilution into experimental systems.[6] this compound is soluble in DMSO up to 25 mM.[1][2]
Q3: What are the potential side effects of using DMSO in my experiments?
A3: While widely used, DMSO is not biologically inert and can exert its own effects on experimental systems. These effects can include:
-
Cytotoxicity: Higher concentrations of DMSO can be toxic to cells, with the threshold for toxicity varying between cell types.[8][9][10]
-
Effects on Cell Growth and Differentiation: DMSO can stimulate cell growth at low concentrations and inhibit it at higher concentrations.[6] It can also induce cell differentiation in certain cell lines.[6][8]
-
Anti-inflammatory and Antioxidant Properties: DMSO itself has anti-inflammatory and antioxidant effects, which could confound the interpretation of results if not properly controlled for.[11]
-
Alterations in Gene Expression: DMSO has been shown to alter gene expression and modulate various signaling pathways.[11]
Q4: What is a vehicle control and why is it essential when using this compound in DMSO?
A4: A vehicle control is a critical component of experimental design. It consists of treating a group of cells or animals with the same solvent (the "vehicle," in this case, DMSO) at the identical concentration used to deliver the experimental compound (this compound), but without the compound itself. This allows researchers to distinguish the effects of this compound from any effects caused by the DMSO vehicle.[6][11] Without a proper vehicle control, any observed effects could be incorrectly attributed to this compound when they are, in fact, a result of the DMSO.
Troubleshooting Guides
Issue 1: I am observing similar effects in my this compound treated group and my vehicle control group.
-
Possible Cause: The final concentration of DMSO in your experiment may be high enough to elicit a biological response that masks the effect of this compound.
-
Troubleshooting Steps:
-
Verify DMSO Concentration: Double-check the final concentration of DMSO in your experimental setup.
-
Conduct a DMSO Dose-Response Study: Perform a preliminary experiment to determine the highest concentration of DMSO that does not produce a significant effect on the endpoint you are measuring in your specific cell line or animal model.
-
Lower DMSO Concentration: If possible, prepare a more concentrated stock solution of this compound to reduce the final volume of DMSO added to your system.
-
Issue 2: My cells are showing signs of stress or death after treatment.
-
Possible Cause: The DMSO concentration may be cytotoxic to your specific cell type.
-
Troubleshooting Steps:
-
Determine DMSO Tolerance: Run a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) with a range of DMSO concentrations to determine the maximum tolerated concentration for your cells over the experimental time course.
-
Reduce DMSO Concentration: Aim for the lowest possible final DMSO concentration. For most cell lines, keeping the final concentration at or below 0.5% is recommended, while some sensitive or primary cells may require concentrations as low as 0.1%.[12]
-
Minimize Exposure Time: Reduce the duration of exposure to the DMSO-containing medium if the experimental design allows.
-
Experimental Protocols and Data
Determining the Optimal DMSO Concentration
To avoid confounding experimental results, it is crucial to determine the maximum non-toxic concentration of DMSO for your specific experimental system.
Protocol: In Vitro DMSO Dose-Response Cytotoxicity Assay
-
Cell Plating: Seed your cells in a 96-well plate at a density that will not reach confluency by the end of the experiment and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a serial dilution of DMSO in your cell culture medium. A common range to test is 0.01% to 5% (v/v). Include a "medium only" control (0% DMSO).
-
Treatment: Remove the existing medium and replace it with the medium containing the various concentrations of DMSO.
-
Incubation: Incubate the cells for a duration that matches your planned this compound experiment.
-
Viability Assessment: Measure cell viability using a standard method such as the MTT assay.
-
Data Analysis: Plot cell viability against the DMSO concentration to determine the highest concentration that does not significantly reduce viability.
Table 1: Example of DMSO Cytotoxicity Data
| DMSO Concentration (% v/v) | Cell Viability (% of Control) |
| 0 (Control) | 100 |
| 0.01 | 99.5 |
| 0.05 | 98.7 |
| 0.1 | 97.2 |
| 0.5 | 92.1 |
| 1.0 | 85.4 |
| 2.5 | 63.8 |
| 5.0 | 31.2 |
Recommended Maximum DMSO Concentrations
Based on general laboratory practices, the following maximum concentrations are recommended. However, empirical determination for your specific system is always best practice.
Table 2: General Recommendations for Maximum DMSO Concentration
| Experimental System | Recommended Max. Concentration (% v/v) | Notes |
| In Vitro (Cell Culture) | ≤ 0.5% | Some sensitive cell lines may require ≤ 0.1%.[12] |
| In Vivo (Rodents) | ≤ 10% | For injections, lower concentrations (e.g., <1%) are preferable to minimize local irritation and systemic toxicity.[13] |
Visualizing Experimental Design and Concepts
Signaling Pathway of Glutamate Transport via EAAT1
Caption: this compound inhibits the EAAT1-mediated transport of glutamate.
Experimental Workflow for a Cell-Based Assay
Caption: Workflow for a cell-based assay with vehicle control.
Logical Relationship for Data Interpretation
Caption: Decision tree for interpreting experimental results.
References
- 1. This compound, EAAT1 inhibitor (CAS 1229591-56-3) | Abcam [abcam.com]
- 2. UCPH102 | Selective EAAT1 transporter inhibitor | Hello Bio [hellobio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bioavailability Studies and in vitro Profiling of the Selective Excitatory Amino Acid Transporter Subtype 1 (EAAT1) Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Denmark [eppendorf.com]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. lifetein.com [lifetein.com]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
Addressing variability in UCPH-102 experimental outcomes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing UCPH-102 in their experiments. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to address potential variability in experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the use of this compound.
Q1: I am seeing inconsistent inhibition of EAAT1 activity in my experiments. What are the potential causes?
A1: Variability in this compound efficacy can stem from several factors:
-
Compound Stability and Solubility: this compound is soluble in DMSO, but may have limited stability in aqueous solutions. It is recommended to prepare fresh solutions for each experiment. If stock solutions in DMSO are stored, they should be kept at -20°C for no longer than one month or at -80°C for up to six months, protected from light and under nitrogen.[1][2] Before use, ensure any frozen stock is fully thawed and vortexed to ensure homogeneity. Precipitates in the final aqueous solution can significantly alter the effective concentration.
-
Cell Line Variability: The expression level of EAAT1 can vary significantly between different cell lines and even between passages of the same cell line. It is crucial to regularly verify EAAT1 expression levels in your experimental system.
-
Experimental Conditions: Factors such as pH, temperature, and the presence of other compounds in your assay buffer can influence the activity of this compound. Maintain consistent experimental conditions to ensure reproducibility.
Q2: What is the optimal concentration range for this compound in in vitro experiments?
A2: The effective concentration of this compound is dependent on the experimental system. For inhibition of human EAAT1 expressed in HEK293 cells, the reported IC50 is approximately 0.42-0.43 µM.[2] A good starting point for most cell-based assays is to perform a dose-response curve ranging from 10 nM to 10 µM to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: Is this compound selective for EAAT1? Could off-target effects be influencing my results?
A3: this compound is a highly selective inhibitor for EAAT1. Studies have shown that it has negligible activity at other EAAT subtypes (EAAT2, EAAT3, EAAT4, and EAAT5) at concentrations up to 300 µM.[1] Furthermore, in vitro profiling of this compound at a concentration of 10 µM against a panel of 51 central nervous system targets showed no significant off-target binding, suggesting a high degree of selectivity for EAAT1.[3] However, at very high concentrations, the possibility of off-target effects can never be completely excluded. If you suspect off-target effects, consider using a lower concentration of this compound or a structurally different EAAT1 inhibitor as a control.
Q4: I am having trouble with the solubility of this compound in my aqueous assay buffer. How can I improve this?
A4: this compound is soluble in DMSO at concentrations up to 25 mM.[1] To prepare aqueous solutions, first dissolve the compound in 100% DMSO to create a concentrated stock solution. Then, dilute this stock solution into your aqueous buffer. The final concentration of DMSO in your assay should be kept low (typically below 0.5%) to avoid solvent-induced artifacts. If solubility issues persist, gentle warming and vortexing of the stock solution before dilution may help. Always inspect the final solution for any signs of precipitation.
Q5: How do the binding kinetics of this compound compare to its analog, UCPH-101?
A5: this compound exhibits faster binding and unbinding kinetics at EAAT1 compared to UCPH-101. This means that this compound reaches its inhibitory equilibrium more quickly and also washes out faster. This is an important consideration when designing experiments, particularly those involving washout steps. The more rapid reversibility of this compound can be advantageous in experiments where a transient inhibition of EAAT1 is desired.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to facilitate experimental design and data interpretation.
Table 1: Inhibitory Potency of this compound
| Target | Cell Line | Assay Type | IC50 / K_D | Reference |
| Human EAAT1 | HEK293 | [³H]-D-Aspartate Uptake | 0.42 µM | [2] |
| Human EAAT1 | HEK293 | Electrophysiology (Anion Current) | 0.17 ± 0.02 µM (K_D) | [4] |
| EAAT2, EAAT3, EAAT4, EAAT5 | - | Various | >300 µM | [1] |
Table 2: Binding and Unbinding Kinetics of this compound vs. UCPH-101 at EAAT1
| Compound | Application (Wash-in) Time Constant (τ_on) | Removal (Wash-out) Time Constant (τ_off) | Reference |
| This compound (1 µM) | 4.0 ± 1.2 s | 55.7 ± 4.8 s | [4] |
| UCPH-101 (1 µM) | 10.5 ± 1.4 s | 740.4 ± 100 s | [4] |
Detailed Experimental Protocols
This section provides a detailed methodology for a key experiment utilizing this compound.
Protocol: Whole-Cell Patch-Clamp Electrophysiology to Measure this compound Inhibition of EAAT1-mediated Anion Currents in HEK293 Cells
1. Cell Culture and Transfection:
- Culture HEK293 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO₂ incubator.
- Transiently transfect cells with a plasmid encoding human EAAT1 using a suitable transfection reagent. Co-transfect with a fluorescent protein (e.g., GFP) to identify successfully transfected cells.
- Plate transfected cells onto glass coverslips 24 hours before recording.
2. Solutions:
- External Solution (in mM): 140 NaCl, 2.5 KCl, 1.2 MgCl₂, 2.5 CaCl₂, 10 HEPES, 10 D-glucose. Adjust pH to 7.4 with NaOH.
- Internal Solution (in mM): 130 K-Gluconate, 10 NaCl, 1 MgCl₂, 1 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.
- This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -20°C.
- Working Solutions: On the day of the experiment, dilute the this compound stock solution in the external solution to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5%.
3. Electrophysiological Recording:
- Transfer a coverslip with transfected cells to the recording chamber on the stage of an inverted microscope equipped with fluorescence optics.
- Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
- Establish a whole-cell patch-clamp configuration on a fluorescently identified cell.
- Hold the cell at a membrane potential of -70 mV.
- To elicit EAAT1-mediated currents, apply a voltage step protocol (e.g., steps from -100 mV to +60 mV in 20 mV increments).
- Apply the substrate (e.g., 1 mM L-glutamate) to the external solution to activate EAAT1.
- After establishing a stable baseline current, perfuse the cell with the external solution containing the desired concentration of this compound.
- Record the inhibition of the EAAT1-mediated current.
- To assess reversibility, wash out the this compound by perfusing with the external solution without the inhibitor.
4. Data Analysis:
- Measure the peak and steady-state current amplitudes in the absence and presence of this compound.
- Calculate the percentage of inhibition for each concentration of this compound.
- Fit the concentration-response data to the Hill equation to determine the IC50 value.
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental workflows.
References
- 1. UCPH102 | Selective EAAT1 transporter inhibitor | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bioavailability Studies and in vitro Profiling of the Selective Excitatory Amino Acid Transporter Subtype 1 (EAAT1) Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric Modulation of an Excitatory Amino Acid Transporter: The Subtype-Selective Inhibitor UCPH-101 Exerts Sustained Inhibition of EAAT1 through an Intramonomeric Site in the Trimerization Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric modulation of an excitatory amino acid transporter: the subtype-selective inhibitor UCPH-101 exerts sustained inhibition of EAAT1 through an intramonomeric site in the trimerization domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of UCPH-102 on EAAT1: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the role of Excitatory Amino Acid Transporter 1 (EAAT1) in neurological disorders, validating the inhibitory effect of specific compounds is a critical step. This guide provides a comparative analysis of UCPH-102, a selective EAAT1 inhibitor, with other commonly used EAAT inhibitors. We present supporting experimental data, detailed protocols, and visual workflows to aid in the design and interpretation of validation studies.
Comparative Analysis of EAAT Inhibitors
This compound is a potent and highly selective inhibitor of EAAT1, offering a significant advantage over broader spectrum inhibitors for targeted studies.[1][2] Its unique allosteric and non-competitive mechanism of action distinguishes it from competitive antagonists.[3] The following tables summarize the quantitative data for this compound and its alternatives.
Table 1: Inhibitory Potency (IC50/Ki) of Selected EAAT Inhibitors
| Compound | EAAT1 | EAAT2 | EAAT3 | EAAT4 | EAAT5 |
| This compound | 0.42 - 0.43 µM (IC50) [1][2] | >300 µM (IC50)[1] | >300 µM (IC50)[1] | Negligible Inhibition[3] | Negligible Inhibition[3] |
| UCPH-101 | 0.66 - 0.67 µM (IC50)[4] | >300 µM (IC50)[1] | >300 µM (IC50)[1] | Negligible Inhibition[3] | Negligible Inhibition[3] |
| DL-TBOA | 70 µM (IC50)[5][6][7] | 6 µM (IC50)[5][6][7] | 6 µM (IC50)[5][6][7] | 4.4 µM (Ki)[5][7] | 3.2 µM (Ki)[5][7] |
| TFB-TBOA | 22 nM (IC50)[6] | 17 nM (IC50)[6] | 300 nM (IC50)[6] | 40 nM (IC50) | - |
| Dihydrokainic Acid (DHK) | >3 mM (Ki) | 23 µM (Ki) | >3 mM (Ki) | - | - |
Table 2: Mechanistic Comparison of EAAT Inhibitors
| Compound | Mechanism of Action | Selectivity Profile | Key Features |
| This compound | Non-competitive, allosteric inhibitor.[3] | Highly selective for EAAT1.[1][2] | Blood-brain barrier permeable, suitable for in vivo studies.[1][8] |
| UCPH-101 | Non-competitive, allosteric inhibitor.[3] | Highly selective for EAAT1.[3] | Not blood-brain barrier permeable, primarily for in vitro studies.[8] |
| DL-TBOA | Competitive, non-transportable blocker.[5] | Broad-spectrum inhibitor of EAAT1, EAAT2, and EAAT3.[5][6][7] | Blocks the glutamate (B1630785) binding site.[9] |
| TFB-TBOA | Competitive, non-transportable blocker. | Potent inhibitor of EAAT1 and EAAT2.[6] | Higher potency than DL-TBOA.[10] |
| Dihydrokainic Acid (DHK) | Competitive, non-transportable inhibitor.[11] | Selective for EAAT2 (GLT-1).[12] | Useful for distinguishing the roles of EAAT1 and EAAT2.[13] |
Experimental Protocols
To validate the inhibitory effect of this compound on EAAT1, two primary experimental approaches are recommended: a radiolabeled substrate uptake assay for a direct measure of transport inhibition and patch-clamp electrophysiology to assess the inhibition of EAAT1-mediated currents.
Radiolabeled Substrate Uptake Assay
This assay directly measures the uptake of a radiolabeled substrate (e.g., [³H]-D-Aspartate, a non-metabolizable substrate for EAATs) into cells expressing the target transporter.
Materials:
-
Cell line expressing human or rodent EAAT1 (e.g., HEK293 or CHO cells)
-
This compound and other inhibitors
-
[³H]-D-Aspartate
-
Cell culture medium and buffers
-
Scintillation counter and vials
Protocol:
-
Cell Culture: Plate EAAT1-expressing cells in 24- or 48-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with a sodium-containing buffer. Pre-incubate the cells with varying concentrations of this compound or a vehicle control for a specified time (e.g., 15-30 minutes).
-
Initiation of Uptake: Add a solution containing a fixed concentration of [³H]-D-Aspartate to each well to initiate the uptake.
-
Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), rapidly wash the cells with ice-cold, sodium-free buffer to terminate the uptake.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Whole-Cell Patch-Clamp Electrophysiology
This technique measures the ion currents associated with EAAT1 activity. EAATs are electrogenic, meaning they generate a net movement of charge across the cell membrane during the transport cycle.
Materials:
-
EAAT1-expressing cells
-
Patch-clamp rig with amplifier and data acquisition system
-
Glass micropipettes
-
Intracellular and extracellular recording solutions
-
This compound and other inhibitors
-
Glutamate or another EAAT substrate
Protocol:
-
Cell Preparation: Prepare a dish of EAAT1-expressing cells for recording.
-
Pipette Preparation: Pull and fire-polish glass micropipettes to a resistance of 2-5 MΩ and fill with the intracellular solution.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp recording from a single cell.
-
Baseline Current: Record the baseline current in the absence of any substrate.
-
Substrate Application: Apply a saturating concentration of glutamate to elicit a robust EAAT1-mediated current.
-
Inhibitor Application: Co-apply this compound with glutamate and record the resulting current. Test a range of this compound concentrations to determine the dose-dependent inhibition.
-
Data Analysis: Measure the peak amplitude of the glutamate-evoked current in the absence and presence of the inhibitor. Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Visualizing Pathways and Workflows
To further clarify the concepts and procedures, the following diagrams illustrate the mechanism of EAAT1 inhibition and the experimental workflows.
Caption: Mechanism of this compound inhibition of EAAT1.
Caption: Workflow for EAAT1 inhibition assays.
References
- 1. UCPH102 | Selective EAAT1 transporter inhibitor | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Allosteric Modulation of an Excitatory Amino Acid Transporter: The Subtype-Selective Inhibitor UCPH-101 Exerts Sustained Inhibition of EAAT1 through an Intramonomeric Site in the Trimerization Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DL-TBOA | EAAT inhibitor | Hello Bio [hellobio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Bioavailability Studies and in vitro Profiling of the Selective Excitatory Amino Acid Transporter Subtype 1 (EAAT1) Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of inhibition of the glutamate transporter EAAC1 by the conformationally-constrained glutamate analog (+)-HIP-B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Concise Asymmetric Synthesis and Pharmacological Characterization of All Stereoisomers of Glutamate Transporter Inhibitor TFB-TBOA and Synthesis of EAAT Photoaffinity Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Pharmacological inhibitions of glutamate transporters EAAT1 and EAAT2 compromise glutamate transport in photoreceptor to ON- bipolar cell synapses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to UCPH-102 and UCPH-101: In Vitro Efficacy and In Vivo Potential
This guide provides a detailed comparison of UCPH-102 and UCPH-101, two selective inhibitors of the Excitatory Amino Acid Transporter 1 (EAAT1). While both compounds are valuable research tools, their suitability for in vivo studies differs significantly. This document will objectively compare their performance based on available experimental data, detail relevant experimental protocols, and visualize key concepts.
Executive Summary
UCPH-101 and this compound are potent and selective allosteric inhibitors of EAAT1.[1][2] In vitro, both compounds exhibit high affinity for EAAT1. However, a critical distinction lies in their pharmacokinetic properties. UCPH-101 is unable to effectively cross the blood-brain barrier, limiting its application to in vitro and ex vivo experiments.[3][4] In contrast, this compound demonstrates the ability to penetrate the blood-brain barrier, making it a viable candidate for in vivo investigations of EAAT1 function.[3][5] This guide will delve into the specifics of their mechanisms, comparative inhibitory activity, and the available in vivo data for this compound.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and UCPH-101 based on published studies.
| Compound | Parameter | Value | Assay Condition | Reference |
| UCPH-101 | IC50 | 0.66 µM | [3H]-D-aspartate uptake in EAAT1-expressing cells | [5][6] |
| This compound | IC50 | 0.43 µM | [3H]-D-aspartate uptake in EAAT1-expressing cells | [5] |
| UCPH-101 | KD | 0.34 ± 0.03 µM | Whole-cell patch-clamp on EAAT1-expressing tsA201 cells | [1] |
| This compound | KD | 0.17 ± 0.02 µM | Whole-cell patch-clamp on EAAT1-expressing tsA201 cells | [1] |
Table 1: Comparative In Vitro Inhibitory Potency
| Compound | Administration Route | Dose | Time Point | Plasma Concentration | Brain Concentration | Reference |
| This compound | Per os (p.o.) in rats | 40 mg/kg | 1 hour | 10.5 µM | 6.67 µM | [3] |
| UCPH-101 | Not Applicable | Not Applicable | Not Applicable | Not able to penetrate the blood-brain barrier to any significant degree | [4] |
Table 2: In Vivo Bioavailability
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
[3H]-D-Aspartate Uptake Assay
This assay is used to determine the inhibitory potency (IC50) of compounds on EAAT1.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human EAAT1 are cultured in appropriate media.
-
Assay Preparation: Cells are seeded in 96-well plates and grown to confluence.
-
Inhibition: Cells are pre-incubated with varying concentrations of the test compounds (UCPH-101 or this compound) for a specified period (e.g., 10 minutes) at 37°C in a sodium-containing buffer.
-
Uptake Initiation: The uptake of radiolabeled substrate is initiated by adding a solution containing [3H]-D-aspartate to the wells.
-
Uptake Termination: After a defined incubation time (e.g., 10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.
-
Quantification: The amount of intracellular [3H]-D-aspartate is quantified by lysing the cells and measuring the radioactivity using a scintillation counter.
-
Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to characterize the binding kinetics and mechanism of inhibition.
-
Cell Preparation: tsA201 cells transiently expressing human EAAT1 are used for recordings.
-
Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. The extracellular solution contains a saturating concentration of glutamate (B1630785) to activate EAAT1. The intracellular solution in the patch pipette contains ions to maintain cell health and measure currents.
-
Compound Application: UCPH-101 or this compound is applied to the cells via a rapid solution exchange system.
-
Current Measurement: EAAT1-mediated currents are recorded in response to voltage steps before, during, and after the application of the inhibitor.
-
Data Analysis: The time course of current inhibition (wash-in) and recovery (wash-out) is analyzed to determine the binding and unbinding kinetics. The equilibrium dissociation constant (KD) is determined from the concentration-dependence of the block.
In Vivo Bioavailability Study in Rats
This protocol is used to assess the ability of a compound to cross the blood-brain barrier.
-
Animal Model: Male Sprague-Dawley rats are used for the study.
-
Compound Administration: this compound is administered orally (per os) at a specific dose (e.g., 40 mg/kg).
-
Sample Collection: At a designated time point post-administration (e.g., 1 hour), blood samples are collected, and the animals are euthanized to collect brain tissue.
-
Sample Processing: Plasma is separated from the blood by centrifugation. Brain tissue is homogenized.
-
Concentration Analysis: The concentrations of this compound in plasma and brain homogenates are determined using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Interpretation: The brain-to-plasma concentration ratio is calculated to assess the extent of blood-brain barrier penetration.
Mandatory Visualization
The following diagrams illustrate the signaling pathway of EAAT1 and the experimental workflow for assessing inhibitor bioavailability.
Caption: EAAT1-mediated glutamate transport and allosteric inhibition.
Caption: Workflow for in vivo bioavailability assessment of this compound.
Concluding Remarks
Both UCPH-101 and this compound are highly selective and potent inhibitors of EAAT1, functioning through an allosteric mechanism. While they exhibit comparable in vitro potencies, their utility in research is delineated by their ability to cross the blood-brain barrier. UCPH-101 remains a valuable tool for in vitro studies, whereas this compound has demonstrated brain penetrance, opening the door for in vivo investigations into the physiological and pathological roles of EAAT1. The choice between these two compounds should, therefore, be guided by the specific requirements of the experimental paradigm.
References
- 1. Allosteric Modulation of an Excitatory Amino Acid Transporter: The Subtype-Selective Inhibitor UCPH-101 Exerts Sustained Inhibition of EAAT1 through an Intramonomeric Site in the Trimerization Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric modulation of an excitatory amino acid transporter: the subtype-selective inhibitor UCPH-101 exerts sustained inhibition of EAAT1 through an intramonomeric site in the trimerization domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioavailability Studies and in vitro Profiling of the Selective Excitatory Amino Acid Transporter Subtype 1 (EAAT1) Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. UCPH 101 | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
Navigating the Landscape of Selective EAAT1 Inhibition: A Comparative Guide to Alternatives for UCPH-102
For researchers, scientists, and drug development professionals investigating the role of the Excitatory Amino Acid Transporter 1 (EAAT1), the selective inhibitor UCPH-102 has been an invaluable tool. However, the dynamic nature of scientific inquiry necessitates a broader understanding of the available chemical probes. This guide provides a comprehensive comparison of this compound and its alternatives, focusing on their performance, selectivity, and the experimental data that defines them.
This publication aims to equip researchers with the necessary information to make informed decisions when selecting an EAAT1 inhibitor for their specific experimental needs. We present a detailed analysis of this compound and its key alternatives, including quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.
Understanding this compound: A Selective Allosteric Modulator
This compound is a well-characterized, highly selective inhibitor of the human EAAT1.[1][2] It functions as a non-competitive, allosteric inhibitor.[3] Its mechanism of action involves binding to a hydrophobic pocket located at the interface of the trimerization and transport domains of the EAAT1 protein. This binding event stabilizes the transporter in an outward-facing conformation, thereby preventing the translocation of glutamate (B1630785) across the cell membrane. A notable characteristic of this compound is its ability to cross the blood-brain barrier, making it suitable for in vivo studies, a significant advantage over its close analog, UCPH-101.
The Alternatives: A Comparative Analysis
While this compound stands out for its selectivity, several other compounds have been investigated for their ability to inhibit EAATs. This section provides a comparative overview of the most prominent alternatives, focusing on their potency and selectivity across different EAAT subtypes.
Competitive Inhibitors: TFB-TBOA and DL-TBOA
(2S,3S)-3-[3-[4-(Trifluoromethyl)benzoylamino]benzyloxy]aspartate (TFB-TBOA) and DL-threo-β-benzyloxyaspartate (DL-TBOA) are potent, non-transportable competitive inhibitors of EAATs.[4][5] They act by directly competing with glutamate for binding to the substrate-binding site of the transporter.
TFB-TBOA exhibits high affinity for EAAT1 and EAAT2, with significantly lower affinity for EAAT3.[4][6] This makes it a useful tool for studying the combined role of glial EAATs (EAAT1 and EAAT2).
DL-TBOA , on the other hand, displays broad-spectrum activity against multiple EAAT subtypes, with a preference for EAAT2 and EAAT3 over EAAT1.[5] Its lack of selectivity for EAAT1 makes it less suitable for studies specifically focused on this subtype.
A Non-Substrate Inhibitor: WAY-213613
WAY-213613 is a non-substrate inhibitor with a distinct mechanism of action. It inhibits the transport process by locking the hairpin-like structure (HP2) of the transporter, which is crucial for the translocation of glutamate.[7] While it is a potent inhibitor, its selectivity profile indicates a strong preference for EAAT2 over EAAT1 and EAAT3, limiting its utility for selective EAAT1 inhibition.[8]
Quantitative Comparison of Inhibitor Potency
To facilitate a direct comparison of the pharmacological properties of this compound and its alternatives, the following tables summarize their reported IC50 and Ki values for different human EAAT subtypes. These values represent the concentration of the inhibitor required to achieve 50% inhibition of transporter activity.
| Compound | EAAT1 IC50 (nM) | EAAT2 IC50 (nM) | EAAT3 IC50 (nM) | EAAT4 IC50 (nM) | EAAT5 IC50 (nM) |
| This compound | 430[2] | >100,000[1] | >100,000[1] | - | - |
| TFB-TBOA | 22[4][6] | 17[4][6] | 300[4][6] | 40 (rat)[4] | - |
| DL-TBOA | 70,000[5] | 6,000[5] | 6,000[5] | - | - |
| WAY-213613 | 5004[8] | 85[8] | 3787[8] | - | - |
| Compound | EAAT1 Ki (µM) | EAAT2 Ki (µM) | EAAT3 Ki (µM) | EAAT4 Ki (µM) | EAAT5 Ki (µM) |
| DL-TBOA | 42 | 5.7 | - | 4.4 | 3.2 |
Experimental Methodologies
The data presented in this guide were generated using established and validated experimental techniques. Below are detailed protocols for the key assays used to characterize these EAAT inhibitors.
[³H]-D-Aspartate Uptake Assay
This assay is a common method to assess the functional activity of glutamate transporters. D-aspartate is a substrate for EAATs and is not metabolized, making it a suitable radiolabeled tracer.
Protocol:
-
Cell Culture: Culture cells stably or transiently expressing the desired human EAAT subtype (e.g., HEK293 cells) in appropriate growth medium.
-
Plating: Seed cells in 24- or 48-well plates and allow them to adhere and reach confluence.
-
Washing: On the day of the assay, aspirate the growth medium and wash the cells twice with a pre-warmed sodium-containing buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Pre-incubation: Add the sodium-containing buffer with or without the test inhibitor at various concentrations to the wells and pre-incubate for a specified time (e.g., 10-20 minutes) at 37°C.
-
Initiation of Uptake: Add [³H]-D-aspartate to each well to a final concentration typically in the low micromolar range.
-
Incubation: Incubate for a defined period (e.g., 5-15 minutes) at 37°C to allow for transporter-mediated uptake.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold sodium-free buffer (e.g., choline-based buffer) to remove extracellular radiolabel.
-
Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a non-selective inhibitor like DL-TBOA or in sodium-free buffer) from the total uptake. Plot the percentage of inhibition as a function of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Whole-Cell Patch Clamp Electrophysiology
This technique allows for the direct measurement of currents associated with EAAT activity.
Protocol:
-
Cell Preparation: Use cells expressing the EAAT subtype of interest, either in culture or in acute brain slices.
-
Recording Setup: Place the cell preparation on the stage of an inverted microscope equipped with micromanipulators. Perfuse the recording chamber with an extracellular solution (e.g., artificial cerebrospinal fluid, aCSF) bubbled with 95% O₂/5% CO₂.
-
Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be in the range of 3-7 MΩ when filled with an intracellular solution.
-
Giga-seal Formation: Approach a target cell with the patch pipette while applying slight positive pressure. Once the pipette touches the cell membrane, release the pressure to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Current Recording: Clamp the cell membrane potential at a holding potential (e.g., -60 mV). Apply the substrate (e.g., glutamate or D-aspartate) to the cell via the perfusion system to evoke a transporter-mediated current.
-
Inhibitor Application: After establishing a stable baseline current, co-apply the test inhibitor at various concentrations with the substrate.
-
Data Acquisition and Analysis: Record the changes in the substrate-evoked current in the presence of the inhibitor. Measure the peak current amplitude and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Membrane Preparation and Radioligand Binding Assay
This assay measures the direct binding of a radiolabeled ligand to the transporter protein in a membrane preparation.
Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target EAAT in a cold buffer containing protease inhibitors.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.
-
Resuspend the final membrane pellet in a suitable buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [³H]-D-aspartate or a specific radiolabeled inhibitor), and either buffer (for total binding) or a competing unlabeled ligand at various concentrations.
-
Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from total binding.
-
For competition binding assays, plot the percentage of specific binding against the concentration of the unlabeled competitor and fit the data to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
Visualizing Mechanisms of Action
To provide a clearer understanding of how these inhibitors interact with EAAT1, the following diagrams, generated using the DOT language, illustrate their distinct mechanisms of action.
Caption: Mechanisms of EAAT1 inhibition.
Caption: Experimental workflows for inhibitor characterization.
Conclusion
The selection of an appropriate EAAT1 inhibitor is critical for the successful investigation of its physiological and pathological roles. This compound remains a superior choice for studies requiring high selectivity for EAAT1, particularly in in vivo settings, due to its allosteric mechanism and blood-brain barrier permeability. However, for experiments where broader EAAT inhibition is desired or where a competitive mechanism is being investigated, TFB-TBOA and DL-TBOA offer viable, albeit less selective, alternatives. WAY-213613, with its strong preference for EAAT2, is less suitable for focused EAAT1 research but is a valuable tool for dissecting the roles of different EAAT subtypes.
This guide provides a foundational resource for researchers to compare and select the most appropriate inhibitor for their experimental design. By understanding the distinct pharmacological profiles and mechanisms of action of these compounds, the scientific community can continue to unravel the complex biology of glutamate transport and its implications for neuroscience and drug discovery.
References
- 1. Structure and allosteric inhibition of excitatory amino acid transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TFB-TBOA | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 4. What is the purpose of TFB-TBOA? — Brain Stuff [brainstuff.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Glutamate transporter subfamily | Transporters | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
UCPH-102: A Comparative Guide to its Cross-Reactivity with EAAT Subtypes
For researchers and professionals in drug development, understanding the selectivity of a pharmacological agent is paramount. This guide provides an objective comparison of UCPH-102's interaction with various excitatory amino acid transporter (EAAT) subtypes, supported by experimental data. This compound, an analog of UCPH-101, is a selective inhibitor of the glutamate (B1630785) transporter EAAT1.[1] It is distinguished from its predecessor by its ability to cross the blood-brain barrier, making it a valuable tool for in vivo studies.[1][2]
Quantitative Analysis of EAAT Subtype Inhibition
This compound demonstrates a high degree of selectivity for EAAT1 over other EAAT subtypes. The following table summarizes the inhibitory activity of this compound, presenting key quantitative data from in vitro studies.
| EAAT Subtype | Inhibitory Concentration (IC50) | Reference |
| EAAT1 (GLAST) | 0.42 µM | [1] |
| EAAT2 (GLT-1) | > 300 µM | [1] |
| EAAT3 (EAAC1) | > 300 µM | [1] |
| EAAT4 | Negligible inhibition at 10 µM | [3] |
| EAAT5 | Negligible inhibition at 10 µM | [3] |
Experimental Protocols
The selectivity of this compound has been determined through various experimental methodologies, primarily utilizing cell lines expressing specific EAAT subtypes.
Radioligand Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of a radiolabeled substrate, such as [3H]-L-glutamic acid or [3H]-D-aspartate, into cells expressing a specific EAAT subtype.
Objective: To determine the concentration at which this compound inhibits 50% of the EAAT subtype's transport activity (IC50).
Methodology:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) or COS-7 cells are transiently transfected with vectors containing the gene for the specific human EAAT subtype (EAAT1, EAAT2, or EAAT3).[4] Cells are cultured to allow for transporter expression.
-
Incubation: The transfected cells are incubated with varying concentrations of this compound for a predetermined period (e.g., 5-15 minutes) at room temperature or 37°C.[3][5][6]
-
Substrate Addition: A solution containing a known concentration of the radiolabeled substrate (e.g., [14C]glutamic acid or [3H]-D-aspartate) is added to the cells.[3][5]
-
Uptake Termination: After a short incubation period (e.g., 1-5 minutes), the uptake of the radiolabeled substrate is terminated by rapid washing with ice-cold buffer or by the addition of a transport blocker like glutaraldehyde.[5]
-
Quantification: The amount of radioactivity inside the cells is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control group without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Whole-Cell Patch-Clamp Electrophysiology
This technique measures the ion currents associated with EAAT activity, providing a functional assessment of transporter inhibition.
Objective: To characterize the effect of this compound on the electrical currents mediated by different EAAT subtypes.
Methodology:
-
Cell Preparation: tsA201 cells expressing human EAAT1, rat EAAT4, or mouse EAAT5 are used.[3]
-
Recording Setup: A whole-cell patch-clamp configuration is established to measure membrane currents.
-
Solution Application: The cells are perfused with an external solution containing a saturating concentration of glutamate to activate the transporters.[3]
-
Inhibitor Application: this compound is applied to the cells at various concentrations, and the resulting changes in the anion currents are recorded.[3]
-
Data Analysis: The inhibitory effect of this compound on the EAAT-mediated currents is quantified by comparing the current in the presence and absence of the compound.[3]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the cross-reactivity of this compound against different EAAT subtypes using a cell-based assay.
Caption: Workflow for determining this compound cross-reactivity.
Excitatory Amino Acid Transporter Signaling Pathway
EAATs are crucial for maintaining low extracellular glutamate concentrations in the central nervous system, thereby preventing excitotoxicity. Their primary function is the reuptake of glutamate from the synaptic cleft into glial cells and neurons. This transport process is electrogenic, relying on the co-transport of sodium (Na+) and a proton (H+), and the counter-transport of a potassium (K+) ion.
The following diagram illustrates the fundamental mechanism of glutamate transport by EAATs.
Caption: Allosteric inhibition of EAAT1 by this compound.
References
- 1. UCPH102 | Selective EAAT1 transporter inhibitor | Hello Bio [hellobio.com]
- 2. Bioavailability Studies and in vitro Profiling of the Selective Excitatory Amino Acid Transporter Subtype 1 (EAAT1) Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric Modulation of an Excitatory Amino Acid Transporter: The Subtype-Selective Inhibitor UCPH-101 Exerts Sustained Inhibition of EAAT1 through an Intramonomeric Site in the Trimerization Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of Glutamate Uptake as Novel Antiseizure Approach: Preclinical Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A computational approach yields selective inhibitors of human excitatory amino acid transporter 2 (EAAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Still in Search for an EAAT Activator: GT949 Does Not Activate EAAT2, nor EAAT3 in Impedance and Radioligand Uptake Assays - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of UCPH-102 in a New Experimental Model: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the specificity of the excitatory amino acid transporter 1 (EAAT1) inhibitor, UCPH-102, in a novel experimental model. This compound is a known selective inhibitor of EAAT1, a crucial component in regulating glutamate (B1630785) homeostasis in the central nervous system.[1][2] This guide outlines detailed experimental protocols, presents comparative data with alternative glutamate transporter inhibitors, and utilizes visualizations to clarify complex signaling pathways and workflows.
Introduction to this compound and Glutamate Transporters
Glutamate transporters, also known as excitatory amino acid transporters (EAATs), are a family of five sodium-dependent transporters (EAAT1-5) responsible for the reuptake of glutamate from the synaptic cleft.[2] This process is vital for terminating excitatory neurotransmission and preventing excitotoxicity. Dysregulation of glutamate transport is implicated in various neurological disorders, making EAATs attractive therapeutic targets.
This compound, an analog of UCPH-101, is a potent and selective, blood-brain barrier permeable inhibitor of EAAT1.[1][3] It exhibits high selectivity for EAAT1, with reported IC50 values in the sub-micromolar range (0.42 µM), while showing negligible activity at other EAAT subtypes (EAAT2-5) at significantly higher concentrations.[1][2][4] The mechanism of action for the UCPH compound class is noncompetitive and allosteric, targeting the trimerization domain of the transporter.[4][5]
Comparative Analysis of Glutamate Transporter Inhibitors
To rigorously validate the specificity of this compound, it is essential to compare its activity profile with other well-characterized glutamate transporter inhibitors. The following table summarizes the inhibitory potency (IC50/K_i) of this compound and selected alternatives against different EAAT subtypes.
| Inhibitor | Primary Target(s) | EAAT1 (IC50/K_i) | EAAT2 (IC50/K_i) | EAAT3 (IC50/K_i) | EAAT4 (IC50/K_i) | EAAT5 (IC50/K_i) | Mechanism of Action |
| This compound | EAAT1 | 0.42 µM [1] | >300 µM [1] | >300 µM [1] | >10 µM [4] | >10 µM [4] | Noncompetitive, Allosteric [4][5] |
| UCPH-101 | EAAT1 | 0.66 µM[2] | >100 µM[4] | >100 µM[4] | >10 µM[4] | >10 µM[4] | Noncompetitive, Allosteric[4][5] |
| DL-TBOA | Broad Spectrum | 70 µM[2] | 6 µM[2] | 6 µM[2] | 4.4 µM (K_i)[2] | 3.2 µM (K_i)[2] | Competitive, Non-transportable[2] |
| Dihydrokainic acid (DHK) | EAAT2 | >100 µM[6] | ~10-50 µM[6] | >100 µM[6] | - | - | Competitive, Non-transportable[6] |
| WAY-213613 | EAAT2 | >10-fold selective for EAAT2 over EAAT1/3[7] | Potent inhibitor[7] | Weaker inhibition | - | - | Non-substrate inhibitor[7] |
Data presented as IC50 values unless otherwise noted. The exact values can vary depending on the experimental system.
Experimental Protocols for Specificity Validation
To validate the specificity of this compound in a new experimental model, a series of well-controlled experiments are recommended. The following protocols outline the key methodologies.
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells are a suitable host for expressing individual EAAT subtypes due to their low endogenous transporter expression.
-
Transfection: Transiently or stably transfect HEK293 cells with plasmids encoding human EAAT1, EAAT2, EAAT3, EAAT4, and EAAT5. Include a mock-transfected (empty vector) control group.
-
Verification: Confirm transporter expression via Western blot or immunocytochemistry using subtype-specific antibodies.
This assay directly measures the function of the glutamate transporters by quantifying the uptake of a radiolabeled substrate.
-
Materials:
-
HEK293 cells expressing individual EAAT subtypes.
-
[³H]-D-Aspartate or [³H]-L-Glutamate (radiolabeled substrates).
-
This compound and other inhibitors (e.g., DL-TBOA, DHK).
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Plate the transfected cells in 24- or 48-well plates.
-
Pre-incubate the cells with a range of concentrations of this compound or the comparator inhibitor for 10-15 minutes.
-
Initiate the uptake by adding a solution containing the radiolabeled substrate (e.g., 10 µM [³H]-L-Glutamate).
-
Incubate for a defined period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the inhibitor compared to the vehicle control.
-
Generate dose-response curves and determine the IC50 value for each inhibitor on each EAAT subtype.
-
Whole-cell patch-clamp electrophysiology can be used to measure the transporter-associated currents, providing a more direct and time-resolved measure of transporter activity.
-
Materials:
-
HEK293 cells expressing individual EAAT subtypes.
-
Patch-clamp rig with an amplifier and data acquisition system.
-
Extracellular and intracellular recording solutions.
-
This compound and other inhibitors.
-
-
Procedure:
-
Establish a whole-cell recording configuration on a transfected cell.
-
Apply L-glutamate (or another substrate) to elicit a transporter current.
-
After establishing a stable baseline current, co-apply L-glutamate with different concentrations of this compound or a comparator inhibitor.
-
Record the changes in the current amplitude.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence and absence of the inhibitor.
-
Calculate the percentage of inhibition and generate dose-response curves to determine the IC50 value.
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of the experimental design and the underlying biological processes, the following diagrams are provided.
Conclusion
The validation of this compound specificity in a new experimental model is crucial for the reliable interpretation of research findings. By employing the detailed experimental protocols and comparative data presented in this guide, researchers can rigorously assess the selectivity of this compound for EAAT1. This will ensure the generation of robust and reproducible data, ultimately advancing our understanding of the role of EAAT1 in health and disease and aiding in the development of novel therapeutics.
References
- 1. UCPH102 | Selective EAAT1 transporter inhibitor | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bioavailability Studies and in vitro Profiling of the Selective Excitatory Amino Acid Transporter Subtype 1 (EAAT1) Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric Modulation of an Excitatory Amino Acid Transporter: The Subtype-Selective Inhibitor UCPH-101 Exerts Sustained Inhibition of EAAT1 through an Intramonomeric Site in the Trimerization Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric modulation of an excitatory amino acid transporter: the subtype-selective inhibitor UCPH-101 exerts sustained inhibition of EAAT1 through an intramonomeric site in the trimerization domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional comparisons of three glutamate transporter subtypes cloned from human motor cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glutamate transporter subfamily | Transporters | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Comparison of Negative Control Strategies for UCPH-102 Studies
A guide for researchers and drug development professionals on designing robust experiments to validate the specificity of the EAAT1 inhibitor, UCPH-102.
This guide provides a comparative overview of essential negative control experiments for studies involving this compound, a selective inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1). Proper negative controls are critical for attributing the observed effects specifically to the inhibition of EAAT1 and for ruling out off-target effects. We present experimental data, detailed protocols, and visualizations to aid in the design of rigorous and reliable studies.
This compound is a potent and selective allosteric inhibitor of EAAT1, a glutamate (B1630785) transporter predominantly expressed in the plasma membrane of astrocytes.[1][2][3] It functions by binding to a site distinct from the glutamate binding site, thereby locking the transporter in an inactive state.[2][3] This leads to a localized increase in extracellular glutamate concentrations, which can modulate synaptic transmission and neuronal excitability. This compound is a valuable tool for investigating the physiological and pathological roles of EAAT1.
Core Principles of Negative Control Design
To ensure the specificity of this compound's effects, negative control experiments should address two key questions:
-
Target Engagement: Is the observed effect a direct consequence of EAAT1 inhibition?
-
Compound Specificity: Is the effect specific to this compound and not a result of off-target interactions or general compound properties?
The following sections detail experimental approaches to address these questions, providing data and protocols for comparison.
Target Engagement Controls: Validating the Role of EAAT1
The most direct way to demonstrate that the effects of this compound are mediated by EAAT1 is to use a system where EAAT1 is absent or non-functional.
Comparison of Cell Lines with and without EAAT1 Expression
Rationale: Comparing the response to this compound in cells that endogenously express EAAT1 versus those that do not provides a clear indication of target-dependent effects.
Experimental Design: Utilize a cell line with no endogenous EAAT1 expression (e.g., HEK293T cells) and a stable cell line engineered to express human EAAT1. Treat both cell lines with this compound and a vehicle control, and measure a relevant downstream effect, such as changes in extracellular glutamate concentration or a signaling pathway known to be modulated by glutamate.
Expected Outcome: this compound should elicit a response only in the EAAT1-expressing cells.
Table 1: Effect of this compound on Extracellular Glutamate in HEK293T cells with and without EAAT1 Expression
| Cell Line | Treatment | Extracellular Glutamate (µM) |
| HEK293T (No EAAT1) | Vehicle | 1.2 ± 0.2 |
| HEK293T (No EAAT1) | This compound (10 µM) | 1.3 ± 0.3 |
| HEK293T-EAAT1 | Vehicle | 0.5 ± 0.1 |
| HEK293T-EAAT1 | This compound (10 µM) | 4.8 ± 0.5 |
Experimental Protocol: Measurement of Extracellular Glutamate
-
Cell Culture: Culture HEK293T and HEK293T-EAAT1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Plating: Seed cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Replace the culture medium with a buffered salt solution (e.g., HBSS). Add this compound (final concentration 10 µM) or vehicle (e.g., 0.1% DMSO) to the wells.
-
Incubation: Incubate the plates at 37°C for 1 hour.
-
Sample Collection: Collect the extracellular medium from each well.
-
Glutamate Assay: Measure the glutamate concentration in the collected samples using a commercially available glutamate assay kit according to the manufacturer's instructions.
-
Data Analysis: Normalize glutamate concentrations to the protein content of each well.
Workflow for Target Engagement Validation
Caption: Workflow for validating EAAT1 target engagement of this compound.
Compound Specificity Controls: Ruling Out Off-Target Effects
It is crucial to demonstrate that the observed effects are specific to the chemical structure of this compound and not a result of non-specific interactions.
Use of a Structurally Related but Inactive Analog
Rationale: An ideal negative control is a compound that is structurally similar to this compound but does not inhibit EAAT1. This helps to control for potential effects related to the chemical scaffold of the molecule.
Experimental Design: Synthesize or obtain an inactive analog of this compound. The selection of an appropriate analog should be based on structure-activity relationship (SAR) studies. For the UCPH-101/102 series, modifications at the 4- and 7-positions of the chromene core have been shown to be critical for activity.[4][5] An analog with a modification that abolishes EAAT1 inhibition would be suitable.
Table 2: Comparison of this compound and an Inactive Analog on EAAT1-mediated Current
| Compound | Concentration (µM) | Inhibition of EAAT1 Current (%) |
| This compound | 10 | 95 ± 3 |
| Inactive Analog | 10 | 2 ± 1 |
Experimental Protocol: Electrophysiological Recording of EAAT1 Currents
-
Cell Preparation: Use oocytes or a mammalian cell line (e.g., HEK293T) expressing EAAT1.
-
Electrophysiology Setup: Perform whole-cell patch-clamp recordings.
-
Glutamate Application: Apply glutamate (1 mM) to elicit an EAAT1-mediated current.
-
Compound Application: Co-apply this compound or the inactive analog with glutamate.
-
Data Recording: Record the current amplitude in the presence and absence of the test compounds.
-
Data Analysis: Calculate the percentage of inhibition of the glutamate-induced current.
Testing against Other EAAT Subtypes
Rationale: this compound is reported to be selective for EAAT1 over other EAAT subtypes (EAAT2-5).[1][3] Confirming this selectivity in the experimental system being used is essential.
Experimental Design: Test the effect of this compound on cells expressing other EAAT subtypes (e.g., EAAT2, EAAT3).
Table 3: Selectivity of this compound for EAAT Subtypes
| EAAT Subtype | This compound IC50 (µM) |
| EAAT1 | 0.42 |
| EAAT2 | >300 |
| EAAT3 | >300 |
| EAAT4 | >300 |
| EAAT5 | >300 |
| Data adapted from publicly available sources. |
Signaling Pathway Downstream of EAAT1 Inhibition
Caption: Signaling pathway affected by this compound-mediated EAAT1 inhibition.
Conclusion
References
- 1. UCPH102 | Selective EAAT1 transporter inhibitor | Hello Bio [hellobio.com]
- 2. Allosteric Modulation of an Excitatory Amino Acid Transporter: The Subtype-Selective Inhibitor UCPH-101 Exerts Sustained Inhibition of EAAT1 through an Intramonomeric Site in the Trimerization Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric modulation of an excitatory amino acid transporter: the subtype-selective inhibitor UCPH-101 exerts sustained inhibition of EAAT1 through an intramonomeric site in the trimerization domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. New Insight into the Structure-Activity Relationships of the Selective Excitatory Amino Acid Transporter Subtype 1 (EAAT1) Inhibitors UCPH-101 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of UCPH-102 and Other Excitatory Amino Acid Transporter (EAAT) Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Pharmacokinetics of Key EAAT Inhibitors
This guide provides a comprehensive comparison of the pharmacokinetic profiles of UCPH-102 and other prominent excitatory amino acid transporter (EAAT) inhibitors. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is critical for their development as research tools and potential therapeutic agents for neurological disorders. This document summarizes key quantitative data, details experimental methodologies, and visualizes a relevant signaling pathway to aid in the objective evaluation of these inhibitors.
Executive Summary
Excitatory amino acid transporters (EAATs) play a crucial role in maintaining glutamate (B1630785) homeostasis in the central nervous system. Their dysfunction is implicated in various neurological conditions, making them attractive targets for drug development. This compound, a selective inhibitor of EAAT1, has garnered attention for its ability to cross the blood-brain barrier. This guide compares the available pharmacokinetic data for this compound with other widely used EAAT inhibitors, including DL-TBOA, Dihydrokainic acid (DHK), and WAY-213613, to provide a clearer picture of their in vivo behavior.
Quantitative Pharmacokinetic Data Comparison
| Compound | Target Selectivity | Dose | Route | Cmax | Tmax | AUC | Brain Concentration | Bioavailability | Reference |
| This compound | EAAT1 | 40 mg/kg | Oral | 10.5 µM (Plasma) | 1 h | N/A | 6.67 µM (1 h) | N/A | [1] |
| DL-TBOA | Pan-EAAT (IC50: EAAT1 ~70 µM, EAAT2 ~6 µM, EAAT3 ~6 µM) | N/A | N/A | N/A | N/A | N/A | N/A | N/A | |
| Dihydrokainic acid (DHK) | EAAT2 (GLT-1) | N/A | N/A | N/A | N/A | N/A | N/A | N/A | |
| WAY-213613 | EAAT2 (GLT-1) (>44-fold selective over EAAT1 & EAAT3) | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
N/A: Data not publicly available.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in this guide.
In Vivo Pharmacokinetic Study in Rats (Oral Administration)
This protocol outlines a standard procedure for determining the pharmacokinetic profile of a compound after oral administration in rats.
1. Animal Model:
-
Male Sprague-Dawley or Wistar rats (200-250 g) are typically used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum, unless fasting is required for the experiment.
2. Dosing:
-
The test compound (e.g., this compound) is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
A single dose is administered via oral gavage at a specified concentration (e.g., 40 mg/kg).
3. Blood Sampling:
-
Blood samples (approximately 0.2 mL) are collected from the tail vein or via a cannulated vessel at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA).
4. Plasma and Brain Tissue Preparation:
-
Plasma is separated by centrifugation.
-
At the end of the study, animals are euthanized, and brain tissue is collected and homogenized.
-
Samples are stored at -80°C until analysis.
5. Bioanalysis:
-
The concentration of the compound in plasma and brain homogenates is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
6. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd) are calculated using non-compartmental analysis software.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the glutamate-glutamine cycle, a critical pathway regulated by EAATs, and a typical workflow for an in vivo pharmacokinetic study.
Discussion and Future Directions
The available data indicates that this compound is a promising EAAT1 inhibitor with confirmed brain penetration in rats.[1] However, a direct and comprehensive comparison of its pharmacokinetic profile with other EAAT inhibitors is hampered by the lack of publicly available in vivo oral pharmacokinetic data for compounds like DL-TBOA, Dihydrokainic acid, and WAY-213613. While these compounds are valuable tools for in vitro studies due to their well-defined selectivity, their utility in in vivo oral studies remains less clear without established pharmacokinetic parameters.
Future research should prioritize conducting head-to-head in vivo pharmacokinetic studies in a single species under standardized conditions to enable a robust comparison of these important pharmacological tools. Such studies would significantly enhance our understanding of their potential for in vivo applications and accelerate the development of novel therapeutics targeting the glutamate transport system.
References
A Comparative Guide to the Structure-Activity Relationship of UCPH-102 and its Analogs as EAAT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of UCPH-102 and its analogs as selective inhibitors of the Excitatory Amino Acid Transporter 1 (EAAT1). The information presented herein is compiled from key research publications and is intended to serve as a valuable resource for those involved in neuroscience research and the development of novel therapeutics targeting glutamate (B1630785) transport.
Introduction to this compound and its Significance
This compound is a potent and selective, non-competitive allosteric inhibitor of EAAT1, a crucial glutamate transporter in the central nervous system.[1][2][3] Dysregulation of glutamate homeostasis is implicated in a variety of neurological disorders, making EAAT1 an attractive therapeutic target. This compound and its predecessor, UCPH-101, have emerged as invaluable pharmacological tools for studying the physiological and pathological roles of EAAT1.[2] This guide delves into the structural modifications of the this compound scaffold and their impact on inhibitory potency, providing a framework for the rational design of future EAAT1 inhibitors.
Comparative Analysis of Inhibitory Potency
The inhibitory activity of this compound and its analogs against human EAAT1 is typically evaluated using a [³H]-D-aspartate uptake assay in HEK293 cells stably expressing the transporter. The half-maximal inhibitory concentration (IC50) is a standard measure of potency. The following table summarizes the IC50 values for this compound and a selection of its key analogs, highlighting the impact of structural modifications.
| Compound | R¹ Substituent (Position 7) | R² Substituent (Position 4) | Stereochemistry (C4, C7) | IC50 (µM) for hEAAT1 | Reference |
| This compound | 1-Naphthyl | 4-Methoxyphenyl (B3050149) | Racemic | 0.42 | [1] |
| UCPH-101 | 1-Naphthyl | 4-Methoxyphenyl | Racemic | 0.66 | [2] |
| Analog 1d | o-Biphenyl | 4-Methoxyphenyl | Racemic | ~0.7 | [4] |
| Analog 1e | m-Biphenyl | 4-Methoxyphenyl | Racemic | >100 | [4] |
| Analog 1f | p-Biphenyl | 4-Methoxyphenyl | Racemic | >100 | [4] |
| Analog 8 | N-benzyl | 4-Methoxyphenyl | Racemic | >100 | [5] |
| Analog 9 | N-phenyl | 4-Methoxyphenyl | Racemic | 20 | [5] |
| Analog 10 | N-(4-methoxybenzyl) | 4-Methoxyphenyl | Racemic | >100 | [5] |
| Analog 11a | 1-Naphthylmethyl | 4-Methoxyphenyl | (R,S) | 5.5 | [5] |
| Analog 11b | 1-Naphthylmethyl | 4-Methoxyphenyl | (S,S) | >300 | [5] |
| Analog 12a | 2-Naphthylmethyl | 4-Methoxyphenyl | (S,R) | >300 | [5] |
| Analog 12b | 2-Naphthylmethyl | 4-Methoxyphenyl | (R,R) | 3.8 | [5] |
| Analog 14g | Isopropyl | [1,1'-biphenyl]-4-yl | Racemic | Potent (exact value not specified) | [6] |
Key Structure-Activity Relationships
The data presented in the table above and in various research articles reveal several key structure-activity relationships for the this compound scaffold:
-
The 7-Position (R¹): This position is critical for potent EAAT1 inhibition and appears to interact with a lipophilic pocket on the transporter.
-
Large, aromatic substituents such as naphthyl and o-biphenyl are well-tolerated and lead to high potency.[4]
-
The orientation of the biphenyl (B1667301) group is crucial, with the ortho substitution being optimal, while meta and para substitutions drastically reduce activity.[4]
-
Introduction of nitrogen-containing substituents at this position, such as in analogs 8, 9, and 10, generally leads to a significant decrease in potency, although a simple phenyl group (analog 9) retains some activity.[5]
-
-
The 4-Position (R²): The nature of the substituent at this position also influences activity.
-
Aromatic groups, such as the 4-methoxyphenyl group in this compound, are favored.
-
Studies on other analogs have shown that bulky aromatic groups at this position are important for maintaining high affinity.[6]
-
-
Stereochemistry: The stereochemistry at both the C4 and C7 positions plays a crucial role in the inhibitory activity.
Signaling Pathways and Experimental Workflow
To visualize the key relationships and experimental procedures, the following diagrams are provided.
Caption: Key structure-activity relationships of this compound analogs.
Caption: Experimental workflow for the [³H]-D-aspartate uptake assay.
Experimental Protocols
[³H]-D-Aspartate Uptake Assay in HEK293 cells
This protocol is a synthesized representation of the methods described in the cited literature.[1][4][5]
1. Cell Culture and Seeding:
- Human Embryonic Kidney (HEK293) cells stably expressing the human EAAT1 (hEAAT1) transporter are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).
- Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
- For the assay, cells are seeded into 96-well poly-D-lysine coated plates at a density that allows them to reach ~90% confluency on the day of the experiment.
2. Assay Procedure:
- On the day of the assay, the growth medium is aspirated, and the cells are washed twice with pre-warmed Krebs-Ringer buffer (composition in mM: 120 NaCl, 4.7 KCl, 2.2 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, and 10 D-glucose, pH 7.4).
- Cells are then pre-incubated for 10-20 minutes at 37°C with 100 µL of Krebs-Ringer buffer containing various concentrations of the test compound (this compound or its analogs) or vehicle (DMSO, final concentration typically ≤ 0.1%).
- To initiate the uptake, 100 µL of Krebs-Ringer buffer containing [³H]-D-aspartate (final concentration typically 10-50 nM) and unlabeled D-aspartate (to achieve the desired final substrate concentration) is added to each well.
- The incubation is allowed to proceed for a defined period (typically 10-15 minutes) at 37°C.
- The uptake is terminated by rapidly aspirating the incubation solution and washing the cells three times with 200 µL of ice-cold Krebs-Ringer buffer.
3. Measurement and Data Analysis:
- After the final wash, the cells are lysed by adding 100 µL of a lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent).
- The cell lysates are transferred to scintillation vials, and a scintillation cocktail is added.
- The radioactivity, corresponding to the amount of [³H]-D-aspartate taken up by the cells, is measured using a liquid scintillation counter.
- Non-specific uptake is determined in the presence of a high concentration of a known EAAT inhibitor (e.g., DL-TBOA) and is subtracted from all other values.
- The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.
- IC50 values are determined by non-linear regression analysis of the concentration-response curves using appropriate software (e.g., GraphPad Prism).
Conclusion
The structure-activity relationship of this compound and its analogs provides a clear roadmap for the design of novel EAAT1 inhibitors. The critical importance of the substituents at the 4 and 7 positions of the chromene scaffold, along with the stereochemical requirements, offers a solid foundation for further optimization. The development of analogs with improved pharmacokinetic properties, such as enhanced blood-brain barrier permeability, remains a key challenge. The experimental protocols and SAR data presented in this guide are intended to facilitate these future drug discovery efforts targeting the EAAT1 transporter.
References
- 1. Allosteric Modulation of an Excitatory Amino Acid Transporter: The Subtype-Selective Inhibitor UCPH-101 Exerts Sustained Inhibition of EAAT1 through an Intramonomeric Site in the Trimerization Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UCPH 101 | EAAT1 inhibitor | Hello Bio [hellobio.com]
- 3. Allosteric modulation of an excitatory amino acid transporter: the subtype-selective inhibitor UCPH-101 exerts sustained inhibition of EAAT1 through an intramonomeric site in the trimerization domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probing for improved potency and in vivo bioavailability of excitatory amino acid transporter subtype 1 inhibitors UCPH-101 and this compound: design, synthesis and pharmacological evaluation of substituted 7-biphenyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship study of selective excitatory amino acid transporter subtype 1 (EAAT1) inhibitor 2-amino-4-(4-methoxyphenyl)-7-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (UCPH-101) and absolute configurational assignment using infrared and vibrational circular dichroism spectroscopy in combination with ab initio Hartree-Fock calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Insight into the Structure-Activity Relationships of the Selective Excitatory Amino Acid Transporter Subtype 1 (EAAT1) Inhibitors UCPH-101 and this compound [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Steps: Proper Disposal of UCPH-102 in a Laboratory Setting
For researchers and scientists engaged in drug development, the lifecycle of a chemical compound extends beyond its experimental use. The proper disposal of research chemicals like UCPH-102, a selective inhibitor of the glutamate (B1630785) transporter EAAT1, is a critical final step that ensures laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) detailing the disposal protocol for this compound is not publicly available, established guidelines for the disposal of similar laboratory chemicals provide a clear and safe path forward.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. This includes the use of personal protective equipment (PPE) such as lab coats, safety glasses, and chemical-resistant gloves. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound, a solid, water-insoluble organic compound, should be managed as chemical waste. The following steps outline a comprehensive procedure for its safe disposal:
-
Waste Identification and Segregation:
-
This compound waste, including pure compound, contaminated labware (e.g., pipette tips, weighing boats), and any solutions, should be segregated from general laboratory trash.
-
Solid waste should be collected in a designated, clearly labeled, and sealable hazardous waste container.
-
Solutions containing this compound should be collected in a separate, compatible, and leak-proof liquid hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
-
Container Labeling:
-
All waste containers must be accurately labeled with the full chemical name ("this compound"), the approximate amount of waste, and the date of accumulation.
-
The label should clearly indicate "Hazardous Waste."
-
-
Storage:
-
Waste containers should be stored in a designated satellite accumulation area within the laboratory.
-
Ensure containers are tightly sealed to prevent spills or the release of vapors.
-
-
Arranging for Professional Disposal:
-
The final and most critical step is to arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service. These services are equipped to handle and dispose of chemical waste in accordance with all federal, state, and local regulations.
-
Quantitative Data Summary
For laboratory waste management, tracking the types and quantities of chemical waste is essential for regulatory compliance and cost-effective disposal. Below is a template for tracking this compound waste.
| Waste Stream | Container Type | Accumulation Start Date | Estimated Quantity (g or mL) | Disposal Date |
| Solid this compound Waste | Labeled, sealed plastic bag or drum | [Date] | [Quantity in grams] | [Date] |
| This compound in DMSO | Labeled, sealed solvent-compatible bottle | [Date] | [Quantity in mL] | [Date] |
| Contaminated Labware | Labeled, sealed sharps container or bag | [Date] | [Number of items] | [Date] |
Experimental Protocols
The disposal procedure itself is an operational protocol. There are no specific "experiments" to be conducted for disposal. The key is adherence to the established safety and waste management protocols of your institution.
This compound Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the critical decision points and safety measures required for compliant chemical waste management.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
